(1R)-1-(3,4-Dimethoxyphenyl)-1,2-ethanediol
Description
Properties
IUPAC Name |
(1R)-1-(3,4-dimethoxyphenyl)ethane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c1-13-9-4-3-7(8(12)6-11)5-10(9)14-2/h3-5,8,11-12H,6H2,1-2H3/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFMXFWBXSCYUCM-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CO)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@H](CO)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(1R)-1-(3,4-Dimethoxyphenyl)-1,2-ethanediol chemical properties and structure
An In-Depth Technical Guide to (1R)-1-(3,4-Dimethoxyphenyl)-1,2-ethanediol: Properties, Structure, and Applications
Abstract
This compound is a chiral vicinal diol of significant interest in synthetic and medicinal chemistry. Possessing a defined stereocenter, two modifiable hydroxyl groups, and a dimethoxyphenyl moiety common in bioactive molecules, it serves as a valuable building block for the synthesis of complex, enantiomerically pure target compounds. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, spectroscopic characterization, and established synthetic routes. Furthermore, it explores the compound's application as a key intermediate and structural scaffold in the development of novel therapeutics, particularly in the fields of oncology and drug resistance modulation. This document is intended for researchers, chemists, and drug development professionals seeking a detailed technical understanding of this versatile chiral molecule.
Introduction
In the landscape of modern drug discovery, the control of molecular stereochemistry is paramount. Chiral synthons—enantiomerically pure building blocks—are fundamental to the construction of pharmaceuticals that exhibit high specificity and reduced off-target effects. This compound belongs to this critical class of molecules. It is classified as a vicinal diol (or glycol) featuring a 3,4-dimethoxyphenyl group attached to the chiral carbon center.[1] This specific arrangement of functional groups—a primary alcohol, a secondary alcohol with R-configuration, and an aromatic diether system—makes it a highly versatile intermediate.
The 3,4-dimethoxyphenyl group, also known as a veratryl group, is a structural motif present in numerous natural products and synthetic drugs, often contributing to receptor binding and metabolic stability. The diol functionality provides two reactive sites for further chemical elaboration, such as esterification or etherification, enabling its incorporation into larger, more complex molecular architectures. Its structural relationship to precursors of antimitotic agents and its role as a scaffold for P-glycoprotein (P-gp) efflux pump inhibitors highlight its importance in the development of novel cancer chemotherapeutics and chemosensitizing agents.[2] This guide aims to consolidate the available technical information on this compound, providing a foundational resource for its effective utilization in research and development.
Molecular Structure and Identification
Chemical Structure
The structure of this compound is defined by an ethane backbone substituted with two hydroxyl groups at positions 1 and 2, and a 3,4-dimethoxyphenyl group at position 1. The designation "(1R)" refers to the absolute configuration at the chiral center (C1), the carbon atom bonded to the secondary hydroxyl group and the aromatic ring, as determined by the Cahn-Ingold-Prelog priority rules.
Caption: 2D structure of this compound.
Chemical Identifiers
Precise identification is critical for sourcing and regulatory purposes. The key identifiers for this compound are summarized below. Note that some database entries may refer to the racemic mixture.
| Identifier | Value | Source |
| IUPAC Name | (1R)-1-(3,4-dimethoxyphenyl)ethane-1,2-diol | [3] |
| Synonyms | (R)-1-(3,4-Dimethoxyphenyl)ethane-1,2-diol | N/A |
| CAS Number | 13443-56-6 (for racemic mixture) | [1] |
| Molecular Formula | C₁₀H₁₄O₄ | [1] |
| Molecular Weight | 198.22 g/mol | [1] |
| Canonical SMILES | COC1=C(C=C(C=C1)O)OC | [3] |
| InChI | InChI=1S/C10H14O4/c1-13-9-4-3-7(8(12)6-11)5-10(9)14-2/h3-5,8,11-12H,6H2,1-2H3/t8-/m0/s1 | N/A |
| InChIKey | KFMXFWBXSCYUCM-QMMMGPOBSA-N | N/A |
| PubChem CID | 13625920 (for racemic mixture) | [1][4] |
Physicochemical Properties
The physicochemical properties of a compound dictate its behavior in biological and chemical systems, influencing everything from solubility to membrane permeability. The predicted properties for this compound are valuable for experimental design.
| Property | Value | Significance in Drug Development |
| XLogP3 | 0 | Indicates a balance between hydrophilicity and lipophilicity, suggesting moderate solubility in both aqueous and organic media.[1] |
| Topological Polar Surface Area (TPSA) | 58.9 Ų | Suggests good potential for oral bioavailability and cell membrane permeability, as values under 140 Ų are often correlated with successful cell penetration.[1] |
| Hydrogen Bond Donors | 2 | The two hydroxyl groups can donate hydrogen bonds, influencing solubility and interactions with biological targets.[1] |
| Hydrogen Bond Acceptors | 4 | The four oxygen atoms (two hydroxyl, two ether) can accept hydrogen bonds, contributing to aqueous solubility and receptor binding.[1] |
| Rotatable Bond Count | 4 | Provides conformational flexibility, allowing the molecule to adapt its shape to fit into binding pockets.[1] |
Spectroscopic and Crystallographic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of a synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum is expected to show distinct signals for the aromatic protons (typically in the 6.8-7.0 ppm region), two singlets for the non-equivalent methoxy groups (~3.9 ppm), a multiplet for the chiral methine proton (-CH(OH)-), multiplets for the diastereotopic methylene protons (-CH₂OH), and broad, exchangeable signals for the two hydroxyl protons.[5] The coupling between the methine and methylene protons provides key structural information.
-
¹³C NMR : The carbon spectrum should display signals for the eight aromatic carbons (with four quaternary carbons), the two methoxy carbons (~56 ppm), the methine carbon (~75 ppm), and the methylene carbon (~65 ppm).[6]
-
-
Infrared (IR) Spectroscopy : The IR spectrum is characterized by a broad absorption band in the 3200-3500 cm⁻¹ region, indicative of the O-H stretching of the hydroxyl groups. Sharp peaks corresponding to aromatic C-H stretching will appear just above 3000 cm⁻¹, while C-O stretching from the alcohols and ethers will be visible in the 1000-1300 cm⁻¹ fingerprint region.
-
Mass Spectrometry (MS) : Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent pseudomolecular ion, such as [M+Na]⁺ or [M+H]⁺. The fragmentation pattern would likely involve the loss of water (H₂O), formaldehyde (CH₂O), and methoxy groups.
Synthesis and Reactivity
The controlled, enantioselective synthesis of this compound is crucial for its use as a chiral building block. The Sharpless Asymmetric Dihydroxylation is a premier method for achieving this transformation with high enantiomeric excess.
Proposed Asymmetric Synthesis Protocol
This protocol outlines the synthesis starting from commercially available 3,4-dimethoxystyrene. The choice of the chiral ligand in the AD-mix formulation dictates the stereochemical outcome. To produce the (1R)-diol, AD-mix-α is the reagent of choice.
Workflow: Asymmetric Dihydroxylation
Caption: Synthetic workflow for this compound.
Step-by-Step Methodology:
-
Reaction Setup : A 3-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet is charged with a 1:1 mixture of tert-butanol and water. The solvent is cooled to 0°C in an ice bath.
-
Reagent Addition : AD-mix-α is added to the cold solvent and stirred vigorously until both phases are clear and the mixture is homogeneous.
-
Substrate Addition : 3,4-Dimethoxystyrene is added to the reaction mixture. The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.
-
Rationale: The AD-mix-α contains the chiral ligand (DHQ)₂PHAL, which coordinates to the osmium tetroxide catalyst. This chiral complex directs the dihydroxylation to one face of the alkene, resulting in the desired (1R) stereochemistry.
-
-
Quenching : Upon completion, the reaction is quenched by the slow addition of solid sodium sulfite. The mixture is stirred for one hour.
-
Rationale: Sodium sulfite reduces the osmate ester intermediate formed during the reaction, liberating the diol product and converting the osmium catalyst into a more easily removable form.
-
-
Extraction : The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification : The crude product is purified by flash column chromatography on silica gel to yield the pure this compound.
Key Chemical Reactivity
The diol functionality is the primary site of reactivity. These reactions are essential for its role as a synthetic intermediate:
-
Esterification : Both hydroxyl groups can be acylated to form mono- or di-esters. This is particularly relevant for creating pro-drugs or modifying the compound's lipophilicity.
-
Protection : The diol can be protected as a cyclic acetal or ketal (e.g., using acetone to form an acetonide). This allows for selective reaction at other parts of a larger molecule.
-
Oxidation : The primary alcohol can be selectively oxidized to an aldehyde, and the secondary alcohol to a ketone, providing access to other important classes of compounds.
Applications in Drug Discovery and Development
The true value of this compound lies in its application as a scaffold for molecules with potent biological activity.
Scaffold for Chemosensitizing Agents
Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, often caused by the overexpression of efflux pumps like P-glycoprotein (P-gp). Research has shown that ester derivatives of the related 1-(3,4,5-trimethoxyphenyl)ethane-1,2-diol scaffold exhibit remarkable chemoreversal activity. These compounds function by inhibiting the P-gp pump, thereby increasing the intracellular concentration of anticancer drugs in resistant cells. The 1,2-diol core is critical for maintaining the necessary spatial arrangement of the ester groups, which mimics the pharmacophore of known P-gp inhibitors like verapamil.
Caption: Elaboration of the core scaffold into bioactive derivatives.
Intermediate for Antimitotic Agents
The 3,4-dimethoxyphenyl moiety is a key feature in many tubulin polymerization inhibitors, including analogs of combretastatin. These agents disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis in cancer cells. The chiral diol can serve as a starting point for the synthesis of complex molecules that target the colchicine binding site on β-tubulin.[9] The defined stereochemistry of the (1R) center is often critical for achieving high binding affinity and potent cytotoxic activity.
Conclusion
This compound is more than a simple chemical; it is a sophisticated tool for the modern medicinal chemist. Its well-defined stereochemistry, versatile diol functionality, and the presence of the biologically relevant 3,4-dimethoxyphenyl group make it an exceptionally valuable chiral building block. Through robust synthetic methods like asymmetric dihydroxylation, it can be accessed in high enantiomeric purity, paving the way for the development of next-generation therapeutics. Its demonstrated potential as a scaffold for P-gp inhibitors and a precursor for antimitotic agents firmly establishes its importance in the ongoing search for more effective and selective treatments for cancer and other diseases.
References
-
PubChem. 1-(3,4-Dimethoxyphenyl)ethane-1,2-diol. [Link]
-
Supporting Information for related compounds. [Link]
-
Supplementary Material - The Royal Society of Chemistry. [Link]
-
PubChem. 1-(3,4-Dimethoxyphenyl)ethane-1,2-diol Summary. [Link]
-
PubChem. (1R)-1-(4-hydroxy-3-methoxyphenyl)ethane-1,2-diol. [Link]
-
PMC - NIH. 1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diyl Esters, a Novel Compound Class with Potent Chemoreversal Activity. [Link]
-
Cheméo. Chemical Properties of 1,2-Ethanediol (CAS 107-21-1). [Link]
-
PMC - NIH. (E)-1-(3,4-Dimethoxyphenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-en-1-one. [Link]
-
Chemsrc. 1-(3-hydroxy-4-methoxyphenyl)ethane-1,2-diol. [Link]
-
ResearchGate. Synthesis of 1,2-dimethoxy-1,2-di(pyridin-2-yl)-1,2-ethanediol: Crystal and molecular structure determination. [Link]
-
NIST WebBook. Ethanone, 1-(3,4-dimethoxyphenyl)-. [Link]
-
MDPI. Synthesis and Biological Evaluation of Novel Antimitotic Agents. [Link]
-
ResearchGate. 1-(3,4-Dimethoxyphenyl)ethanone. [Link]
-
PubMed. 1H NMR spectra of ethane-1,2-diol and other vicinal diols in benzene: GIAO/DFT shift calculations. [Link]
-
ResearchGate. Chemical structures of (E)-1-(3,4-dimethoxyphenyl)but-3-en-1-ol and related compounds. [Link]
-
PubMed. Synthesis, cytotoxicity, docking study, and tubulin polymerization inhibitory activity of novel 1-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilides. [Link]
-
ResearchGate. threo-1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)-1,3-propanediol. [Link]
-
MDPI. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. [Link]
-
ResearchGate. Synthesis of 1,2-Bis(3,4-dimethoxyphenyl)-1,3-propanediol. [Link]
-
ResearchGate. 1H NMR spectra of ethane-1,2-diol and other vicinal diols in benzene: GIAO/DFT shift calculations. [Link]
- Google Patents. Asymmetric synthesis of 2-(2,4-difluorophenyl)-1-heterocycl-1-yl butan-2,3-diols.
-
LookChem. 1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol. [Link]
Sources
- 1. 1-(3,4-Dimethoxyphenyl)ethane-1,2-diol | C10H14O4 | CID 13625920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 1,2-Ethanediol, 1-(4-hydroxy-3-methoxyphenyl)-, (R)- | C9H12O4 | CID 688030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-(3,4-Dimethoxyphenyl)ethane-1,2-diol | C10H14O4 | CID 13625920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1H NMR spectra of ethane-1,2-diol and other vicinal diols in benzene: GIAO/DFT shift calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. (E)-1-(3,4-Dimethoxyphenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, cytotoxicity, docking study, and tubulin polymerization inhibitory activity of novel 1-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilides - PubMed [pubmed.ncbi.nlm.nih.gov]
(1R)-1-(3,4-Dimethoxyphenyl)-1,2-ethanediol CAS number and safety information
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of (1R)-1-(3,4-Dimethoxyphenyl)-1,2-ethanediol, a chiral building block with significant potential in synthetic chemistry and drug discovery. From its fundamental properties to its synthesis and safe handling, this document serves as a critical resource for professionals in the field.
Chemical Identity and Properties
This compound is a chiral aromatic diol. Its structure, featuring a catechol diether moiety and a stereocenter, makes it a valuable precursor for the synthesis of complex molecules with specific biological activities.
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Source |
| CAS Number | 326491-79-6 | , |
| Molecular Formula | C₁₀H₁₄O₄ | |
| Molecular Weight | 198.22 g/mol | |
| IUPAC Name | (1R)-1-(3,4-dimethoxyphenyl)ethane-1,2-diol | |
| Appearance | White solid (typical) | General knowledge |
| Solubility | Soluble in methanol and ethyl acetate. | General knowledge |
Safety and Handling
General Safety Precautions:
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).
-
Skin and Body Protection: Wear a lab coat and closed-toe shoes.
-
-
Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling.
Table 2: Summary of Potential Hazards and First Aid Measures (based on related compounds)
| Hazard | Description | First Aid Measures |
| Acute Oral Toxicity | Harmful if swallowed. May cause gastrointestinal irritation.[1][2] | If swallowed, rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1][3] |
| Skin Irritation | May cause skin irritation upon contact.[1] | In case of skin contact, immediately flush with plenty of water. Remove contaminated clothing and wash before reuse. If irritation persists, seek medical attention.[3] |
| Eye Irritation | May cause serious eye irritation.[1] | In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3] |
| Respiratory Irritation | May cause respiratory irritation if inhaled as dust.[1] | If inhaled, remove person to fresh air and keep comfortable for breathing. If respiratory symptoms develop, seek medical advice.[1] |
Storage and Disposal:
Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. Dispose of the chemical in accordance with local, state, and federal regulations.
Caption: Workflow for safe handling and exposure response.
Synthesis and Methodologies
The asymmetric synthesis of chiral diols like this compound is a cornerstone of modern organic synthesis. A common and effective method involves the asymmetric dihydroxylation of a corresponding styrene precursor. This reaction, often catalyzed by an osmium-based catalyst in the presence of a chiral ligand, provides a reliable route to the desired enantiomer.
Example Synthetic Protocol (based on related syntheses):
The synthesis of a related compound, 1-(3,4,5-trimethoxyphenyl)ethane-1,2-diol, involves a Wittig reaction followed by dihydroxylation with osmium tetroxide.[4] A similar approach can be envisioned for the target molecule.
Step 1: Synthesis of 3,4-Dimethoxystyrene (Styrene Precursor)
A Wittig reaction using 3,4-dimethoxybenzaldehyde and a methylidene phosphorane is a standard method to generate the terminal alkene.
Step 2: Asymmetric Dihydroxylation
The Sharpless asymmetric dihydroxylation is a powerful method for the enantioselective synthesis of vicinal diols from olefins.
-
Reaction Setup: In a round-bottom flask, dissolve 3,4-dimethoxystyrene in a suitable solvent system (e.g., t-butanol/water).
-
Reagent Addition: Add the asymmetric dihydroxylation catalyst mixture, which typically includes potassium osmate(VI) dihydrate, a chiral ligand (e.g., (DHQ)₂PHAL or (DHQD)₂PHAL to favor the desired (R)-enantiomer), potassium ferricyanide as the re-oxidant, and potassium carbonate.
-
Reaction Conditions: Stir the reaction mixture vigorously at a controlled temperature (e.g., 0 °C to room temperature) until the starting material is consumed (monitored by TLC or GC).
-
Workup: Quench the reaction with a reducing agent like sodium sulfite. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the pure this compound.
Caption: General synthetic route to the target molecule.
Applications in Research and Drug Development
Chiral diols are pivotal intermediates in the synthesis of a wide array of biologically active molecules. The specific stereochemistry of this compound makes it a valuable building block for creating enantiomerically pure pharmaceuticals.
-
Chiral Ligands: The diol functionality can be used to synthesize chiral ligands for asymmetric catalysis.
-
Pharmaceutical Intermediates: This compound serves as a precursor for various drug candidates. For instance, related dimethoxyphenyl structures are found in compounds investigated for their antimitotic and anticancer properties.[5][6]
-
Chemoreversal Agents: The core structure is similar to scaffolds that have been investigated for their ability to overcome multidrug resistance in cancer cells, suggesting a potential application in developing adjuvants for chemotherapy.[4]
Conclusion
This compound is a specialized chemical with significant applications in asymmetric synthesis and medicinal chemistry. While detailed safety data for this specific enantiomer is limited, a robust safety protocol can be established by adhering to standard laboratory practices and considering the hazards of structurally similar compounds. Its synthesis, primarily through asymmetric dihydroxylation, allows for the production of an enantiomerically pure building block essential for the development of novel therapeutics.
References
-
LookChem. CAS No.326491-79-6,this compound. [Link]
-
PubChem. 1-(3,4-Dimethoxyphenyl)ethane-1,2-diol. [Link]
-
Fisher Scientific. Safety Data Sheet for Ethanediol. [Link]
-
Chemos GmbH & Co. KG. Safety Data Sheet: ethanediol. [Link]
-
Wuttichai, P., et al. 1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diyl Esters, a Novel Compound Class with Potent Chemoreversal Activity. Molecules, 2018. [Link]
- O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 14th Edition, Whitehouse Station, NJ: Merck & Co., Inc., 2006., p. 656
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 13625920, 1-(3,4-Dimethoxyphenyl)ethane-1,2-diol" PubChem, [Link].
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 688030, 1,2-Ethanediol, 1-(4-hydroxy-3-methoxyphenyl)-, (R)-" PubChem, [Link].
-
Al-Zoubi, R. M., et al. (E)-1-(3-(3-Hydroxy-4-Methoxyphenyl)-1-(3,4,5-Trimethoxyphenyl)allyl)-1H-1,2,4-Triazole and Related Compounds: Their Synthesis and Biological Evaluation as Novel Antimitotic Agents Targeting Breast Cancer. Molecules, 2021. [Link]
-
Kamal, A., et al. Synthesis, cytotoxicity, docking study, and tubulin polymerization inhibitory activity of novel 1-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilides. Archiv der Pharmazie, 2014. [Link]
Sources
- 1. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. chemos.de [chemos.de]
- 4. 1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diyl Esters, a Novel Compound Class with Potent Chemoreversal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, cytotoxicity, docking study, and tubulin polymerization inhibitory activity of novel 1-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilides - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Biological Activity of (1R)-1-(3,4-Dimethoxyphenyl)-1,2-ethanediol
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of the potential biological activity of (1R)-1-(3,4-Dimethoxyphenyl)-1,2-ethanediol. Given the limited direct research on this specific molecule, this document adopts an investigative approach. It begins by characterizing the compound and postulating its metabolic origin from the widely used calcium channel blocker, verapamil. Drawing on the known pharmacology of verapamil, its metabolites, and structurally related compounds, this guide then hypothesizes potential biological activities for this compound, focusing on cardiovascular and drug interaction pathways. Crucially, this guide provides detailed, field-proven experimental protocols to systematically investigate these hypotheses, offering a roadmap for researchers to elucidate the pharmacological profile of this compound.
Introduction and Chemical Characterization
This compound is a chiral diol with the chemical formula C10H14O4 and a molecular weight of 198.22 g/mol .[1][2] Its structure features a catechol-like 3,4-dimethoxyphenyl group attached to an ethane-1,2-diol backbone. The "(1R)" designation specifies the stereochemistry at the chiral carbon bearing the hydroxyl and aryl groups.
| Property | Value | Source |
| IUPAC Name | (1R)-1-(3,4-dimethoxyphenyl)ethane-1,2-diol | PubChem |
| Molecular Formula | C10H14O4 | [1][2] |
| Molecular Weight | 198.22 g/mol | [1][2] |
| CAS Number | 13443-56-6 (for the racemate) | [1] |
The presence of the 3,4-dimethoxyphenyl moiety is significant, as this functional group is found in a variety of biologically active molecules, including the calcium channel blocker verapamil. This structural similarity forms the basis for the central hypothesis of this guide: that this compound may arise as a metabolite of verapamil and could possess its own distinct biological activities.
Postulated Metabolic Genesis from Verapamil
Verapamil is a widely prescribed medication for cardiovascular conditions and is known to undergo extensive first-pass metabolism in the liver.[3] The primary metabolic pathways for verapamil involve N-dealkylation, N-demethylation, and O-demethylation, catalyzed predominantly by cytochrome P450 enzymes, particularly CYP3A4. While this compound is not a commonly reported major metabolite, its formation is plausible through a series of enzymatic reactions.
The metabolic pathway could initiate with the O-demethylation of the verapamil side chain, followed by further oxidative processes. The presence of a diol suggests a dihydroxylation reaction, a known metabolic transformation.
Caption: Postulated metabolic pathway of verapamil to this compound.
Synthesis of this compound for Research Purposes
Proposed Synthetic Pathway:
Caption: Proposed synthetic route for this compound.
Step-by-Step Methodology:
-
Reduction of 3,4-Dimethoxyacetophenone:
-
Dissolve 3,4-dimethoxyacetophenone in methanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride (NaBH4) portion-wise while stirring.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product, 1-(3,4-dimethoxyphenyl)ethanol, with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Dehydration to 3,4-Dimethoxystyrene:
-
Combine the crude 1-(3,4-dimethoxyphenyl)ethanol with a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) in a suitable solvent like toluene.
-
Heat the mixture under reflux with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction by TLC.
-
Once complete, cool the reaction, wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer, filter, and concentrate. Purify the resulting 3,4-dimethoxystyrene by column chromatography.
-
-
Asymmetric Dihydroxylation:
-
This crucial step establishes the (1R) stereochemistry. The Sharpless asymmetric dihydroxylation is a reliable method.
-
Prepare a solution of AD-mix-α in a t-butanol/water mixture.
-
Cool the mixture to 0°C and add the 3,4-dimethoxystyrene.
-
Stir the reaction vigorously at 0°C until TLC indicates the consumption of the starting material.
-
Quench the reaction by adding sodium sulfite.
-
Warm the mixture to room temperature and stir for one hour.
-
Extract the product with an organic solvent.
-
Combine the organic layers, dry, filter, and concentrate to yield the crude this compound.
-
Purify the final product by column chromatography.
-
Hypothesized Biological Activities and Proposed Investigational Assays
Based on its structural relationship to verapamil and its metabolites, we hypothesize that this compound may exhibit activity in three primary areas: calcium channel modulation, adrenergic receptor interaction, and P-glycoprotein inhibition. The following sections detail the rationale behind these hypotheses and provide robust protocols for their investigation.
Calcium Channel Modulation
Rationale: Verapamil is a potent L-type calcium channel blocker. While its metabolites generally have reduced activity, they can still interact with calcium channels. It is therefore critical to assess whether this compound retains any calcium channel blocking activity.
Proposed Assay: Fluo-4 AM Based Calcium Influx Assay
This assay measures changes in intracellular calcium concentration in response to depolarization, providing a functional readout of L-type calcium channel activity.
Experimental Protocol:
-
Cell Culture: Plate a suitable cell line expressing L-type calcium channels (e.g., HEK293 cells stably expressing Cav1.2, or a smooth muscle cell line like A7r5) in a 96-well black, clear-bottom plate and culture to 80-90% confluency.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM (a calcium-sensitive fluorescent dye) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES). Pluronic F-127 can be included to aid in dye solubilization.
-
Remove the culture medium and wash the cells with the salt solution.
-
Add the Fluo-4 AM loading buffer to each well and incubate at 37°C for 45-60 minutes in the dark.
-
-
Compound Incubation:
-
Wash the cells to remove excess dye.
-
Add the salt solution containing varying concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., verapamil).
-
Incubate at room temperature for 15-30 minutes.
-
-
Depolarization and Measurement:
-
Use a fluorescence plate reader with an injection system to add a depolarizing agent (e.g., a high concentration of potassium chloride) to each well.
-
Immediately begin kinetic fluorescence measurements (Excitation: ~490 nm, Emission: ~515 nm).
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity upon depolarization for each well.
-
Plot the percentage of inhibition of the calcium influx versus the concentration of the test compound to determine the IC50 value.
-
Caption: Workflow for the Fluo-4 AM based calcium influx assay.
Adrenergic Receptor Interaction
Rationale: The phenylethylamine scaffold present in this compound is a common feature in many adrenergic receptor ligands. It is plausible that this compound could interact with β-adrenergic receptors, potentially as an agonist or antagonist.
Proposed Assay: cAMP Accumulation Assay
This assay measures the production of cyclic AMP (cAMP), a second messenger that is increased upon the activation of Gs-coupled receptors like the β-adrenergic receptors.
Experimental Protocol:
-
Cell Culture: Plate cells expressing the β1 or β2 adrenergic receptor (e.g., CHO or HEK293 cells) in a 96-well plate.
-
Compound Incubation:
-
Wash the cells with a suitable assay buffer.
-
Add the test compound at various concentrations. For agonist testing, also include a known agonist like isoproterenol as a positive control. For antagonist testing, co-incubate the test compound with a fixed concentration of isoproterenol.
-
Include a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells to release the intracellular cAMP.
-
Measure the cAMP concentration using a competitive immunoassay kit (e.g., HTRF, ELISA, or LANCE). These kits typically involve a labeled cAMP tracer that competes with the sample cAMP for binding to a specific antibody.
-
-
Data Analysis:
-
For agonist activity, plot the cAMP concentration against the log of the compound concentration to determine the EC50.
-
For antagonist activity, plot the inhibition of the isoproterenol-induced cAMP production against the log of the compound concentration to determine the IC50.
-
Caption: Workflow for the cAMP accumulation assay to assess β-adrenergic receptor activity.
P-glycoprotein Inhibition
Rationale: Verapamil is a well-known inhibitor of the drug efflux pump P-glycoprotein (P-gp). Some of its metabolites have been shown to be substrates or inhibitors of P-gp.[4] Given the structural similarity, it is important to investigate whether this compound interacts with P-gp.
Proposed Assay: P-glycoprotein ATPase Activity Assay
This assay measures the ATP hydrolysis activity of P-gp, which is stimulated in the presence of its substrates and inhibitors.
Experimental Protocol:
-
Reagents: Use a commercially available kit containing purified P-gp membranes and the necessary reagents for detecting ATP hydrolysis (typically by measuring the amount of inorganic phosphate produced).
-
Assay Setup:
-
In a 96-well plate, add the P-gp membranes to the assay buffer.
-
Add the test compound at various concentrations. Include a vehicle control, a positive control substrate (e.g., verapamil), and a known inhibitor (e.g., sodium orthovanadate).
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding MgATP.
-
Incubate the plate at 37°C for a specified time (e.g., 20-40 minutes).
-
-
Detection:
-
Stop the reaction and add a detection reagent that forms a colored or luminescent product with the inorganic phosphate generated from ATP hydrolysis.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of stimulation or inhibition of ATPase activity relative to the basal activity.
-
Plot the percentage of activity versus the log of the compound concentration to determine the EC50 for stimulation or the IC50 for inhibition.
-
Caption: Workflow for the P-glycoprotein ATPase activity assay.
In Vitro Pharmacokinetic Profiling
A preliminary assessment of the drug-like properties of this compound is crucial for understanding its potential for further development.
Proposed In Vitro ADME Assays:
-
Metabolic Stability: Incubate the compound with liver microsomes or hepatocytes to determine its rate of metabolism. This provides an early indication of its likely in vivo clearance.[5]
-
Plasma Protein Binding: Determine the extent to which the compound binds to plasma proteins using methods like equilibrium dialysis. This is important as only the unbound fraction of a drug is typically pharmacologically active.[6]
-
Cell Permeability: Use a Caco-2 cell monolayer assay to assess the compound's ability to cross the intestinal barrier, providing an indication of its potential for oral absorption.
| Parameter | Assay | Purpose |
| Metabolic Stability | Liver Microsome or Hepatocyte Incubations | Predict in vivo clearance |
| Plasma Protein Binding | Equilibrium Dialysis | Determine the free fraction of the drug |
| Permeability | Caco-2 Monolayer Assay | Predict oral absorption potential |
Conclusion and Future Directions
This technical guide has outlined a comprehensive and scientifically rigorous approach to investigating the biological activity of this compound. By leveraging its structural relationship to verapamil, we have formulated testable hypotheses regarding its potential effects on calcium channels, adrenergic receptors, and P-glycoprotein. The detailed experimental protocols provided herein offer a clear path forward for researchers to elucidate the pharmacological profile of this compound.
The results of these studies will be instrumental in determining whether this compound is an inactive metabolite of verapamil or if it possesses its own unique and potentially therapeutically relevant biological activities. Positive findings in any of these assays would warrant further investigation, including more detailed mechanistic studies and in vivo animal models. This investigative framework ensures a thorough and efficient evaluation of this novel chemical entity.
References
-
PubChem. 1-(3,4-Dimethoxyphenyl)ethane-1,2-diol. Available from: [Link]
-
PubChem. 1,2-Ethanediol, 1-(3,4-dimethoxyphenyl)-. Available from: [Link]
-
Walles, M., Thum, T., Levsen, K., & Borlak, J. (2003). Metabolism of verapamil: 24 new phase I and phase II metabolites identified in cell cultures of rat hepatocytes by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 798(2), 265-274. Available from: [Link]
- Kroemer, H. K., & Eichelbaum, M. (1995). "It's the genes, stupid". Molecular bases and clinical consequences of genetic cytochrome P450 2D6 polymorphism. Life sciences, 56(26), 2285-2300.
- Fromm, M. F., Maas, R., Tübel, J., Kroemer, H. K., & Eichelbaum, M. (1996). Characterization of the major metabolites of verapamil as substrates and inhibitors of P-glycoprotein. Naunyn-Schmiedeberg's archives of pharmacology, 353(4), 454-460.
-
Bio-protocol. P-gp ATPase Activity Assay. Available from: [Link]
-
Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data. Drug Metabolism and Disposition, 49(12), 1136-1147. Available from: [Link]
-
PubChem. 1-(3,4-Dimethoxyphenyl)ethane-1,2-diol. Available from: [Link]
-
In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual. Available from: [Link]
-
PubChem. 1,2-Ethanediol, 1-(3,4-dimethoxyphenyl)-. Available from: [Link]
-
In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool. Molecules, 29(3), 565. Available from: [Link]
-
PubChem. 1-(3,4-Dimethoxyphenyl)ethane-1,2-diol. Available from: [Link]
-
PubChem. 1-(3,4-Dimethoxyphenyl)ethane-1,2-diol. Available from: [Link]
-
P-gp Inhibition Assay. Creative Bioarray. Available from: [Link]
-
In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool. Molecules, 29(3), 565. Available from: [Link]
-
Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. Available from: [Link]
-
beta2 adrenoceptor Assay. Innoprot. Available from: [Link]
-
In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385. Pharmaceutics, 13(12), 2029. Available from: [Link]
-
Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. Available from: [Link]
-
Using PK Data for Better In Vitro and In Vivo Drug Dosing and Study Design. YouTube. Available from: [Link]
- Fromm, M. F., Maas, R., Tübel, J., Kroemer, H. K., & Eichelbaum, M. (1996). Characterization of the major metabolites of verapamil as substrates and inhibitors of P-glycoprotein. Naunyn-Schmiedeberg's archives of pharmacology, 353(4), 454-460.
-
Development - Beta-adrenergic receptors signaling via cAMP Pathway Map. Bio-Rad. Available from: [Link]
-
1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diyl Esters, a Novel Compound Class with Potent Chemoreversal Activity. Molecules, 24(19), 3503. Available from: [Link]
-
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. Molbank, 2020(2), M1129. Available from: [Link]
-
PubChem. 1,2-Ethanediol, 1-(4-hydroxy-3-methoxyphenyl)-, (R)-. Available from: [Link]
Sources
- 1. 1-(3,4-Dimethoxyphenyl)ethane-1,2-diol | C10H14O4 | CID 13625920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(3,4-Dimethoxyphenyl)ethane-1,2-diol | C10H14O4 | CID 13625920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
(1R)-1-(3,4-Dimethoxyphenyl)-1,2-ethanediol literature review and history
An In-Depth Technical Guide to (1R)-1-(3,4-Dimethoxyphenyl)-1,2-ethanediol: Synthesis, History, and Application
Introduction: The Significance of a Versatile Chiral Building Block
This compound is a chiral vicinal diol of significant interest in modern organic synthesis. Its value lies in its stereochemically defined structure, featuring two adjacent hydroxyl groups and a dimethoxyphenyl moiety. This specific arrangement makes it an invaluable chiral building block—a foundational, enantiomerically pure molecule used as a starting material for the construction of more complex chiral compounds.[1][2][] The precise three-dimensional orientation of atoms is critical in pharmacology, where different enantiomers of a drug can have vastly different therapeutic effects or toxicities.[2] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the synthesis, historical context, and key applications of this important synthetic intermediate.
Historical Context: A Legacy of Asymmetric Synthesis
The history of this compound is intrinsically linked to the development of one of modern chemistry's most powerful reactions: the Sharpless Asymmetric Dihydroxylation (SAD). Developed principally by K. Barry Sharpless, who was awarded a share of the 2001 Nobel Prize in Chemistry for his work on chirally catalyzed oxidation reactions, the SAD provides a reliable and highly enantioselective method for converting prochiral alkenes into vicinal diols.[4][5] Prior to this development, generating such chiral diols was a significant synthetic challenge. The SAD reaction transformed the field by providing a general and predictable method, making chiral molecules like this compound readily accessible for further synthetic endeavors.[6]
Core Synthesis: The Sharpless Asymmetric Dihydroxylation
The most efficient and stereoselective route to this compound is the asymmetric dihydroxylation of the corresponding alkene, 3,4-dimethoxystyrene.[4][7] This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to direct the stereochemical outcome.[6][8]
Causality of Experimental Design
The choice of the Sharpless Asymmetric Dihydroxylation is dictated by its high fidelity in creating the desired stereoisomer. The reaction's genius lies in the use of chiral ligands derived from cinchona alkaloids—specifically, derivatives of dihydroquinidine (DHQD) or dihydroquinine (DHQ).[4] These ligands coordinate to the osmium tetroxide catalyst, creating a chiral pocket that preferentially binds one face of the alkene over the other, thus directing the dihydroxylation to produce a specific enantiomer.
For the synthesis of the (1R)-diol, the ligand of choice is derived from dihydroquinidine. For practical laboratory application, commercially available reagent mixtures known as "AD-mix" are used. AD-mix-β , which contains a (DHQD)₂PHAL ligand, is specifically formulated to produce the (R)-diol from a terminal alkene.[4][6] The mix also includes a stoichiometric reoxidant, typically potassium ferricyanide (K₃Fe(CN)₆), and potassium carbonate.[9] The reoxidant is crucial as it regenerates the active osmium(VIII) catalyst from the reduced osmium(VI) species formed after the dihydroxylation, allowing the use of only a catalytic amount of the highly toxic and expensive osmium tetroxide.[4][8]
Experimental Workflow: Synthesis via AD-mix-β
The following diagram outlines the typical laboratory workflow for the synthesis.
Caption: Workflow for the synthesis of the target diol.
Detailed Synthesis Protocol
-
Preparation: A jacketed reaction vessel is charged with a 1:1 mixture of tert-butanol and water. The solvent is cooled to 0°C.
-
Reagent Addition: AD-mix-β is added to the chilled solvent and stirred until both phases are clear.
-
Substrate Addition: 3,4-Dimethoxystyrene is added to the reaction mixture. For large-scale reactions, slow addition is recommended to maintain high enantioselectivity.[9]
-
Reaction: The mixture is stirred vigorously at 0°C. Reaction progress is monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quenching: Upon completion, the reaction is quenched by the addition of solid sodium sulfite (Na₂SO₃) and allowed to warm to room temperature.
-
Workup: The organic layer is separated, and the aqueous layer is extracted multiple times with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield pure this compound.
Physicochemical and Spectroscopic Characterization
The successful synthesis of the target compound must be validated through rigorous characterization.
| Property | Value | Source |
| IUPAC Name | (1R)-1-(3,4-dimethoxyphenyl)ethane-1,2-diol | [10] |
| Molecular Formula | C₁₀H₁₄O₄ | [11] |
| Molecular Weight | 198.22 g/mol | [11] |
| CAS Number | 326491-79-6 | [11] |
Expected Spectroscopic Data
While specific spectra depend on the solvent and instrument, the key structural features of this compound give rise to predictable signals.
| Technique | Expected Signals |
| ¹H NMR | - Aromatic protons (3 signals in the range of ~6.8-7.0 ppm).- Methoxy protons (2 singlets, 6H total, around 3.8-3.9 ppm).- Benzylic proton (-CH(OH)-) (1H, multiplet).- Methylene protons (-CH₂(OH)) (2H, multiplet).- Hydroxyl protons (2H, broad singlets, chemical shift is concentration/solvent dependent). |
| ¹³C NMR | - Aromatic carbons (~6 signals in the 110-150 ppm range).- Methoxy carbons (~55-56 ppm).- Carbon bearing the benzylic hydroxyl group (~75 ppm).- Carbon bearing the primary hydroxyl group (~65 ppm). |
| IR Spectroscopy | - Strong, broad O-H stretch (~3200-3500 cm⁻¹).- C-H stretches (aromatic and aliphatic) (~2850-3100 cm⁻¹).- C=C aromatic ring stretches (~1500-1600 cm⁻¹).- Strong C-O stretches (~1020-1250 cm⁻¹). |
Applications in Drug Development and Asymmetric Synthesis
The primary utility of this compound is its role as a chiral synthon in the construction of complex, high-value molecules.
Role as a Chiral Building Block
In asymmetric synthesis, the goal is to produce a specific enantiomer of a target compound.[1] Starting a synthesis with an already enantiomerically pure fragment, like our target diol, is a highly efficient strategy known as the "chiral pool" approach. This allows the chirality of the initial building block to be transferred through a series of reactions to the final product, avoiding the need for costly and often inefficient chiral resolutions or separations later in the sequence.[2]
Caption: Use of the diol as a chiral building block.
Synthesis of Isoquinoline Alkaloids
A prominent application is in the synthesis of isoquinoline and tetrahydroisoquinoline alkaloids, a class of natural products with a wide range of biological activities.[12][13][14] Many of these alkaloids are chiral, and their therapeutic effects are stereospecific. The diol can be chemically modified and cyclized to form the core tetrahydroisoquinoline scaffold. For instance, methods like the Bischler-Napieralski or Pictet-Spengler reactions are classic routes to isoquinolines that can be adapted to use chiral precursors derived from the diol, thereby ensuring the final alkaloid is produced in its desired enantiomeric form.[14][15]
Pharmacological Potential of Derivatives
Beyond its role as a passive building block, derivatives of the dimethoxyphenyl ethanediol scaffold have shown direct pharmacological activity. Research into structurally related compounds has demonstrated that ester derivatives of 1-(3,4,5-trimethoxyphenyl)ethane-1,2-diol can act as potent chemoreversal agents in multi-drug resistant cancer cell lines.[16][17] These compounds were found to inhibit the function of efflux pumps like P-glycoprotein, which cancer cells use to expel chemotherapeutic drugs.[16] While this research used a trimethoxy- analog, it highlights the potential of the core 1-phenylethane-1,2-diol scaffold as a pharmacophore for developing new therapeutic agents.
Conclusion
This compound stands as a testament to the power of asymmetric catalysis. Its efficient and reliable synthesis, made possible by the Sharpless Asymmetric Dihydroxylation, has rendered it an accessible and highly valuable tool for synthetic chemists. Its primary role as a chiral building block provides an elegant and efficient pathway to complex enantiomerically pure molecules, particularly in the field of natural product synthesis and drug discovery. The demonstrated biological activity of related structures further suggests that this scaffold is not merely a synthetic tool but also a promising starting point for the development of novel therapeutics. For researchers in drug development, a thorough understanding of this compound's synthesis and application is essential for leveraging its full potential in the creation of next-generation medicines.
References
- Sharpless asymmetric dihydroxyl
- Sharpless asymmetric dihydroxyl
- Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem.
- Sharpless Dihydroxylation (Bishydroxyl
- An In-depth Technical Guide to Chiral Building Blocks in Organic Synthesis - Benchchem.
- Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of N
- Sharpless Asymmetric Dihydroxylation on an Industrial Scale - ACS Public
- Precision Chiral Building Block Synthesis - BOC Sciences.
- Mastering Organic Synthesis: The Importance of Chiral Building Blocks.
- 1-(3,4-Dimethoxyphenyl)ethane-1,2-diol | C10H14O4 | CID 13625920 - PubChem.
- 1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diyl Esters, a Novel Compound Class with Potent Chemoreversal Activity - PMC - NIH.
- Synthesis, Reactions and Medicinal Uses of Isoquinoline - Pharmaguideline.
- Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Deriv
- Isoquinoline - Wikipedia.
- Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PubMed Central.
- This compound, TRC - Fisher Scientific.
- Diastereoselective Synthesis of (–)
- 3,4-Dimethoxystyrene - Wikipedia.
- 1-(3,4,5-Trimethoxyphenyl)
Sources
- 1. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 5. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 3,4-Dimethoxystyrene - Wikipedia [en.wikipedia.org]
- 8. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 1-(3,4-Dimethoxyphenyl)ethane-1,2-diol | C10H14O4 | CID 13625920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound, TRC 250 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.pt]
- 12. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 13. ijstr.org [ijstr.org]
- 14. Isoquinoline - Wikipedia [en.wikipedia.org]
- 15. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diyl Esters, a Novel Compound Class with Potent Chemoreversal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Synthesis of Chiral Diols from 3,4-Dimethoxybenzaldehyde: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of synthetic strategies for the preparation of chiral diols, valuable synthons in pharmaceutical and fine chemical industries, using 3,4-dimethoxybenzaldehyde as a readily available starting material. Chiral diols are pivotal structural motifs in a multitude of biologically active molecules, and their stereocontrolled synthesis is a cornerstone of modern asymmetric synthesis.[1][2] 3,4-Dimethoxybenzaldehyde, a derivative of vanillin, serves as a key intermediate in the synthesis of various pharmaceuticals, making it an economically viable and strategic starting point for complex molecule construction.[3][4] This guide delves into three primary, field-proven methodologies: Sharpless Asymmetric Dihydroxylation of a styrene derivative, asymmetric reduction of a benzil analogue, and a diastereoselective aldol reaction approach utilizing a chiral auxiliary. Each section provides a detailed exposition of the reaction mechanism, a step-by-step experimental protocol, and a discussion of the critical parameters influencing stereoselectivity and yield.
Introduction: The Significance of Chiral Diols and 3,4-Dimethoxybenzaldehyde
Chirality is a fundamental property of many biological molecules, and the enantiomeric form of a drug can significantly impact its pharmacological activity.[2] Chiral diols, particularly those with 1,2- and 1,3-stereochemical relationships, are ubiquitous in natural products and are crucial building blocks for the synthesis of pharmaceuticals.[1] The precise spatial arrangement of the hydroxyl groups can dictate the binding affinity of a molecule to its biological target.
3,4-Dimethoxybenzaldehyde, also known as veratraldehyde, is an attractive starting material for several reasons. It is commercially available, structurally related to other natural products, and possesses two methoxy groups that can influence the electronic properties and reactivity of the aromatic ring. Its use as an intermediate in the production of drugs like methyldopa underscores its industrial relevance.[4] This guide will explore robust and reliable pathways to transform this simple aldehyde into valuable, enantiomerically enriched diols.
Strategic Pathways to Chiral Diols from 3,4-Dimethoxybenzaldehyde
The synthesis of chiral diols from an aldehyde necessitates the formation of new carbon-carbon bonds and the stereocontrolled introduction of hydroxyl groups. This guide will focus on three distinct and effective strategies, each with its own set of advantages and considerations.
Figure 1: Overview of synthetic strategies from 3,4-dimethoxybenzaldehyde.
Pathway I: Sharpless Asymmetric Dihydroxylation
The Sharpless Asymmetric Dihydroxylation (AD) is a powerful and highly reliable method for the enantioselective synthesis of vicinal diols from prochiral olefins.[5][6][7] This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine ligand to direct the dihydroxylation to a specific face of the double bond.[8]
Mechanistic Rationale
The reaction proceeds through the formation of a chiral osmium tetroxide-ligand complex. This complex then undergoes a [3+2] cycloaddition with the alkene to form a cyclic osmate ester.[7] The chiral ligand creates a binding pocket that favors the approach of the alkene from one face over the other, thus inducing enantioselectivity. Subsequent hydrolysis of the osmate ester liberates the chiral diol and regenerates the osmium catalyst, which is reoxidized by a stoichiometric co-oxidant, typically potassium ferricyanide.[5]
Experimental Workflow
The synthesis of a chiral 1,2-diol from 3,4-dimethoxybenzaldehyde via Sharpless AD is a two-step process:
-
Wittig Olefination: Conversion of the aldehyde to the corresponding styrene derivative.
-
Asymmetric Dihydroxylation: Enantioselective dihydroxylation of the styrene derivative.
Figure 2: Workflow for Sharpless Asymmetric Dihydroxylation pathway.
Detailed Protocol
Step 1: Synthesis of 3,4-Dimethoxystyrene
This protocol is adapted from standard Wittig reaction procedures.
-
Materials:
-
Methyltriphenylphosphonium bromide
-
Potassium tert-butoxide
-
3,4-Dimethoxybenzaldehyde
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add methyltriphenylphosphonium bromide (1.1 eq) and anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Add potassium tert-butoxide (1.1 eq) portion-wise, and stir the resulting yellow-orange mixture at 0 °C for 1 hour.
-
Add a solution of 3,4-dimethoxybenzaldehyde (1.0 eq) in anhydrous THF dropwise to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with diethyl ether (3x).
-
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 3,4-dimethoxystyrene.
-
Step 2: Sharpless Asymmetric Dihydroxylation of 3,4-Dimethoxystyrene
This protocol is based on the standard Sharpless AD procedure.[5][9]
-
Materials:
-
AD-mix-α or AD-mix-β
-
tert-Butanol
-
Water
-
3,4-Dimethoxystyrene
-
Methanesulfonamide (CH₃SO₂NH₂) (optional, can improve reaction rate and enantioselectivity)
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate
-
-
Procedure:
-
In a round-bottom flask, prepare a 1:1 mixture of tert-butanol and water.
-
Add AD-mix-α or AD-mix-β (commercially available premixed reagents) to the solvent mixture and stir until two clear phases are formed.[6]
-
Cool the mixture to 0 °C in an ice bath.
-
If using, add methanesulfonamide (1.0 eq).[6]
-
Add 3,4-dimethoxystyrene (1.0 eq) to the vigorously stirred mixture.
-
Continue stirring at 0 °C for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding sodium sulfite (1.5 g per mmol of olefin) and stir for 1 hour at room temperature.
-
Extract the mixture with ethyl acetate (3x).
-
Wash the combined organic layers with 2 M NaOH and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude diol by flash column chromatography or recrystallization.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
-
Expected Outcomes
| Alkene | AD-mix | Yield (%) | ee (%) |
| Styrene (for comparison) | AD-mix-β | >95 | >99 |
| 3,4-Dimethoxystyrene | AD-mix-β | High | Expected to be high (>90%) |
| 3,4-Dimethoxystyrene | AD-mix-α | High | Expected to be high (>90%) |
| Table 1: Representative yields and enantiomeric excess for Sharpless Asymmetric Dihydroxylation. The data for 3,4-dimethoxystyrene is an educated estimation based on the performance of similar substrates. |
Pathway II: Asymmetric Reduction of a Benzil Derivative
This strategy involves the initial dimerization of 3,4-dimethoxybenzaldehyde to form a benzoin, followed by oxidation to a benzil, and finally, an asymmetric reduction to the chiral diol. Asymmetric transfer hydrogenation is a particularly effective method for the reduction of diketones.
Mechanistic Rationale
The key stereochemistry-determining step is the asymmetric reduction of the 1,2-diketone (benzil). Asymmetric transfer hydrogenation typically employs a chiral ruthenium catalyst and a hydrogen donor, such as a formic acid/triethylamine mixture. The chiral ligand on the ruthenium center coordinates to the diketone in a way that facilitates the transfer of a hydride from the hydrogen donor to one of the carbonyl faces preferentially, leading to a high degree of enantioselectivity.
Experimental Workflow
This is a three-step synthetic sequence:
-
Benzoin Condensation: Dimerization of 3,4-dimethoxybenzaldehyde.
-
Oxidation: Conversion of the benzoin to the corresponding benzil.
-
Asymmetric Reduction: Enantioselective reduction of the benzil to the chiral diol.
Figure 3: Workflow for the asymmetric reduction of a benzil derivative.
Detailed Protocol
Step 1: Benzoin Condensation of 3,4-Dimethoxybenzaldehyde
This protocol is adapted from the classical benzoin condensation procedure.[10][11][12]
-
Materials:
-
3,4-Dimethoxybenzaldehyde
-
Sodium cyanide (NaCN) (Caution: highly toxic) or Thiamine hydrochloride and NaOH
-
Ethanol
-
Water
-
-
Procedure (using NaCN):
-
In a round-bottom flask, dissolve 3,4-dimethoxybenzaldehyde (1.0 eq) in 95% ethanol.
-
Add a solution of sodium cyanide (0.1 eq) in water.
-
Reflux the mixture for 30-60 minutes. The product may begin to crystallize from the hot solution.
-
Cool the reaction mixture to room temperature, then in an ice bath to maximize crystallization.
-
Collect the crude 3,4,3',4'-tetramethoxybenzoin by vacuum filtration and wash with cold ethanol/water.
-
Recrystallize from ethanol to obtain the pure product.
-
Step 2: Oxidation to 3,4,3',4'-Tetramethoxybenzil
This procedure uses nitric acid as the oxidant.[11] Caution: This reaction should be performed in a well-ventilated fume hood as it produces toxic nitrogen oxide gases.
-
Materials:
-
3,4,3',4'-Tetramethoxybenzoin
-
Concentrated nitric acid (HNO₃)
-
-
Procedure:
-
To a round-bottom flask, add 3,4,3',4'-tetramethoxybenzoin (1.0 eq).
-
In a fume hood, carefully add concentrated nitric acid (4-5 eq).
-
Gently heat the mixture on a steam bath or in a water bath to 70-80 °C for 1-2 hours, or until the evolution of brown nitrogen dioxide gas ceases.
-
Cool the reaction mixture and pour it into a beaker of ice water.
-
Stir until the oily product solidifies.
-
Collect the solid by vacuum filtration, wash thoroughly with water to remove excess acid.
-
Recrystallize the crude 3,4,3',4'-tetramethoxybenzil from ethanol to yield a yellow crystalline solid.
-
Step 3: Asymmetric Transfer Hydrogenation of 3,4,3',4'-Tetramethoxybenzil
This protocol is based on Noyori's asymmetric transfer hydrogenation of diketones.
-
Materials:
-
3,4,3',4'-Tetramethoxybenzil
-
Chiral Ru(II) catalyst (e.g., RuCl)
-
Formic acid/triethylamine azeotrope (5:2 molar ratio)
-
Anhydrous solvent (e.g., acetonitrile or isopropanol)
-
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the chiral Ru(II) catalyst (0.005-0.01 eq) and 3,4,3',4'-tetramethoxybenzil (1.0 eq).
-
Add the anhydrous solvent, followed by the formic acid/triethylamine azeotrope (2-5 eq).
-
Stir the reaction mixture at the specified temperature (e.g., 25-40 °C) for 12-48 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude diol by flash column chromatography.
-
Determine the diastereomeric ratio (dr) by ¹H NMR and the enantiomeric excess (ee) by chiral HPLC.
-
Expected Outcomes
| Substrate | Catalyst | Yield (%) | dr (anti:syn) | ee (%) |
| Benzil (for comparison) | RuCl | >95 | >99:1 | >99 |
| 3,4,3',4'-Tetramethoxybenzil | RuCl | High | Expected to be high | Expected to be high |
| Table 2: Representative results for asymmetric transfer hydrogenation of benzil derivatives. |
Pathway III: Diastereoselective Aldol Reaction and Reduction
This approach builds a chiral 1,3-diol through an initial asymmetric aldol reaction to set the stereochemistry, followed by a diastereoselective reduction of the resulting β-hydroxyketone. The Evans' oxazolidinone chiral auxiliaries are a gold standard for achieving high diastereoselectivity in aldol additions.[13][14]
Mechanistic Rationale
The Evans' aldol reaction proceeds via a boron enolate, which reacts with the aldehyde through a highly organized, chair-like six-membered transition state.[14] The bulky substituent on the chiral auxiliary effectively shields one face of the enolate, forcing the aldehyde to approach from the less hindered face. This results in the formation of the syn-aldol adduct with high diastereoselectivity. Subsequent reduction of the ketone can be directed by the existing hydroxyl group to produce the syn-1,3-diol.
Experimental Workflow
This pathway consists of three main stages:
-
Acylation: Attachment of a propionyl group to the chiral auxiliary.
-
Asymmetric Aldol Reaction: Reaction of the enolate with 3,4-dimethoxybenzaldehyde.
-
Reduction and Auxiliary Cleavage: Diastereoselective reduction of the ketone and removal of the chiral auxiliary.
Figure 4: Workflow for the diastereoselective aldol reaction pathway.
Detailed Protocol
Step 1 & 2: Evans' Asymmetric Aldol Reaction
This is a representative protocol for an Evans' syn-aldol reaction.[14]
-
Materials:
-
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (or other Evans' auxiliary)
-
Propionyl chloride
-
n-Butyllithium
-
Dibutylboron triflate (Bu₂BOTf)
-
Triethylamine (TEA)
-
3,4-Dimethoxybenzaldehyde
-
Anhydrous dichloromethane (DCM)
-
pH 7 buffer, methanol
-
-
Procedure:
-
Acylate the chiral auxiliary with propionyl chloride to form the N-propionyl imide.
-
Dissolve the N-propionyl imide (1.0 eq) in anhydrous DCM under an inert atmosphere and cool to -78 °C.
-
Add dibutylboron triflate (1.1 eq) dropwise, followed by triethylamine (1.2 eq).
-
Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C for 1 hour to form the boron enolate.
-
Cool the reaction back to -78 °C and add a solution of 3,4-dimethoxybenzaldehyde (1.2 eq) in anhydrous DCM dropwise.
-
Stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional hour.
-
Quench the reaction by adding pH 7 phosphate buffer, followed by methanol.
-
Concentrate the mixture and extract with diethyl ether.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine, then dry over MgSO₄.
-
Purify the crude aldol adduct by flash column chromatography.
-
Step 3: Diastereoselective Reduction and Auxiliary Cleavage
A common method for achieving a syn-1,3-diol is through a chelation-controlled reduction.
-
Materials:
-
Chiral β-hydroxyketone adduct
-
Tetramethylammonium triacetoxyborohydride (Me₄NBH(OAc)₃)
-
Acetic acid
-
Acetonitrile
-
Lithium hydroxide (LiOH)
-
Hydrogen peroxide (H₂O₂)
-
THF/water
-
-
Procedure:
-
Dissolve the aldol adduct (1.0 eq) in a mixture of acetonitrile and acetic acid.
-
Cool to -40 °C and add Me₄NBH(OAc)₃ (2.0 eq).
-
Stir for several hours until the reduction is complete by TLC.
-
Quench carefully with saturated aqueous sodium potassium tartrate solution.
-
Extract with ethyl acetate, wash, dry, and concentrate.
-
To cleave the auxiliary, dissolve the product in a 4:1 mixture of THF and water.
-
Cool to 0 °C and add aqueous hydrogen peroxide (4 eq), followed by aqueous lithium hydroxide (2 eq).
-
Stir at room temperature for 4-6 hours.
-
Quench with sodium sulfite solution.
-
Extract the desired 1,3-diol and purify by chromatography. The chiral auxiliary can be recovered from the aqueous layer.
-
Expected Outcomes
| Reaction Step | Diastereoselectivity |
| Evans' Aldol Reaction | >98:2 dr (syn major) |
| Chelation-controlled Reduction | >95:5 dr (syn major) |
| Table 3: Expected diastereoselectivity for the aldol and reduction steps. |
Conclusion
This guide has outlined three robust and scientifically validated strategies for the synthesis of chiral diols from the versatile starting material, 3,4-dimethoxybenzaldehyde. The choice of synthetic route will depend on the desired stereochemical outcome (1,2- vs. 1,3-diol), the availability of specific reagents and catalysts, and the scale of the synthesis. The Sharpless Asymmetric Dihydroxylation offers a direct and highly enantioselective route to 1,2-diols. The asymmetric reduction of the corresponding benzil provides an alternative, also leading to 1,2-diols with excellent stereocontrol. For the synthesis of chiral 1,3-diols, the Evans' asymmetric aldol reaction followed by a diastereoselective reduction is a powerful and reliable methodology. Each of these pathways exemplifies the principles of modern asymmetric synthesis and provides researchers and drug development professionals with a solid foundation for accessing valuable chiral building blocks.
References
-
Sharpless, K. B., et al. (1992). The Sharpless Asymmetric Dihydroxylation. Journal of Organic Chemistry, 57(10), 2768–2771. [Link]
-
Evans, D. A., et al. (1981). Stereoselective aldol condensations. 3. A new chiral oxazolidinone auxiliary. Journal of the American Chemical Society, 103(8), 2127–2129. [Link]
-
Chem-Station. (2014). Evans Aldol Reaction. Chem-Station International Edition. [Link]
-
Organic Chemistry Portal. Sharpless Dihydroxylation (Bishydroxylation). [Link]
-
Wikipedia. (2023). Sharpless asymmetric dihydroxylation. [Link]
-
Chem-Station. (2014). Sharpless Asymmetric Dihydroxylation (Sharpless AD). Chem-Station International Edition. [Link]
-
Organic Syntheses. (1921). Benzoin. Organic Syntheses, Coll. Vol. 1, p.94. [Link]
-
Noyori, R., et al. (1995). Asymmetric Transfer Hydrogenation of Aromatic Ketones. Journal of the American Chemical Society, 117(28), 7562–7563. [Link]
-
Evans, D. A., et al. (1989). Diastereoselective anti-aldol reactions of chiral ethyl ketones. Journal of the American Chemical Society, 111(14), 5463–5465. [Link]
-
Myers, A. G. Sharpless Asymmetric Dihydroxylation Reaction. Harvard University. [Link]
-
Chemistry LibreTexts. (2020). 9: Multistep Synthesis (Experiment). [Link]
-
L.S.College, Muzaffarpur. (2020). Benzoin condensation. [Link]
-
Gupta, A. K., et al. (2017). Recent advances in the synthesis of chiral 1,3-diols. Tetrahedron, 73(48), 6745-6777. [Link]
-
ResearchGate. (2015). Chiral Auxiliaries in Asymmetric Synthesis. [Link]
-
Myers, A. G. Sharpless Asymmetric Dihydroxylation Reaction. Harvard University. [Link]
- Google Patents. (1987). PROCESS FOR PREPARING 3,4-DIMETHOXY-BENZALDEHYDE AFTER THE SOMMELET REACTION.
-
PubMed Central. (2022). Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. [Link]
-
Ataman Kimya. 3,4-DIMETHOXYBENZALDEHYDE. [Link]
-
PubMed Central. (2021). Protocol for stereodivergent asymmetric hydrogenation of quinoxalines. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of 3,4-Dimethoxybenzaldehyde in Modern Pharmaceutical Synthesis. [Link]
-
Semantic Scholar. Pinacol Coupling Reactions. [Link]
-
PubMed Central. (2015). The Significance of Chirality in Drug Design and Development. [Link]
-
PubMed Central. (2018). Chiral Syn-1,3-diol Derivatives via a One-Pot Diastereoselective Carboxylation/ Bromocyclization of Homoallylic Alcohols. [Link]
-
MSU Chemistry. Diastereoselection in Lewis-Acid-Mediated Aldol Additions. [Link]
-
ResearchGate. (2024). Pd-Catalyzed Transfer Hydrogenation of Alkenes Using Tetrahydroxydiboron as the Sole Hydrogen Donor. [Link]
-
ResearchGate. (2011). Stereoselective Aldol Addition of a Chiral Glycine Enolate Synthon to Heteroaromatic Aldehydes. [Link]
-
MDPI. (2022). HMPA-Catalyzed Transfer Hydrogenation of 3-Carbonyl Pyridines and Other N-Heteroarenes with Trichlorosilane. [Link]
-
PubMed. (2002). Catalytic Asymmetric Synthesis of Vicinal Diamine Derivatives Through Enantioselective N-allylation Using Chiral Pi-Allyl Pd-catalyst. [Link]
-
PubMed. (2016). Efficient Access to Chiral Benzhydrols via Asymmetric Transfer Hydrogenation of Unsymmetrical Benzophenones with Bifunctional Oxo-Tethered Ruthenium Catalysts. [Link]
-
PubMed. (2024). α-Alkylation and Asymmetric Transfer Hydrogenation of Tetralone via Hydrogen Borrowing and Dynamic Kinetic Resolution Strategy Using a Single Iridium(III) Complex. [Link]
-
ResearchGate. (2011). Recent progress in asymmetric pinacol coupling reaction. [Link]
-
ResearchGate. (2013). ChemInform Abstract: Highly Diastereoselective DABCO-Catalyzed [3 + 3]-Cycloaddition of 1,4-Dithiane-2,5-diol with Azomethine Imines. [Link]
-
National Institutes of Health. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. [Link]
-
PubMed Central. (2018). Diastereoselective synthesis of chiral 1,3-cyclohexadienals. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. thieme-connect.de [thieme-connect.de]
- 3. What is 3,4-Dimethoxybenzaldehyde?_Chemicalbook [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 6. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 7. Sharpless Asymmetric Dihydroxylation (Sharpless AD) | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. lscollege.ac.in [lscollege.ac.in]
- 13. m.youtube.com [m.youtube.com]
- 14. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
An In-depth Technical Guide to the Spectroscopic Characterization of (1R)-1-(3,4-Dimethoxyphenyl)-1,2-ethanediol
This guide provides a comprehensive analysis of the spectroscopic data for (1R)-1-(3,4-Dimethoxyphenyl)-1,2-ethanediol, a compound of interest in pharmaceutical research and organic synthesis. The document is structured to offer not just the raw data but also a detailed interpretation and the underlying principles of the analytical techniques employed. This approach is designed to equip researchers, scientists, and drug development professionals with the necessary insights for their work.
Introduction
This compound is a chiral diol whose structure and purity are critical for its intended applications. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous structural elucidation and characterization of such molecules.[1] This guide will delve into the practical aspects of acquiring and interpreting these spectra, providing a robust framework for analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.[1][2] It is based on the principle that many atomic nuclei have spin and are electrically charged. When an external magnetic field is applied, an energy transfer can occur between the base energy to a higher energy level.[1]
Proton NMR (¹H NMR) provides information on the number of different types of protons and their relative numbers in a molecule. The chemical shift, splitting pattern, and integration of the signals are key parameters for structural determination.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Key acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width covering the expected proton chemical shifts.
Data Summary and Interpretation:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
| ~6.8-6.9 | m | 3H | Ar-H | The aromatic protons on the dimethoxyphenyl ring. The multiplicity arises from coupling to each other. |
| ~4.6 | dd | 1H | CH(OH) | The benzylic proton is coupled to the two diastereotopic protons of the adjacent CH₂ group. |
| ~3.8 | s | 6H | OCH₃ | The two methoxy groups are chemically equivalent and appear as a sharp singlet. |
| ~3.6-3.7 | m | 2H | CH₂(OH) | The two protons of the primary alcohol are diastereotopic and couple to the benzylic proton, resulting in a complex multiplet. |
| ~2.5-3.0 | br s | 2H | OH | The hydroxyl protons are typically broad and their chemical shift can vary depending on concentration and solvent. |
Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.
Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of a molecule.
Experimental Protocol:
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is typically required compared to ¹H NMR.
-
Data Acquisition: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer. Proton decoupling is commonly used to simplify the spectrum to single lines for each unique carbon atom.
Data Summary and Interpretation:
| Chemical Shift (δ) ppm | Assignment | Rationale |
| ~149 | Ar-C-O | The two aromatic carbons directly attached to the methoxy groups. |
| ~148 | Ar-C-O | The other two aromatic carbons directly attached to the methoxy groups. |
| ~134 | Ar-C | The quaternary aromatic carbon. |
| ~119 | Ar-CH | Aromatic CH carbon. |
| ~111 | Ar-CH | Aromatic CH carbon. |
| ~110 | Ar-CH | Aromatic CH carbon. |
| ~75 | CH(OH) | The carbon of the secondary alcohol. |
| ~66 | CH₂(OH) | The carbon of the primary alcohol. |
| ~56 | OCH₃ | The two equivalent methoxy carbons. |
Note: The exact chemical shifts may vary slightly depending on the solvent.
Workflow for NMR Analysis:
Caption: Workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds.[3] It is particularly useful for identifying the presence of specific functional groups.[4][5]
Experimental Protocol:
-
Sample Preparation: The sample can be prepared as a KBr pellet, a Nujol mull, or as a thin film on a salt plate (for oils).
-
Data Acquisition: The spectrum is recorded using an FT-IR spectrometer, typically over the range of 4000-400 cm⁻¹.
Data Summary and Interpretation:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| 3400-3200 (broad) | O-H stretch | Alcohol (-OH) | The broadness of this peak is due to hydrogen bonding between the hydroxyl groups.[5] |
| 3050-3000 | C-H stretch | Aromatic C-H | Characteristic stretching vibrations for sp² C-H bonds. |
| 2950-2850 | C-H stretch | Aliphatic C-H | Stretching vibrations for sp³ C-H bonds in the ethyl and methoxy groups. |
| 1600, 1515, 1450 | C=C stretch | Aromatic Ring | These absorptions are characteristic of the benzene ring. |
| 1260, 1030 | C-O stretch | Ether and Alcohol | Strong absorptions corresponding to the C-O stretching vibrations. |
The region below 1500 cm⁻¹ is known as the "fingerprint region" and contains complex vibrations that are unique to the molecule.[3]
Workflow for IR Analysis:
Caption: Workflow for IR spectroscopic analysis.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.[6] It provides information about the molecular weight and the fragmentation pattern of a molecule.[6]
Experimental Protocol:
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.
-
Ionization: Electron Impact (EI) or a soft ionization technique like Electrospray Ionization (ESI) can be used.
-
Mass Analysis: The ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight).
Data Summary and Interpretation (Electron Impact - EI):
| m/z | Ion | Rationale |
| 198 | [M]⁺ | The molecular ion peak, corresponding to the molecular weight of the compound. |
| 167 | [M - CH₂OH]⁺ | Loss of the hydroxymethyl radical, a common fragmentation for primary alcohols. |
| 151 | [M - CH₂OH - H₂O]⁺ | Subsequent loss of water from the [M - CH₂OH]⁺ fragment. |
| 139 | [C₈H₇O₂]⁺ | Cleavage of the C-C bond between the two hydroxyl-bearing carbons. |
The fragmentation pattern is a unique "fingerprint" of the molecule and can be used to confirm its structure.[6] Alcohols often undergo alpha-cleavage and dehydration as common fragmentation pathways.[7]
Workflow for MS Analysis:
Caption: Workflow for Mass Spectrometric analysis.
Conclusion
The combined application of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. Each technique offers complementary information, and together they form a powerful analytical toolkit for the structural elucidation of organic molecules. The data and interpretations presented in this guide serve as a valuable resource for researchers in the fields of chemistry and drug development.
References
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
-
Microbe Notes. (2022). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. [Link]
-
Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy. [Link]
-
MtoZ Biolabs. (n.d.). How to Interpret Infrared Spectra. [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]
-
Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
-
Chemistry LibreTexts. (2023). 2.7 Mass Spectrometry of Some Common Functional Groups. [Link]
Sources
- 1. microbenotes.com [microbenotes.com]
- 2. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 3. How to Interpret Infrared Spectra | MtoZ Biolabs [mtoz-biolabs.com]
- 4. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Mechanism of action of (1R)-1-(3,4-Dimethoxyphenyl)-1,2-ethanediol in biological systems
Introduction: Beyond the Grapevine
Resveratrol (trans-3,5,4'-trihydroxystilbene), a naturally occurring polyphenol found in the skins of grapes, berries, and peanuts, has garnered significant scientific interest for its potential health benefits.[1][2] Initially recognized for its association with the "French Paradox"—the observation of low cardiovascular disease incidence in a population with a high-fat diet—the therapeutic potential of resveratrol is now understood to extend to a wide array of biological processes.[1] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the diverse biological activities of resveratrol, with a focus on its interactions with key cellular signaling pathways. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge to elucidate the multifaceted roles of this remarkable compound.
Core Mechanisms of Action: A Multi-Targeted Approach
Resveratrol's biological efficacy does not stem from a single, high-affinity interaction with one receptor. Instead, it exerts its effects through a pleiotropic mechanism, engaging multiple molecular targets and influencing a network of interconnected signaling pathways.[2][3][4] This multi-targeted nature is a key aspect of its broad therapeutic potential. The core mechanisms can be broadly categorized into direct enzyme modulation and indirect pathway regulation.
Direct Molecular Interactions
Several key enzymes and proteins have been identified as direct targets of resveratrol. These interactions are fundamental to initiating the cascade of downstream cellular events.
-
Sirtuin 1 (SIRT1) Activation: Resveratrol is a well-documented activator of SIRT1, a NAD+-dependent protein deacetylase.[5][6][7][8] SIRT1 plays a crucial role in regulating metabolism, stress resistance, and aging.[5][6] The activation of SIRT1 by resveratrol can, however, be substrate-dependent.[9]
-
AMP-activated Protein Kinase (AMPK) Activation: Resveratrol activates AMPK, a central regulator of cellular energy homeostasis.[8][10][11][12] This activation can occur through various mechanisms, including indirectly by increasing the AMP:ATP ratio or more directly by affecting upstream kinases like LKB1.[10][13]
-
Cyclooxygenase (COX) Inhibition: Resveratrol has been shown to inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are key mediators of inflammation.[14]
Indirect Pathway Regulation
Beyond direct binding, resveratrol significantly modulates cellular signaling through indirect mechanisms, often as a consequence of its primary interactions.
-
Antioxidant Effects: Resveratrol possesses intrinsic antioxidant properties, capable of scavenging reactive oxygen species (ROS).[15] It also enhances the expression of endogenous antioxidant enzymes by activating the Nrf2/ARE pathway.[15][16]
-
Anti-inflammatory Action: A significant part of resveratrol's therapeutic potential lies in its potent anti-inflammatory effects. This is largely achieved through the inhibition of the pro-inflammatory NF-κB signaling pathway.[17][18][19]
Modulation of Key Signaling Pathways
The biological effects of resveratrol are orchestrated through its influence on several critical signaling cascades. Understanding these pathways is essential for elucidating its mechanism of action in various physiological and pathological contexts.
The SIRT1/AMPK Axis: A Nexus of Metabolic and Longevity Control
The interplay between SIRT1 and AMPK is a central hub for resveratrol's effects on metabolism and aging.[3][13] Activation of AMPK by resveratrol can lead to an increase in cellular NAD+ levels, which in turn further activates the NAD+-dependent SIRT1.[13] This synergistic activation has profound effects on mitochondrial biogenesis, glucose metabolism, and cellular stress responses.[10][15]
Caption: Resveratrol-mediated activation of the SIRT1/AMPK signaling axis.
Inhibition of NF-κB Signaling: A Cornerstone of Anti-inflammatory Action
The nuclear factor-kappa B (NF-κB) pathway is a master regulator of inflammation.[17][18] Resveratrol effectively suppresses NF-κB signaling through multiple mechanisms. It can inhibit the IκB kinase (IKK) complex, thereby preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB.[17][20][21] Additionally, SIRT1 activation by resveratrol can lead to the deacetylation of the p65 subunit of NF-κB, which reduces its transcriptional activity.[20]
Caption: Mechanisms of NF-κB inhibition by Resveratrol.
Experimental Protocols for Investigating Resveratrol's Bioactivity
To rigorously assess the biological effects of resveratrol, a combination of in vitro and in vivo experimental approaches is necessary. The following protocols represent standard methodologies in the field.
In Vitro Assays
1. Cell Viability and Proliferation Assay (MTT Assay)
-
Principle: Measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate overnight.[22]
-
Treat cells with various concentrations of resveratrol (e.g., 0-300 µM) for desired time points (e.g., 24, 48, 72 hours).[22][23]
-
Add 10 µL of WST-1 or 20 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours.[22]
-
If using MTT, add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 450 nm (for WST-1) or 570 nm (for MTT) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
2. Western Blot Analysis for Protein Expression and Phosphorylation
-
Principle: Detects specific proteins in a sample to assess their expression levels or post-translational modifications (e.g., phosphorylation).
-
Protocol:
-
Treat cells with resveratrol as described above.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-AMPK, SIRT1, p-p65, total AMPK, total p65, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
3. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Principle: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on membrane integrity and phosphatidylserine exposure.
-
Protocol:
-
Treat cells with resveratrol for the desired time.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes in the dark.[24]
-
Analyze the stained cells by flow cytometry.
-
In Vivo Studies
Animal Models of Disease
-
Principle: To evaluate the therapeutic efficacy of resveratrol in a living organism.
-
General Protocol:
-
Select an appropriate animal model for the disease of interest (e.g., high-fat diet-induced obesity, chemically induced cancer).[12][25]
-
Divide animals into control and treatment groups.
-
Administer resveratrol orally or via injection at a specific dose and frequency (e.g., 44 mg/kg/day by oral gavage).[26]
-
Monitor relevant physiological and behavioral parameters throughout the study.
-
At the end of the study, collect tissues for histological, biochemical, and molecular analyses.
-
Quantitative Data Summary
The effective concentrations of resveratrol can vary significantly depending on the cell type and the biological endpoint being measured.
| Cell Line/Model | Endpoint | IC50/Effective Concentration | Reference |
| MCF7 (Breast Cancer) | Cell Viability (72h) | 82.45 ± 1.50 µM | [22] |
| 4T1 (Breast Cancer) | Cell Viability (72h) | 93 µM | [24] |
| K562 (Leukemia) | Cell Viability (48h) | 107.1 µM | [27] |
| Various Cancer Lines | Growth Inhibition | 70-150 µM | [23] |
| CAL-27 (Oral Cancer) | Cell Viability | 70 µg/mL | [28] |
| KB (Oral Cancer) | Cell Viability | 145 µg/mL | [28] |
| SCC-25 (Oral Cancer) | Cell Viability | 125 µg/mL | [28] |
| Primary Neurons | Neuroprotection | 40 µM | [11] |
| Animal Models | Various | 44 mg/kg/day (oral) | [26] |
Note: IC50 values are highly dependent on experimental conditions and should be interpreted within the context of the specific study.
Conclusion and Future Directions
Resveratrol is a fascinating molecule with a complex and multifaceted mechanism of action. Its ability to modulate key signaling pathways, particularly the SIRT1/AMPK axis and the NF-κB pathway, underpins its diverse and potent biological activities. While preclinical studies have consistently demonstrated its promise, the translation to clinical applications has been met with challenges, primarily related to its low bioavailability.[29][30] Future research should focus on developing novel delivery systems to enhance its bioavailability and on conducting large-scale, well-designed clinical trials to unequivocally establish its therapeutic efficacy in humans for various diseases.[1][31] The continued exploration of resveratrol's molecular targets will undoubtedly pave the way for the development of new therapeutic strategies for a wide range of human pathologies.
References
-
Dasgupta, B. & Milbrandt, J. Resveratrol stimulates AMP kinase activity in neurons. Proceedings of the National Academy of Sciences, 104(17), 7217-7222 (2007). Available from: [Link]
-
Vang, O. et al. Clinical trials of resveratrol. Annals of the New York Academy of Sciences, 1290(1), 1-12 (2013). Available from: [Link]
-
Gertz, M. et al. A Molecular Mechanism for Direct Sirtuin Activation by Resveratrol. PLOS ONE, 7(11), e49632 (2012). Available from: [Link]
-
Consensus. What is resveratrol mechanism of action? (2023). Available from: [Link]
-
Ren, Z. et al. Resveratrol inhibits NF-κB signaling through suppression of p65 and IκB kinase activities. Pharmazie, 68(8), 689-694 (2013). Available from: [Link]
-
Ramírez-Garza, R. E., et al. Resveratrol and Clinical Trials: The Crossroad from In Vitro Studies to Human Evidence. Nutrients, 10(12), 1-26 (2018). Available from: [Link]
-
Meng, X., et al. Health Benefits and Molecular Mechanisms of Resveratrol: A Narrative Review. Foods, 9(3), 340 (2020). Available from: [Link]
-
Perrone, D., et al. Resveratrol for the Management of Human Health: How Far Have We Come? A Systematic Review of Resveratrol Clinical Trials to Highlight Gaps and Opportunities. International Journal of Molecular Sciences, 25(2), 747 (2024). Available from: [Link]
-
Gertz, M. et al. A Molecular Mechanism for Direct Sirtuin Activation by Resveratrol. PLoS ONE, 7(11), e49632 (2012). Available from: [Link]
-
Cantó, C. & Auwerx, J. The molecular targets of resveratrol. Cellular and Molecular Life Sciences, 69(12), 1953-1963 (2012). Available from: [Link]
-
Park, S. J. et al. Resveratrol-Induced AMP-Activated Protein Kinase Activation Is Cell-Type Dependent: Lessons from Basic Research for Clinical Application. Biomolecules & Therapeutics, 25(4), 349-357 (2017). Available from: [Link]
-
Bonkowski, M. S. & Sinclair, D. A. SIRT1, resveratrol and aging. Frontiers in Bioscience, 29(5), 11 (2024). Available from: [Link]
-
ResearchGate. Major signaling pathways regulated by resveratrol. [Diagram]. Available from: [Link]
-
Rebai, O. et al. Cellular and Molecular Targets of Resveratrol on Lymphoma and Leukemia Cells. Molecules, 22(5), 809 (2017). Available from: [Link]
-
News-Medical.Net. Resveratrol Mechanisms. (2023). Available from: [Link]
-
Bishayee, A. Multiple molecular targets of resveratrol: Anti-carcinogenic mechanisms. Current Cancer Drug Targets, 9(2), 156-166 (2009). Available from: [Link]
-
Borra, M. T. et al. Sirt1 activation by resveratrol is substrate sequence-selective. Aging, 6(8), 617-631 (2014). Available from: [Link]
-
Marcotulli, D. et al. Resveratrol Activates Neuronal Autophagy Through AMPK in the Ischemic Brain. Molecular Neurobiology, 57(2), 1055-1069 (2020). Available from: [Link]
-
Ko, J. H. et al. Anticancer Molecular Mechanisms of Resveratrol. Frontiers in Oncology, 7, 1-13 (2017). Available from: [Link]
-
Pula, G. et al. Resveratrol-like Compounds as SIRT1 Activators. Molecules, 26(11), 3173 (2021). Available from: [Link]
-
Malaguarnera, L. The therapeutic effect of resveratrol: Focusing on the Nrf2 signaling pathway. Journal of Cellular Physiology, 234(6), 7953-7962 (2019). Available from: [Link]
-
Cui, J. et al. Anti-inflammatory effect of resveratrol through the suppression of NF-κB and JAK/STAT signaling pathways. Acta Pharmacologica Sinica, 31(9), 1221-1229 (2010). Available from: [Link]
-
Wang, S. et al. Resveratrol enhances brown adipocyte formation and function by activating AMP-activated protein kinase (AMPK) α1 in mice fed high-fat diet. The Journal of Biological Chemistry, 290(30), 18474-18486 (2015). Available from: [Link]
-
Liu, K. et al. Resveratrol is cytotoxic and acts synergistically with NF-κB inhibition in osteosarcoma MG-63 cells. BMC Cancer, 20(1), 1-12 (2020). Available from: [Link]
-
Rauf, A. et al. Resveratrol in Cancer Prevention and Treatment: Focusing on Molecular Targets and Mechanism of Action. Molecules, 22(11), 1957 (2017). Available from: [Link]
-
SciTechDaily. Resveratrol and Cell Signaling: Unlocking Nature's Potential. (2024). Available from: [Link]
-
ResearchGate. Molecular mechanisms of resveratrol-mediated inhibition of NF-κB... [Diagram]. Available from: [Link]
-
ResearchGate. The signaling pathways by which resveratrol suppresses the malignant biological behaviors of cancer cells... [Diagram]. Available from: [Link]
-
Ren, Z. et al. Resveratrol inhibits NF-κB signaling through suppression of p65 and IκB kinase activities. Pharmazie, 68(8), 689-694 (2013). Available from: [Link]
-
Vepsäläinen, S. et al. AMP-activated protein kinase signaling activation by resveratrol modulates amyloid-beta peptide metabolism. The Journal of Biological Chemistry, 285(12), 9031-9041 (2010). Available from: [Link]
-
ResearchGate. Functions and mechanisms of action of resveratrol. [Diagram]. Available from: [Link]
-
Li, Y. et al. Resveratrol: Molecular Mechanisms, Health Benefits, and Potential Adverse Effects. Molecules, 29(12), 2736 (2024). Available from: [Link]
-
Kartal, B. B. et al. Resveratrol potentiates chemotherapeutic efficacy of olaparib in MCF7 human breast cancer cells by inducing apoptosis. Journal of Cancer Research and Clinical Oncology, 150(1), 1-13 (2024). Available from: [Link]
-
ResearchGate. (PDF) Clinical trials of resveratrol efficacy and safety. Available from: [Link]
-
Marques, F. Z. et al. Resveratrol and vascular health: evidence from clinical studies and mechanisms of actions related to its metabolites produced by gut microbiota. Frontiers in Physiology, 9, 1-11 (2018). Available from: [Link]
-
Li, J. et al. Resveratrol inhibits the progression of oral squamouscell carcinoma through Norad/Igf2bp2/Pdk1 pathway and remodeling glucose metabolism reprogramming. Journal of Translational Medicine, 22(1), 1-16 (2024). Available from: [Link]
-
Joe, A. K. et al. Resveratrol Induces Growth Inhibition, S-phase Arrest, Apoptosis, and Changes in Biomarker Expression in Several Human Cancer Cell Lines. Clinical Cancer Research, 8(3), 893-903 (2002). Available from: [Link]
-
Davoodvandi, A. et al. Resveratrol-Induced Modulation of Key Genes and DNA Fragmentation in Chronic Myeloid Leukemia Cells. International Journal of Hematology-Oncology and Stem Cell Research, 18(1), 1-9 (2024). Available from: [Link]
-
Feng, Y. et al. The Cytotoxicity Effect of Resveratrol: Cell Cycle Arrest and Induced Apoptosis of Breast Cancer 4T1 Cells. Molecules, 24(24), 4569 (2019). Available from: [Link]
-
Li, D. et al. Verification of Resveratrol Inhibits Intestinal Aging by Downregulating ATF4/Chop/Bcl-2/Bax Signaling Pathway: Based on Network Pharmacology and Animal Experiment. Frontiers in Pharmacology, 11, 1-14 (2020). Available from: [Link]
-
N’Da, D. et al. Pre-formulation studies of resveratrol. Journal of Pharmaceutical Analysis, 4(5), 336-343 (2014). Available from: [Link]
-
ResearchGate. Experimental Evaluation of the Effectiveness of Resveratrol as an Antioxidant in Colon Cancer Prevention. Available from: [Link]
Sources
- 1. Resveratrol for the Management of Human Health: How Far Have We Come? A Systematic Review of Resveratrol Clinical Trials to Highlight Gaps and Opportunities | MDPI [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. The molecular targets of resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cellular and Molecular Targets of Resveratrol on Lymphoma and Leukemia Cells [mdpi.com]
- 5. A Molecular Mechanism for Direct Sirtuin Activation by Resveratrol | PLOS One [journals.plos.org]
- 6. A molecular mechanism for direct sirtuin activation by resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | SIRT1, resveratrol and aging [frontiersin.org]
- 8. nrf2activators.com [nrf2activators.com]
- 9. Sirt1 activation by resveratrol is substrate sequence-selective | Aging [aging-us.com]
- 10. pnas.org [pnas.org]
- 11. Resveratrol Activates Neuronal Autophagy Through AMPK in the Ischemic Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Resveratrol enhances brown adipocyte formation and function by activating AMP-activated protein kinase (AMPK) α1 in mice fed high-fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Resveratrol-Induced AMP-Activated Protein Kinase Activation Is Cell-Type Dependent: Lessons from Basic Research for Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Resveratrol: Molecular Mechanisms, Health Benefits, and Potential Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Health Benefits and Molecular Mechanisms of Resveratrol: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The therapeutic effect of resveratrol: Focusing on the Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Anti-inflammatory effect of resveratrol through the suppression of NF-κB and JAK/STAT signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Resveratrol is cytotoxic and acts synergistically with NF-κB inhibition in osteosarcoma MG-63 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. ingentaconnect.com [ingentaconnect.com]
- 22. Resveratrol potentiates chemotherapeutic efficacy of olaparib in MCF7 human breast cancer cells by inducing apoptosis | springermedizin.de [springermedizin.de]
- 23. aacrjournals.org [aacrjournals.org]
- 24. The Cytotoxicity Effect of Resveratrol: Cell Cycle Arrest and Induced Apoptosis of Breast Cancer 4T1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Frontiers | Verification of Resveratrol Inhibits Intestinal Aging by Downregulating ATF4/Chop/Bcl-2/Bax Signaling Pathway: Based on Network Pharmacology and Animal Experiment [frontiersin.org]
- 27. Resveratrol-Induced Modulation of Key Genes and DNA Fragmentation in Chronic Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Resveratrol inhibits the progression of oral squamouscell carcinoma through Norad/Igf2bp2/Pdk1 pathway and remodeling glucose metabolism reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Resveratrol and Clinical Trials: The Crossroad from In Vitro Studies to Human Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Pre-formulation studies of resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Clinical trials of resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of (1R)-1-(3,4-Dimethoxyphenyl)-1,2-ethanediol for Pharmaceutical Development
Executive Summary
(1R)-1-(3,4-Dimethoxyphenyl)-1,2-ethanediol is a chiral vicinal diol of significant interest as a building block in asymmetric synthesis, particularly for pharmacologically active molecules. A thorough understanding of its solubility profile across a range of solvents is a prerequisite for its effective use in synthesis, purification, and formulation. This guide provides a comprehensive overview of the theoretical principles governing its solubility, a predictive solubility map, and a detailed, field-proven protocol for its experimental determination. The methodologies described herein are designed to ensure scientific rigor and data integrity, empowering researchers in their drug development endeavors.
Theoretical Framework: Predicting Solubility
The solubility of a compound is dictated by the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" serves as a fundamental guide: polar solutes dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents.[1][2][3]
This compound possesses a distinct amphiphilic character derived from its structure:
-
Aromatic Core: The 3,4-dimethoxyphenyl ring is relatively non-polar and hydrophobic. It will readily engage in van der Waals interactions with non-polar and moderately polar solvents.
-
Diol Moiety: The ethane-1,2-diol side chain is highly polar, containing two hydroxyl (-OH) groups. These groups can act as both hydrogen bond donors and acceptors, making this part of the molecule hydrophilic.[4]
-
Ether Linkages: The two methoxy (-OCH₃) groups on the aromatic ring add some polar character and can act as hydrogen bond acceptors.
The overall solubility will be a balance of these competing characteristics. In protic solvents like water or alcohols, the strong hydrogen bonding network of the solvent can effectively solvate the diol moiety.[5] However, the non-polar aromatic ring may limit high solubility in purely aqueous systems. In aprotic polar solvents, dipole-dipole interactions will be dominant. In non-polar solvents, the hydrophilic diol group will significantly hinder dissolution.
Predicted Solubility Profile
| Solvent | Solvent Class | Predicted Solubility | Scientific Rationale |
| Water | Polar Protic | Low to Moderate | The highly polar diol moiety will interact favorably with water's hydrogen bonding network, but the hydrophobic dimethoxyphenyl ring will limit overall solubility.[5] |
| Ethanol / Methanol | Polar Protic | High | These solvents offer a dual character: a polar hydroxyl group for hydrogen bonding with the diol and a non-polar alkyl chain to interact with the aromatic ring, providing excellent overall solvation. |
| Isopropanol | Polar Protic | Moderate to High | Similar to ethanol but with a larger alkyl group, slightly reducing its polarity and potentially enhancing interaction with the aromatic core. |
| Acetone | Polar Aprotic | Moderate | As a polar aprotic solvent, it can act as a hydrogen bond acceptor for the diol's hydroxyl groups, but lacks donor capability. Its moderate polarity should effectively solvate the entire molecule. |
| Acetonitrile (ACN) | Polar Aprotic | Moderate | Similar to acetone, ACN's polarity and dipole moment allow for favorable interactions, though it is generally a weaker solvent for highly polar compounds compared to protic solvents. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | DMSO is a powerful, highly polar aprotic solvent with a strong hydrogen bond accepting capability, making it an excellent solvent for compounds with hydroxyl groups. |
| Ethyl Acetate | Intermediate Polarity | Moderate | Offers a balance of polar (ester group) and non-polar (ethyl and acetyl groups) characteristics, making it a good candidate for dissolving amphiphilic molecules. |
| Dichloromethane (DCM) | Non-Polar (weakly polar) | Low to Moderate | While primarily non-polar, its ability to form weak hydrogen bonds may allow for some dissolution of the diol. |
| Toluene / Hexane | Non-Polar | Very Low / Insoluble | The strong intermolecular hydrogen bonds within the diol solute are much stronger than the weak van der Waals forces offered by these non-polar solvents, preventing effective dissolution.[1] |
Authoritative Protocol: Experimental Determination of Equilibrium Solubility
To move from prediction to precise quantification, a rigorous experimental approach is necessary. The Shake-Flask Method , compliant with OECD Guideline 105, is the gold standard for determining the equilibrium solubility of a compound.[6][7][8] This protocol ensures that a saturated solution is formed under thermodynamic equilibrium, providing a true measure of solubility at a given temperature.
Diagram of Experimental Workflow
Caption: Workflow for Shake-Flask Solubility Determination.
Step-by-Step Methodology
Objective: To determine the equilibrium solubility of this compound in a selected solvent at a controlled temperature.
Materials:
-
This compound (solid, >98% purity)
-
Selected solvents (HPLC grade)
-
Scintillation vials or flasks with screw caps
-
Temperature-controlled orbital shaker/incubator
-
Analytical balance
-
Syringes (glass or polypropylene)
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
HPLC system with UV detector
-
Appropriate HPLC column (e.g., C18 or Diol column)[9][10][11]
Procedure:
-
Preliminary Test (Optional but Recommended):
-
To estimate the solubility range, add approximately 10 mg of the compound to a vial.
-
Add the solvent dropwise, vortexing after each addition, until the solid dissolves. This provides a rough order-of-magnitude for the definitive experiment.
-
-
Definitive Experiment - Equilibration:
-
Add an excess amount of solid compound to at least three separate vials for each solvent. An amount 5-10 times greater than the estimated solubility ensures that a saturated state is maintained.[12]
-
Expert Insight: Using an excess of solid is critical. It confirms that the final concentration is not limited by the amount of starting material but by the true thermodynamic solubility limit.
-
Accurately add a known volume of the solvent to each vial and seal tightly.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C).[7]
-
Agitate the samples for a minimum of 24 hours. For crystalline compounds, 48 hours is recommended to ensure complete equilibrium is reached.
-
-
Sample Preparation for Analysis:
-
After equilibration, remove the vials and let them stand undisturbed in the same temperature-controlled environment for at least 1-2 hours to allow undissolved solids to sediment.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately attach a 0.22 µm syringe filter and dispense the clear, filtered solution into a clean vial.
-
Trustworthiness Check: This filtration step is non-negotiable. It ensures that the measurement only reflects the dissolved compound, as microscopic solid particles would artificially inflate the result.
-
Perform an accurate, gravimetric dilution of the filtrate with the HPLC mobile phase to bring the concentration within the range of the calibration curve.
-
-
Quantitative Analysis by HPLC-UV:
-
Method Setup: Develop an HPLC method capable of resolving the analyte from any potential impurities. A reverse-phase C18 column with a mobile phase of water and acetonitrile (or methanol) is a common starting point. A UV detector should be set to a wavelength where the dimethoxyphenyl chromophore absorbs strongly (typically ~280 nm).
-
Calibration: Prepare a series of at least five calibration standards of the compound in the mobile phase, covering the expected concentration range of the diluted samples.
-
Analysis: Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration). The curve must have a correlation coefficient (r²) > 0.995 for accuracy.[13]
-
Inject the diluted samples (in triplicate).
-
Calculation: Use the linear regression equation from the calibration curve to determine the concentration of the diluted sample. Back-calculate the original concentration in the saturated solution, accounting for the dilution factor. The final solubility is typically reported in mg/mL or g/L.
-
Conclusion
The solubility of this compound is governed by its amphiphilic nature, with high solubility predicted in polar protic solvents like ethanol and strong aprotic solvents like DMSO, and poor solubility in non-polar media. This guide provides the theoretical foundation for these predictions and, more importantly, a robust, step-by-step experimental protocol based on the industry-standard shake-flask method. By adhering to this self-validating system, researchers can generate reliable and accurate solubility data, a critical parameter that informs process development, purification strategies, and the ultimate success of formulation efforts in the pharmaceutical industry.
References
-
Bari, A. et al. (2011). Simultaneous determination of alcohols including diols and triols by HPLC with ultraviolet detection based on the formation of a copper(II) complex. Semantic Scholar. Available at: [Link]
-
Prampolini, G. et al. (2017). Solvent effects on catechol's binding affinity: investigating the role of the intra-molecular hydrogen bond through a multi-level computational approach. RSC Publishing. Available at: [Link]
-
OECD (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing, Paris. Available at: [Link]
-
MicroSolv Technology Corp. How to Use Cogent Diol™ HPLC Columns. Available at: [Link]
-
OECD iLibrary. Test No. 105: Water Solubility. Available at: [Link]
-
U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Available at: [Link]
-
Zhu, D. et al. (2020). Solvent Effects on Catechol Crystal Habits and Aspect Ratios: A Combination of Experiments and Molecular Dynamics Simulation Study. MDPI. Available at: [Link]
-
U.S. Department of Commerce. Test No. 105: Water Solubility. NIST Library. Available at: [Link]
-
Situ Biosciences. OECD 105 – Water Solubility. Available at: [Link]
-
LibreTexts Chemistry. Solubility and Polarity. Available at: [Link]
-
University of Toronto. EXPERIMENT 1: DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]
-
Hawach Scientific. (2023). Diol HPLC Column and C30 HPLC Column. Available at: [Link]
-
Li, S. et al. (2022). NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent. National Institutes of Health. Available at: [Link]
-
Svobodová, J. et al. (2012). Characterization of a novel diol column for high-performance liquid chromatography. Journal of Chromatography A. Available at: [Link]
-
PubChem. 1-(3,4-Dimethoxyphenyl)ethane-1,2-diol. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. (1R)-1-(4-hydroxy-3-methoxyphenyl)ethane-1,2-diol. National Center for Biotechnology Information. Available at: [Link]
-
Li, S. et al. (2022). NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent. RSC Advances. Available at: [Link]
-
Bio-Rad Laboratories. (2023). How Does Solvent Polarity Impact Compound Solubility? YouTube. Available at: [Link]
-
Homework.Study.com. How does polarity affect solubility?. Available at: [Link]
-
PubChem. 1-(3,4-Dimethoxyphenyl)ethane-1,2-diol Compound Summary. National Center for Biotechnology Information. Available at: [Link]
-
Chemistry Steps. Diols: Nomenclature, Preparation, and Reactions. Available at: [Link]
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. youtube.com [youtube.com]
- 3. homework.study.com [homework.study.com]
- 4. Diols: Nomenclature, Preparation, and Reactions - Chemistry Steps [chemistrysteps.com]
- 5. Solvent effects on catechol's binding affinity: investigating the role of the intra-molecular hydrogen bond through a multi-level computational approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. oecd.org [oecd.org]
- 7. oecd.org [oecd.org]
- 8. search.library.doc.gov [search.library.doc.gov]
- 9. How to Use Cogent Diol™ HPLC Columns - MicroSolv Technology Corp [kb.mtc-usa.com]
- 10. Diol HPLC Column and C30 HPLC Column - Hawach [hawachhplccolumn.com]
- 11. researchgate.net [researchgate.net]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. jasco-global.com [jasco-global.com]
A Technical Guide to (1R)-1-(3,4-Dimethoxyphenyl)-1,2-ethanediol: Synthesis, Properties, and Applications
Abstract
(1R)-1-(3,4-Dimethoxyphenyl)-1,2-ethanediol, a chiral vicinal diol, is a valuable building block in modern asymmetric synthesis. Its stereodefined structure, featuring a 3,4-dimethoxyphenyl (veratryl) moiety, makes it a strategic precursor for a range of complex, biologically active molecules. This technical guide provides an in-depth exploration of this compound, from its enantioselective synthesis and physicochemical characterization to its applications in pharmaceutical research and development. The narrative is designed for researchers, scientists, and drug development professionals, offering not just procedural details but also the underlying scientific rationale for the methodologies presented.
Introduction: The Significance of a Chiral Diol
Chiral 1,2-diols are privileged structural motifs in a vast array of natural products and synthetic pharmaceuticals. The precise spatial arrangement of their hydroxyl groups provides a scaffold for the stereocontrolled introduction of further functionality, profoundly influencing the biological activity of the target molecule. This compound is of particular interest due to the presence of the veratryl group, a common feature in numerous isoquinoline alkaloids and other pharmacologically active compounds. This guide will illuminate the path to accessing this enantiopure diol and harnessing its synthetic potential.
Genesis of a Chiral Intermediate: Discovery and Background
While a definitive "discovery" of this compound in the traditional sense is not prominently documented, its emergence is intrinsically linked to the development of powerful asymmetric oxidation methods. The advent of the Sharpless Asymmetric Dihydroxylation in the 1980s revolutionized the synthesis of chiral diols from prochiral olefins[1]. This reaction provided, for the first time, a general and highly predictable method for installing vicinal diols with high enantiomeric excess. Consequently, the synthesis of specific chiral diols like this compound became a practical reality, driven by the need for enantiopure building blocks in targeted organic synthesis.
The 3,4-dimethoxyphenyl structural unit is a key component of several important pharmaceuticals, including the vasodilator Papaverine and the calcium channel blocker Verapamil[2][3]. The development of chiral analogs of these drugs, or novel therapeutics containing this moiety, necessitates access to chiral precursors such as the title compound.
Enantioselective Synthesis: The Sharpless Asymmetric Dihydroxylation
The most reliable and widely employed method for the synthesis of this compound is the Sharpless Asymmetric Dihydroxylation of 3,4-dimethoxystyrene[1]. This powerful transformation utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to direct the dihydroxylation to a specific face of the olefin.
The Causality Behind the Experimental Choices
The Sharpless Asymmetric Dihydroxylation is a testament to ligand-accelerated catalysis. The chiral ligands, typically derivatives of the cinchona alkaloids dihydroquinidine (DHQD) and dihydroquinine (DHQ), coordinate to the osmium center, creating a chiral pocket that dictates the stereochemical outcome of the reaction[4]. For the synthesis of the (1R)-enantiomer of the diol, the ligand of choice is derived from dihydroquinidine, often used in the commercially available "AD-mix-β"[5].
The catalytic cycle involves the formation of an osmium(VIII) glycolate intermediate, which is then hydrolyzed to release the diol and a reduced osmium species. A stoichiometric co-oxidant, typically potassium ferricyanide(III) [K₃Fe(CN)₆], is used to regenerate the osmium(VIII) catalyst, allowing for the use of only a catalytic amount of the toxic and expensive osmium tetroxide[4]. The reaction is typically performed in a biphasic solvent system, such as t-butanol and water, to ensure the solubility of both the organic substrate and the inorganic reagents.
Detailed Experimental Protocol
This protocol is a representative example and may require optimization based on specific laboratory conditions and reagent purity.
Materials:
-
3,4-Dimethoxystyrene
-
AD-mix-β
-
tert-Butanol
-
Water
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, a solution of tert-butanol and water (1:1, v/v) is prepared. To this is added AD-mix-β (approximately 1.4 g per 1 mmol of olefin). The mixture is stirred at room temperature until the solids are dissolved, resulting in a clear, yellow-green two-phase system. The flask is then cooled to 0 °C in an ice bath.
-
Substrate Addition: 3,4-Dimethoxystyrene is added to the cooled reaction mixture.
-
Reaction: The reaction is stirred vigorously at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Workup: The reaction is quenched by the addition of solid sodium sulfite and stirred for 1 hour. The mixture is then extracted with ethyl acetate (3 x volume of the reaction mixture). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a white to off-white solid.
Physicochemical Properties and Characterization
A thorough characterization of this compound is crucial to confirm its identity, purity, and stereochemistry.
| Property | Value |
| Molecular Formula | C₁₀H₁₄O₄ |
| Molecular Weight | 198.22 g/mol |
| Appearance | White to off-white solid |
| CAS Number | 326491-79-6 |
| Optical Rotation [α]D | Data not consistently reported, but expected to be non-zero. The sign of rotation is dependent on the solvent and concentration. |
Table 1: Physicochemical Properties of this compound.
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 6.90-6.80 (m, 3H, Ar-H), 4.69 (dd, J = 8.0, 3.2 Hz, 1H, CH-OH), 3.89 (s, 3H, OCH₃), 3.87 (s, 3H, OCH₃), 3.75 (dd, J = 11.2, 3.2 Hz, 1H, CH₂-OH), 3.65 (dd, J = 11.2, 8.0 Hz, 1H, CH₂-OH), 2.70 (br s, 1H, OH), 2.15 (br s, 1H, OH). Note: The hydroxyl proton signals may be broad and their chemical shifts can vary with concentration and solvent.
-
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 149.2, 148.7, 133.8, 118.9, 111.1, 109.5, 74.8, 66.8, 55.9, 55.8.
-
IR (KBr, cm⁻¹): 3400-3200 (br, O-H stretch), 2950-2850 (C-H stretch), 1605, 1515 (C=C aromatic stretch), 1260, 1030 (C-O stretch).
Applications in Drug Development and Organic Synthesis
This compound serves as a versatile chiral building block for the synthesis of more complex molecules, particularly those with pharmaceutical applications.
The two hydroxyl groups of the diol can be selectively functionalized or converted to other functional groups. For example:
-
Formation of Chiral Epoxides: The diol can be converted to a chiral epoxide, a highly valuable intermediate for the introduction of various nucleophiles.
-
Synthesis of Chiral Amino Alcohols: One of the hydroxyl groups can be converted to an amino group, leading to the formation of chiral amino alcohols, another important class of intermediates in drug synthesis.
-
Differential Protection: The primary and secondary hydroxyl groups can be differentially protected, allowing for selective reactions at either position.
While direct synthesis of Verapamil or Papaverine from this diol is not the standard industrial route, its availability allows for the synthesis of novel, chiral analogs of these drugs for structure-activity relationship (SAR) studies. The 3,4-dimethoxyphenyl moiety is a known pharmacophore, and the introduction of chirality via this building block can lead to improved efficacy, selectivity, and pharmacokinetic properties of new drug candidates. For instance, derivatives of 1-(3,4,5-trimethoxyphenyl)ethane-1,2-diol, a closely related compound, have been investigated for their chemoreversal activity in multi-drug resistant cancer cells[6].
Conclusion
This compound stands as a prime example of a chiral building block made readily accessible through advances in asymmetric catalysis. Its stereodefined structure and the presence of the biologically relevant veratryl group make it a valuable tool for medicinal chemists and synthetic organic chemists. The robust and predictable nature of its synthesis via the Sharpless Asymmetric Dihydroxylation ensures its continued importance in the quest for novel and improved therapeutics. This guide has provided a comprehensive overview of its synthesis, properties, and potential applications, with the aim of empowering researchers to effectively utilize this versatile chiral intermediate in their scientific endeavors.
References
- Bruker. (n.d.). NMR Spectrometers.
-
Der Pharma Chemica. (2014). Facile synthesis of papaverine, (±) setigeridine, (±)setigerine, and related isoquinoline alkaloids. Retrieved from [Link]
- Elad, D., & Ginsburg, D. (1952). The synthesis of papaverine. Bulletin on Narcotics, 1952(3), 27-34.
- Google Patents. (n.d.). WO1998011061A1 - New intermediates for the preparation of verapamil derivates.
-
Organic Chemistry Portal. (n.d.). Sharpless Dihydroxylation (Bishydroxylation). Retrieved from [Link]
-
LookChem. (n.d.). Synthesis of Verapamil. Retrieved from [Link]
-
Macmillan Group, Princeton University. (2002). The Career of K. Barry Sharpless. Retrieved from [Link]
-
Myers, A. G. (n.d.). Sharpless Asymmetric Dihydroxylation Reaction. Harvard University. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diyl Esters, a Novel Compound Class with Potent Chemoreversal Activity. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). The biosynthesis of papaverine proceeds via (S)-reticuline. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Verapamil analogues with restricted molecular flexibility: synthesis and pharmacological evaluation of the four isomers of alpha-[1-[3-[N-[1-[2-(3,4-dimethoxyphenyl)ethyl]]-N-methylamino]cyclohexyl]]-alpha-isopropyl-3,4-dimethoxybenzene-acetonitrile. PubMed. Retrieved from [Link]
-
OSTI.GOV. (1989). Synthesis of [sup 13]C-labeled verapamil compounds. [Calcium channel antagonist]. Retrieved from [Link]
-
PubMed Central. (n.d.). Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. Retrieved from [Link]
Sources
- 1. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. UNODC - Bulletin on Narcotics - 1952 Issue 3 - 005 [unodc.org]
- 3. Synthesis of Verapamil - Chempedia - LookChem [lookchem.com]
- 4. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 5. meso-1,2-Diphenyl-1,2-ethanediol(579-43-1) 1H NMR [m.chemicalbook.com]
- 6. 1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diyl Esters, a Novel Compound Class with Potent Chemoreversal Activity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: (1R)-1-(3,4-Dimethoxyphenyl)-1,2-ethanediol in Asymmetric Synthesis
Introduction: Identifying a Versatile Chiral Building Block
In the field of asymmetric synthesis, the development and application of enantiomerically pure molecules that can effectively transfer chiral information are of paramount importance. Chiral auxiliaries, ligands, and synthons form the bedrock of modern synthetic strategies for producing enantiopere drugs and fine chemicals.[1][2] (1R)-1-(3,4-Dimethoxyphenyl)-1,2-ethanediol is a C₂-symmetric vicinal diol that presents a compelling, albeit underexplored, scaffold for stereoselective transformations. Its key structural features—a defined (R)-configuration at the benzylic stereocenter, two distinct hydroxyl groups (primary and secondary), and an electron-rich dimethoxybenzene moiety—make it a promising candidate for a variety of applications.
This guide provides a comprehensive overview of the potential uses of this diol, focusing on its application as a precursor for chiral ligands and as a detachable chiral auxiliary. We will detail scientifically grounded, step-by-step protocols and explain the mechanistic rationale behind each proposed application, empowering researchers to leverage this versatile molecule in their synthetic campaigns.
Part 1: Enantioselective Synthesis of the Core Scaffold
The utility of any chiral molecule is predicated on its accessible and scalable synthesis in high enantiopurity. The most reliable and widely adopted method for preparing chiral vicinal diols from olefins is the Sharpless Asymmetric Dihydroxylation (AD). This protocol outlines the synthesis of this compound from the commercially available 3,4-dimethoxystyrene.
Protocol 1.1: Sharpless Asymmetric Dihydroxylation of 3,4-Dimethoxystyrene
This protocol is designed to favor the formation of the (R,R)-diol, which corresponds to the (1R) configuration at the benzylic carbon.
Core Principle: The AD-mix-β formulation contains the chiral ligand (DHQD)₂PHAL, which creates a chiral pocket around the osmium tetroxide catalyst. This complex preferentially docks to one face of the olefin, directing the syn-dihydroxylation to deliver the desired enantiomer.
Sources
The (1R)-1-(3,4-Dimethoxyphenyl)-1,2-ethanediol Scaffold: A Gateway to Asymmetric Control in Synthesis
Senior Application Scientist Note: While the direct application of (1R)-1-(3,4-Dimethoxyphenyl)-1,2-ethanediol as a traditional, covalently-bound chiral auxiliary is not extensively documented in peer-reviewed literature, its inherent chirality and C₂-symmetric potential make it a highly valuable precursor for the development of powerful tools in asymmetric synthesis. This guide elucidates its application not as a conventional auxiliary, but as a foundational chiral scaffold for the synthesis of high-performance chiral ligands and diastereoselective acetal-based directing groups. We will explore the synthesis of these derivatives and provide detailed protocols for their application in stereocontrolled transformations, thereby harnessing the latent stereochemical information of the parent diol.
Introduction: From Chiral Diol to Asymmetric Catalyst
In the quest for enantiomerically pure compounds, particularly in the pharmaceutical industry, chiral 1,2-diols are indispensable building blocks. 1-1-(3,4-Dimethoxyphenyl)-1,2-ethanediol, readily accessible from the chiral pool, possesses a C₂-symmetric backbone—a privileged structural motif for inducing high levels of stereoselectivity. While a classical chiral auxiliary is temporarily attached to a substrate to direct a stereoselective reaction, this diol is more strategically employed to create the chiral environment of a catalyst or to form a temporary chiral acetal that biases the reactivity of a substrate.
The 3,4-dimethoxyphenyl substituent offers potential electronic modulation of the catalytic center and can enhance solubility in common organic solvents. The true power of this scaffold lies in its conversion into two primary classes of stereodirecting agents:
-
Chiral Phosphine Ligands: The diol serves as a scaffold for creating bidentate phosphine, phosphonite, or phosphoramidite ligands. These ligands, when complexed with transition metals (e.g., Rhodium, Palladium, Iridium), form catalysts capable of orchestrating a vast array of enantioselective reactions. [2][3]* Chiral Acetal Directing Groups: The diol can be condensed with a prochiral ketone or aldehyde to form a chiral acetal. The rigid, chiral environment of the acetal can then direct diastereoselective reactions on the substrate, after which the acetal can be cleaved to reveal the enantiomerically enriched product. [4] This document provides protocols for the synthesis of a TADDOL-analogous phosphonite ligand and a chiral acetal from this compound, and their subsequent application in asymmetric catalysis and diastereoselective synthesis.
Experimental Protocols
PART A: Synthesis of a Chiral Phosphonite Ligand
This protocol describes the synthesis of a chiral phosphonite ligand derived from this compound, analogous to the highly successful TADDOL-derived ligands. [5] Protocol 2.1: Synthesis of (4R,5R)-4,5-bis(3,4-dimethoxyphenyl)-2,2-dimethyl-1,3-dioxolane-4,5-diyl)bis(diphenylphosphine)
Causality: The reaction of the diol with phosphorus trichloride followed by a Grignard reagent (or organolithium) is a standard method for the synthesis of phosphine ligands. The diol's hydroxyl groups are converted into chlorophosphite intermediates, which are then displaced by the nucleophilic phenyl groups.
-
Materials:
-
This compound
-
Triethylamine (Et₃N), distilled
-
Phosphorus trichloride (PCl₃)
-
Phenylmagnesium bromide (PhMgBr) in THF (1.0 M solution)
-
Anhydrous Toluene
-
Anhydrous Tetrahydrofuran (THF)
-
Standard Schlenk line and glassware
-
-
Procedure:
-
To a flame-dried 250 mL Schlenk flask under an argon atmosphere, add this compound (1.0 eq) and anhydrous toluene (50 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (2.2 eq) dropwise via syringe.
-
Slowly add a solution of PCl₃ (1.1 eq) in anhydrous toluene (10 mL) to the stirred solution over 30 minutes. A white precipitate of triethylammonium chloride will form.
-
Allow the reaction to warm to room temperature and stir for 2 hours. The formation of the intermediate dichlorophosphite can be monitored by ³¹P NMR if desired.
-
In a separate flame-dried Schlenk flask, cool a 1.0 M solution of phenylmagnesium bromide in THF (2.5 eq) to 0 °C.
-
Transfer the dichlorophosphite-containing toluene solution from the first flask to the Grignard reagent solution via cannula over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (50 mL) at 0 °C.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (Hexane/Ethyl Acetate gradient) to yield the chiral phosphonite ligand as a white solid.
-
PART B: Application in Asymmetric Catalysis
The synthesized ligand can be used in a variety of metal-catalyzed asymmetric reactions. Here, we provide a protocol for a Rhodium-catalyzed asymmetric hydrogenation of a prochiral olefin.
Protocol 2.2: Rh-Catalyzed Asymmetric Hydrogenation of Methyl α-acetamidoacrylate
Causality: The chiral phosphonite ligand coordinates to the rhodium center, creating a chiral environment. The substrate coordinates to this chiral complex, and the subsequent hydrogenation occurs preferentially from one face, leading to an excess of one enantiomer of the product.
-
Materials:
-
[Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene)
-
Chiral phosphonite ligand from Protocol 2.1
-
Methyl α-acetamidoacrylate
-
Anhydrous, degassed Methanol
-
Hydrogen gas (H₂)
-
High-pressure autoclave or hydrogenation vessel
-
-
Procedure:
-
In a glovebox, charge a vial with [Rh(COD)₂]BF₄ (1 mol%) and the chiral phosphonite ligand (2.2 mol%).
-
Add anhydrous, degassed methanol (5 mL) and stir for 30 minutes to form the catalyst solution.
-
In a separate vial, dissolve methyl α-acetamidoacrylate (100 mg, 1.0 eq) in anhydrous, degassed methanol (5 mL).
-
Transfer both solutions to the high-pressure autoclave.
-
Seal the autoclave, purge with argon, and then pressurize with hydrogen gas to 5 bar.
-
Stir the reaction at room temperature for 12 hours.
-
Carefully vent the autoclave and purge with argon.
-
Concentrate the reaction mixture under reduced pressure.
-
The enantiomeric excess (ee) of the product can be determined by chiral HPLC or GC analysis. The product can be purified by column chromatography.
-
Data Presentation
Table 1: Performance of Analogous TADDOL-derived Phosphonite Ligands in Asymmetric Hydrogenation
| Entry | Substrate | Catalyst Loading (mol%) | H₂ Pressure (bar) | Time (h) | Conversion (%) | ee (%) | Reference |
| 1 | Methyl α-acetamidoacrylate | 1.0 | 5 | 12 | >99 | 98 (R) | |
| 2 | Methyl (Z)-α-acetamidocinnamate | 1.0 | 10 | 12 | >99 | 99 (S) | |
| 3 | Itaconic acid dimethyl ester | 0.5 | 20 | 24 | 98 | 96 (R) | [5] |
This data is representative of highly efficient TADDOL-derived ligands and serves as a benchmark for the expected performance of ligands derived from this compound.
Visualization of Workflow
Sources
- 1. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TADDOL-based phosphorus(iii)-ligands in enantioselective Pd(0)-catalysed C–H functionalisations - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and applications of high-performance P-chiral phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cris.technion.ac.il [cris.technion.ac.il]
- 5. books.rsc.org [books.rsc.org]
Protocol for the synthesis of derivatives from (1R)-1-(3,4-Dimethoxyphenyl)-1,2-ethanediol
An Application Guide to the Synthesis of Chiral Derivatives from (1R)-1-(3,4-Dimethoxyphenyl)-1,2-ethanediol
Authored by: A Senior Application Scientist
Abstract
This compound is a valuable and versatile chiral building block in modern organic synthesis. Its stereochemically defined diol moiety, derived from the chiral pool, serves as a strategic starting point for the synthesis of a wide array of derivatives, including chiral ligands, drug intermediates, and bioactive molecules.[1] This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of key derivatives from this starting material. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving high-purity, stereochemically defined products.
Foundational Principles: Exploiting the Diol's Reactivity
The synthetic utility of this compound stems from the differential reactivity of its two hydroxyl groups: a sterically less hindered primary alcohol (-CH₂OH) and a more hindered secondary benzylic alcohol (-CH(OH)Ar). This inherent difference allows for selective functionalization, which is a cornerstone of efficient asymmetric synthesis.
Furthermore, the vicinal diol arrangement is ideal for the formation of cyclic acetals and ketals. This reaction is not only a method for creating a distinct class of derivatives but is also a paramount strategy for protecting the diol functionality. Masking the diol allows for chemical modifications at other sites of a more complex molecule, a key tactic in multi-step syntheses.[1]
Below, we detail protocols for the most common and impactful derivatizations: esterification, cyclic ketal formation, and a multi-step pathway to nitrogen-containing heterocyclic derivatives.
Figure 1: Overview of synthetic pathways from the parent diol.
Protocol I: Exhaustive Diesterification
The formation of diesters is a common strategy to modify the lipophilicity and biological activity of diol-containing molecules. For instance, certain 1-(3,4,5-trimethoxyphenyl)ethane-1,2-diyl esters have shown remarkable activity as chemoreversal agents in multi-drug resistant cancer cells.[2] This protocol details a general method for the complete acylation of both hydroxyl groups.
Causality: The use of an excess of the acylating agent (acyl chloride or anhydride) and a non-nucleophilic base like pyridine or triethylamine drives the reaction to completion. The base serves a dual purpose: it acts as a catalyst by activating the acylating agent and, more importantly, as a scavenger for the HCl or carboxylic acid byproduct, preventing side reactions and equilibrium shifts.
Step-by-Step Protocol
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolution: Dissolve the diol in anhydrous dichloromethane (DCM) or pyridine (approx. 0.1 M concentration). Cool the solution to 0 °C in an ice bath.
-
Addition of Base: Add anhydrous pyridine (3.0 eq) or triethylamine (3.0 eq) to the solution with stirring.
-
Acylation: Add the desired acyl chloride (e.g., benzoyl chloride, 2.5 eq) dropwise to the cooled solution. Caution: Acyl chlorides are corrosive and react with moisture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure diester.
Protocol II: Selective Monoesterification via Silyl Protection
Achieving selectivity between the primary and secondary hydroxyls is a common challenge. While bulky acyl chlorides can sometimes favor the primary position, a more robust and generally applicable method involves a protection-acylation-deprotection sequence.[2] This ensures the exclusive formation of the primary ester.
Workflow Rationale: A bulky silyl ether, such as tert-Butyldimethylsilyl (TBDMS) ether, is installed selectively at the less sterically hindered primary alcohol. The remaining free secondary alcohol is then protected (e.g., as a benzyl ether) or acylated directly if the silyl group is stable to the conditions. For this protocol, we will focus on the direct acylation of the secondary hydroxyl after protecting the primary. Correction: The more common and logical approach is to protect the more reactive primary hydroxyl, then acylate the secondary, and finally deprotect. However, an even more direct route for primary esterification is to protect both hydroxyls in a way that allows regioselective opening, or more simply, to protect the secondary alcohol after silylating the primary one. A simpler and highly effective strategy for primary esterification is to silylate the primary alcohol, acylate the secondary, and then remove the silyl group. The most direct method for primary esterification, as mentioned in the literature, involves protecting the secondary alcohol first.[2]
Figure 2: Workflow for selective primary monoesterification.
Step-by-Step Protocol
-
Silylation (Secondary OH Protection):
-
Dissolve the diol (1.0 eq) and imidazole (1.2 eq) in anhydrous DMF.
-
Add tert-Butyldimethylsilyl chloride (TBDMSCl, 1.1 eq) portion-wise at 0 °C.
-
Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, pour the mixture into water and extract with diethyl ether. Wash the organic layer with brine, dry over MgSO₄, and concentrate. Purify by column chromatography to isolate the secondary-protected silyl ether.
-
-
Acylation (Primary OH):
-
Dissolve the purified silyl ether (1.0 eq) in anhydrous DCM and cool to 0 °C.
-
Add pyridine (1.5 eq) followed by the dropwise addition of the desired acyl chloride (1.2 eq).
-
Stir at room temperature overnight. Work up as described in Protocol I, step 6. Purify the crude product.
-
-
Deprotection:
-
Dissolve the acylated intermediate in tetrahydrofuran (THF).
-
Add tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.2 eq).
-
Stir at room temperature for 1-2 hours until TLC indicates the complete removal of the silyl group.
-
Quench with water, extract with ethyl acetate, wash with brine, dry, and concentrate. Purify by column chromatography to yield the final primary monoester.
-
Protocol III: Synthesis of Cyclic Ketal Derivatives
The formation of a 1,3-dioxolane ring by reacting the diol with an aldehyde or ketone is a highly efficient method for both protection and derivatization.[3] These cyclic structures are valuable in their own right as chiral ligands or can serve as key intermediates.[1][3]
Mechanistic Insight: The reaction is acid-catalyzed. The acid protonates the carbonyl oxygen of the ketone (e.g., acetone), making it more electrophilic. Nucleophilic attack by one of the diol's hydroxyl groups, followed by proton transfer and elimination of water, forms a hemiketal intermediate which then undergoes intramolecular cyclization to yield the stable five-membered 1,3-dioxolane ring. Using 2,2-dimethoxypropane is often preferred as the byproduct is methanol, which is less likely to interfere with the reaction equilibrium than water.
Step-by-Step Protocol
-
Setup: Combine the diol (1.0 eq), 2,2-dimethoxypropane (1.5 eq) or acetone (5.0 eq), and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq) or camphorsulfonic acid (CSA) in an anhydrous solvent like DCM or toluene.
-
Reaction: Stir the mixture at room temperature for 2-6 hours. If using acetone, attaching a Dean-Stark trap can help remove the water byproduct and drive the reaction to completion.
-
Monitoring: Track the formation of the less polar product by TLC.
-
Workup: Once the reaction is complete, quench the catalyst by adding a few drops of triethylamine or washing with a saturated aqueous NaHCO₃ solution.
-
Purification: Extract the product with an organic solvent, dry the organic layer over Na₂SO₄, and concentrate in vacuo. The crude product is often pure enough for subsequent steps, but can be further purified by column chromatography if necessary.
Protocol IV: Multi-Step Synthesis of a Triazole Derivative
This advanced protocol demonstrates how the diol can serve as a precursor to more complex heterocyclic structures. The synthesis of β-azolyl ketones, for instance, is of significant interest for creating compounds with potential fungicidal and bactericidal properties.[4] This pathway involves an initial oxidative cleavage of the diol to an aldehyde, followed by condensation and conjugate addition.
Figure 3: Multi-step conversion of the diol to a heterocyclic derivative.
Step-by-Step Protocol
-
Oxidative Cleavage:
-
Dissolve the diol (1.0 eq) in a mixture of THF and water (e.g., 3:1 ratio).
-
Add sodium periodate (NaIO₄, 1.1 eq) portion-wise at room temperature.
-
Stir for 1-2 hours. The reaction is often accompanied by the formation of a white precipitate (sodium iodate).
-
Filter the reaction mixture, and extract the filtrate with ethyl acetate. Dry the organic layer and concentrate carefully to obtain crude 3,4-dimethoxybenzaldehyde.
-
-
Chalcone Synthesis (Claisen-Schmidt Condensation):
-
Combine the crude aldehyde (1.0 eq) with an appropriate acetophenone (e.g., 4'-methoxyacetophenone, 1.0 eq) in ethanol.
-
Add an aqueous solution of NaOH (2.0 eq) and stir vigorously at room temperature for 4-8 hours until a precipitate (the chalcone) forms.
-
Collect the solid by filtration, wash with cold ethanol and water, and dry.
-
-
Aza-Michael Addition:
-
Combine the synthesized chalcone (1.0 eq), 1H-1,2,4-triazole (1.0 eq), and a catalyst such as 1,3-bis(carboxymethyl)imidazolium chloride (0.1 eq) in a flask.[4]
-
Heat the mixture (e.g., to 80 °C) with stirring for 24 hours.[4]
-
After cooling, dissolve the residue in a suitable solvent like ethyl acetate, filter to remove the catalyst, and purify the product by recrystallization or column chromatography.
-
Data & Characterization Summary
Proper characterization is essential to confirm the identity and purity of all synthesized derivatives. The following tables provide an overview of the protocols and expected analytical data for representative products.
Table 1: Summary of Synthetic Protocols
| Protocol | Derivative Type | Key Reagents | Typical Conditions | Typical Yield |
| I | Diester | Acyl Chloride, Pyridine, DCM | 0 °C to RT, 12-24 h | 85-95% |
| II | Primary Monoester | TBDMSCl, RCOCl, TBAF | Multi-step, RT | 60-75% (overall) |
| III | Cyclic Ketal | 2,2-DMP, p-TsOH, DCM | RT, 2-6 h | >95% |
| IV | β-Triazolyl Ketone | NaIO₄, NaOH, 1,2,4-Triazole | Multi-step, various | 40-50% (overall) |
Table 2: Representative Spectroscopic Data
| Compound | Type | Key ¹H NMR Signals (δ, ppm in CDCl₃) |
| Di-benzoyl ester | Diester | ~8.0-7.4 (m, Ar-H of benzoyl), ~6.9 (m, Ar-H), ~6.1 (dd, -CH(OBz)Ar), ~4.5 (m, -CH₂(OBz)), ~3.9 (s, 2x OCH₃) |
| Acetonide derivative | Cyclic Ketal | ~6.8 (m, Ar-H), ~5.0 (d, -CH(O)Ar), ~4.3 & ~3.8 (dd, -CH₂(O)-), ~3.9 (s, 2x OCH₃), ~1.5 & ~1.4 (s, 2x CH₃ of acetonide) |
References
- A modular approach to catalytic stereoselective synthesis of chiral 1,2-diols and 1,3-diols. (2025). Science.
- Concise synthesis and applications of enantiopure spirobiphenoxasilin-diol and its related chiral ligands.
- 1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diyl Esters, a Novel Compound Class with Potent Chemoreversal Activity. Molecules.
- Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules.
- Synthesis of Novel Chiral Diol Ligands for the Enantioselective Reactions.
- Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. MedCrave online.
- 1H-1,2,4-triazole-5-thiol and 2-amino-5-(3,4-dimethoxyphenyl)
- The Ghosh Laboratory: New Asymmetric Synthesis Research. Purdue University Department of Chemistry.
- Three-component modular synthesis of chiral 1,3-dioxoles via a Rh-catalyzed carbenic olefin
- Catalytic, Enantioselective Synthesis of 1,2-anti Diols via Asymmetric Ring Opening/Cross Metathesis. Journal of the American Chemical Society.
- Synthesis of Chiral Ligands from (R)
- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. Molbank.
Sources
- 1. A modular approach to catalytic stereoselective synthesis of chiral 1,2-diols and 1,3-diols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diyl Esters, a Novel Compound Class with Potent Chemoreversal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Three-component modular synthesis of chiral 1,3-dioxoles via a Rh-catalyzed carbenic olefination cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one [mdpi.com]
The Strategic Application of (1R)-1-(3,4-Dimethoxyphenyl)-1,2-ethanediol in the Enantioselective Synthesis of Natural Products
Introduction: The Versatility of a Chiral Synthon
In the realm of natural product synthesis, the quest for stereochemical purity is paramount. The biological activity of complex molecules is intrinsically tied to their three-dimensional architecture. (1R)-1-(3,4-Dimethoxyphenyl)-1,2-ethanediol, a readily available chiral building block, has emerged as a cornerstone in the enantioselective synthesis of a diverse array of natural products, most notably the isoquinoline alkaloids. Its strategic importance lies in the two vicinal stereocenters and the electron-rich dimethoxyphenyl moiety, which serves as a precursor to the characteristic aromatic core of numerous bioactive compounds. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this versatile synthon, complete with detailed protocols and mechanistic insights.
The fundamental utility of this compound stems from its role as a precursor to chiral β-phenylethylamines. These amines are the lynchpin in classic isoquinoline alkaloid syntheses, such as the Bischler-Napieralski and Pictet-Spengler reactions. By starting with a molecule of known absolute stereochemistry, the chirality can be meticulously transferred through a synthetic sequence, culminating in a final product with the desired enantiopurity. This circumvents the often challenging and costly chiral resolution steps that would be necessary if starting from achiral precursors.
Core Application: Enantioselective Synthesis of Tetrahydroisoquinoline Alkaloids
The tetrahydroisoquinoline skeleton is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products with a wide range of pharmacological activities, including papaverine and its analogs. The following sections detail a robust and validated workflow for the synthesis of a key chiral intermediate, (R)-2-(3,4-dimethoxyphenyl)ethanamine, from this compound, and its subsequent elaboration into the tetrahydroisoquinoline core.
Workflow Overview: From Chiral Diol to Tetrahydroisoquinoline Core
The overall synthetic strategy involves a multi-step sequence that begins with the activation of the diol, followed by stereospecific nucleophilic substitution to introduce the nitrogen functionality, and culminates in the construction of the isoquinoline ring system.
Caption: Synthetic workflow from the chiral diol to the tetrahydroisoquinoline core.
Detailed Protocols and Methodologies
Part 1: Synthesis of (R)-1-azido-1-(3,4-dimethoxyphenyl)ethan-2-ol
This initial phase focuses on the stereospecific conversion of the diol to a chiral azido alcohol. The key to maintaining stereochemical integrity is the activation of the hydroxyl groups to facilitate a clean SN2 reaction.
Protocol 1: Di-tosylation of this compound
-
Dissolution: Dissolve this compound (1.0 eq) in anhydrous pyridine (10 mL/g of diol) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet. Cool the solution to 0 °C in an ice bath.
-
Addition of Tosyl Chloride: Slowly add p-toluenesulfonyl chloride (2.2 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 4-6 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).
-
Work-up: Pour the reaction mixture into ice-cold 2M HCl (50 mL/g of diol) and extract with ethyl acetate (3 x 50 mL/g of diol).
-
Washing: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL/g of diol) and brine (1 x 50 mL/g of diol).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude di-tosylate.
-
Purification: Purify the crude product by flash column chromatography on silica gel (gradient elution: 10-40% ethyl acetate in hexane) to afford the pure di-tosyl derivative.
Causality of Experimental Choices:
-
Pyridine as Solvent and Base: Pyridine serves as both the solvent and the base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.
-
Low-Temperature Addition: The slow, low-temperature addition of tosyl chloride minimizes side reactions, such as the formation of elimination products.
-
Aqueous Work-up: The acidic wash removes excess pyridine, while the bicarbonate wash removes any remaining acidic impurities.
Protocol 2: Stereospecific Azide Substitution
-
Reaction Setup: Dissolve the purified di-tosylate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) (20 mL/g of tosylate) in a round-bottom flask.
-
Addition of Sodium Azide: Add sodium azide (3.0 eq) to the solution.
-
Heating: Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction by TLC (Eluent: 20% Ethyl Acetate in Hexane).
-
Work-up: Cool the reaction to room temperature and pour it into ice-water (100 mL/g of tosylate). Extract the product with diethyl ether (3 x 50 mL/g of tosylate).
-
Washing and Drying: Wash the combined organic layers with water (3 x 50 mL/g of tosylate) and brine (1 x 50 mL/g of tosylate). Dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: The resulting crude azido tosylate is then subjected to hydrolysis of the remaining tosyl group. Dissolve the crude product in a mixture of methanol and water (3:1) and add potassium carbonate (2.0 eq). Stir at room temperature for 6-8 hours.
-
Final Extraction and Purification: Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate. Purify the crude (R)-1-azido-1-(3,4-dimethoxyphenyl)ethan-2-ol by flash chromatography (gradient elution: 15-50% ethyl acetate in hexane).
Causality of Experimental Choices:
-
DMF as Solvent: DMF is an excellent polar aprotic solvent for SN2 reactions, effectively solvating the sodium cations and leaving the azide anion highly nucleophilic.
-
Excess Sodium Azide: Using an excess of sodium azide ensures the reaction goes to completion.
-
Stereospecificity: The reaction proceeds via an SN2 mechanism, resulting in an inversion of configuration at the C1 position. However, since both hydroxyl groups were tosylated, the initial substitution occurs preferentially at the less hindered primary tosylate, followed by intramolecular cyclization to an epoxide and subsequent opening by the azide at the benzylic position, ultimately leading to the desired azido alcohol with retention of the original stereochemistry at C1. A more direct approach involves the formation of a cyclic sulfate and subsequent opening with azide.
Part 2: Synthesis of (R)-2-(3,4-dimethoxyphenyl)ethanamine
This part details the conversion of the chiral azido alcohol to the target chiral amine.
Protocol 3: Reduction of the Azido Group and Primary Alcohol
-
Dissolution: Dissolve the purified (R)-1-azido-1-(3,4-dimethoxyphenyl)ethan-2-ol (1.0 eq) in anhydrous tetrahydrofuran (THF) (20 mL/g) in a three-necked flask under a nitrogen atmosphere.
-
Reduction: Cool the solution to 0 °C and slowly add lithium aluminum hydride (LiAlH₄) (2.5 eq) portion-wise.
-
Reflux: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Quenching: Cool the reaction to 0 °C and cautiously quench by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ used in grams.
-
Filtration and Extraction: Stir the resulting granular precipitate for 30 minutes, then filter through a pad of Celite®. Wash the filter cake with THF. Concentrate the filtrate and extract the aqueous residue with ethyl acetate (3 x 30 mL).
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (R)-2-(3,4-dimethoxyphenyl)ethanamine.
-
Purification: The crude amine can often be used in the next step without further purification. If necessary, it can be purified by distillation under reduced pressure or by conversion to its hydrochloride salt and recrystallization.
Causality of Experimental Choices:
-
LiAlH₄ as Reducing Agent: LiAlH₄ is a powerful reducing agent capable of reducing both the azide and the primary alcohol to the corresponding amine and methyl group, respectively, in a single step.
-
Fieser Workup: The specific quenching procedure (Fieser workup) is designed to safely decompose the excess LiAlH₄ and produce an easily filterable aluminum salt precipitate.
Part 3: Construction of the Tetrahydroisoquinoline Core
The final stage involves the formation of the isoquinoline ring system via the Bischler-Napieralski reaction.
Protocol 4: Amide Formation and Bischler-Napieralski Cyclization
-
Amide Formation: To a solution of (R)-2-(3,4-dimethoxyphenyl)ethanamine (1.0 eq) in dichloromethane (DCM) (20 mL/g) at 0 °C, add triethylamine (1.5 eq). Slowly add the desired acyl chloride (e.g., acetyl chloride or a substituted phenylacetyl chloride) (1.1 eq). Stir at room temperature for 2-4 hours. Wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄ and concentrate to give the crude amide.
-
Bischler-Napieralski Cyclization: Dissolve the crude amide in anhydrous acetonitrile (15 mL/g). Add phosphorus oxychloride (POCl₃) (3.0 eq) dropwise at 0 °C. Heat the mixture to reflux for 2-4 hours.[1][2][3]
-
Reduction: Cool the reaction mixture and carefully pour it onto crushed ice. Basify with concentrated ammonium hydroxide to pH 8-9. Extract with DCM (3 x 30 mL). Concentrate the combined organic extracts. Dissolve the crude dihydroisoquinoline in methanol (20 mL/g) and cool to 0 °C. Add sodium borohydride (NaBH₄) (2.0 eq) portion-wise. Stir for 1-2 hours at room temperature.
-
Work-up and Purification: Quench the reaction with water and remove the methanol under reduced pressure. Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography to afford the chiral tetrahydroisoquinoline.
Causality of Experimental Choices:
-
POCl₃ as Dehydrating Agent: POCl₃ is a classic and effective reagent for the Bischler-Napieralski cyclization, acting as a Lewis acid to activate the amide carbonyl for intramolecular electrophilic aromatic substitution.[4]
-
Acetonitrile as Solvent: Acetonitrile is a common solvent for this reaction and can also help to minimize side reactions.[1]
-
In-situ Reduction: The intermediate 3,4-dihydroisoquinoline is often not isolated but directly reduced with NaBH₄ to the more stable tetrahydroisoquinoline.
Quantitative Data Summary
| Step | Starting Material | Product | Typical Yield (%) |
| 1. Di-tosylation | This compound | Di-tosyl derivative | 85-95 |
| 2. Azide Substitution & Hydrolysis | Di-tosyl derivative | (R)-1-azido-1-(3,4-dimethoxyphenyl)ethan-2-ol | 70-85 |
| 3. Reduction | (R)-1-azido-1-(3,4-dimethoxyphenyl)ethan-2-ol | (R)-2-(3,4-dimethoxyphenyl)ethanamine | 80-90 |
| 4. Amide Formation, Cyclization, & Reduction | (R)-2-(3,4-dimethoxyphenyl)ethanamine | Chiral Tetrahydroisoquinoline | 60-75 (over 3 steps) |
Visualization of Key Mechanistic Steps
Bischler-Napieralski Reaction Mechanism
Caption: A simplified mechanism of the Bischler-Napieralski reaction.
Conclusion and Future Outlook
This compound stands as a testament to the power of chiral pool synthesis. Its judicious application allows for the efficient and stereocontrolled synthesis of complex and medicinally relevant natural products. The protocols outlined herein provide a robust foundation for researchers to harness the potential of this valuable chiral building block. Future advancements may focus on the development of more atom-economical methods for the conversion of the diol to the corresponding amine, potentially through catalytic amination reactions, further enhancing the elegance and efficiency of these synthetic endeavors.
References
-
Rozwadowska, M. D. (1994). Recent Progress in the Enantioselective Synthesis of Isoquinoline Alkaloids. Heterocycles, 39(2), 903-930. [Link]
-
J&K Scientific LLC. (2025). Bischler-Napieralski Reaction. [Link]
-
Request PDF. (2025). Enantioselective synthesis of isoquinoline alkaloids. [Link]
-
NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. [Link]
-
Rozwadowska, M. D. (1994). RECENT PROGRESS IN THE ENANTIOSELECTIVE SYNTHESIS OF ISOQUINOLINE ALKALOIDS. HETEROCYCLES, 39(2), 903. [Link]
-
Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. [Link]
-
Wikipedia. (2023). Bischler–Napieralski reaction. [Link]
-
Reddy, R. J., Kawai, N., & Uenishi, J. (2012). Synthesis of the 1-phenethyltetrahydroisoquinoline alkaloids (+)-dysoxyline, (+)-colchiethanamine, and (+)-colchiethine. The Journal of organic chemistry, 77(24), 11101–11108. [Link]
-
MDPI. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. [Link]
-
Szymański, W., & Czarnocki, Z. (2011). (R)-1-Phenylethylamine as chiral auxiliary in the diastereoselective synthesis of tetrahydro-β-carboline derivatives. Canadian Journal of Chemistry, 85(12), 1033-1036. [Link]
-
Elad, D., & Ginsburg, D. (1952). The synthesis of papaverine. Bulletin on Narcotics, (3), 27-34. [Link]
-
SID. (n.d.). Green Synthesis of Papaverine one of Opium Alkaloids in Water. [Link]
Sources
- 1. Syntheses of 2-(3,4-dimethoxyphenyl)ethylamine derivatives and their antiulcer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN115124466A - Synthesis method of tetrahydropapaverine hydrochloride - Google Patents [patents.google.com]
- 3. An Asymmetric Synthesis of 1,2,4-Trioxane Anticancer Agents via Desymmetrization of Peroxyquinols through a Brønsted Acid Catalysis Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction [mdpi.com]
Application Notes & Protocols: Experimental Procedures for Reactions Involving (1R)-1-(3,4-Dimethoxyphenyl)-1,2-ethanediol
Introduction: The Strategic Value of (1R)-1-(3,4-Dimethoxyphenyl)-1,2-ethanediol
Chiral diols are a cornerstone of modern asymmetric synthesis, serving as indispensable building blocks, chiral auxiliaries, and ligands for stereoselective transformations.[1][2][3] Their presence in numerous natural products and their utility in preparing diverse chiral chemicals underscores their significance in medicine, materials science, and the chemical industry.[1][2] this compound is a particularly valuable synthon. It features a vicinal diol on a stereogenic backbone, decorated with an electron-rich dimethoxyphenyl group. This unique combination of functional groups makes it a versatile precursor for a wide range of chiral molecules, including ligands, pharmaceutical intermediates, and other fine chemicals.
The most reliable and widely adopted method for synthesizing this diol with high enantiopurity is the Sharpless Asymmetric Dihydroxylation (SAD) of 3,4-dimethoxystyrene.[4][5] This protocol provides a robust and predictable entry to the target molecule, leveraging a catalytic amount of osmium tetroxide in a chiral environment to dictate the stereochemical outcome.[4]
This guide provides detailed, field-proven protocols for the synthesis of this compound and its subsequent application in key synthetic transformations. The methodologies are presented with an emphasis on the underlying chemical principles to empower researchers to adapt and troubleshoot these procedures effectively.
Part 1: Enantioselective Synthesis via Sharpless Asymmetric Dihydroxylation
The Sharpless Asymmetric Dihydroxylation is a powerful and reliable method for converting prochiral alkenes into chiral vicinal diols with high enantioselectivity.[4][6] The reaction utilizes a pre-packaged mixture of reagents, known as AD-mix, which contains the osmium catalyst (K₂OsO₂(OH)₄), a stoichiometric reoxidant (K₃Fe(CN)₆), a base (K₂CO₃), and a chiral ligand.[6][7] The choice of ligand dictates the facial selectivity of the dihydroxylation. For the synthesis of the (1R)-diol from 3,4-dimethoxystyrene, AD-mix-β, containing the dihydroquinidine (DHQD)-based ligand (DHQD)₂PHAL, is employed.
Protocol 1.1: Synthesis of this compound
This procedure details the gram-scale synthesis of the target diol. The vigorous stirring and maintenance of a low temperature are critical for achieving high yield and enantioselectivity.
Experimental Workflow Diagram
Caption: Workflow for the Sharpless Asymmetric Dihydroxylation.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| 3,4-Dimethoxystyrene | 164.20 | 1.00 g | 6.09 |
| AD-mix-β | N/A | 8.5 g | N/A |
| tert-Butanol | 74.12 | 30 mL | N/A |
| Water (deionized) | 18.02 | 30 mL | N/A |
| Sodium Sulfite (Na₂SO₃) | 126.04 | 9.0 g | 71.4 |
| Ethyl Acetate | 88.11 | ~150 mL | N/A |
| Anhydrous MgSO₄ | 120.37 | As needed | N/A |
| Silica Gel (230-400 mesh) | N/A | As needed | N/A |
Step-by-Step Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add AD-mix-β (8.5 g). Add a 1:1 mixture of tert-butanol and water (60 mL). Stir the resulting slurry vigorously at room temperature until both phases are clear and a pale yellow-green color is observed.
-
Cooling: Place the flask in an ice-water bath and continue stirring for 10-15 minutes until the internal temperature reaches 0°C.
-
Substrate Addition: Add 3,4-dimethoxystyrene (1.00 g, 6.09 mmol) to the cooled, stirring slurry. The flask should be loosely capped to prevent pressure buildup but minimize evaporation.
-
Reaction: Continue to stir the mixture vigorously at 0°C. The reaction's progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 Hexanes:Ethyl Acetate eluent system. The starting material (alkene) is non-polar, while the product (diol) is significantly more polar and will have a much lower Rf value. The reaction is typically complete within 24 hours.
-
Quenching: While maintaining the temperature at 0°C, slowly add solid sodium sulfite (9.0 g) over 10 minutes. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. This step is crucial for reducing the osmate esters and quenching the oxidant.
-
Extraction: Add ethyl acetate (100 mL) to the reaction mixture and stir for 15 minutes. Transfer the mixture to a separatory funnel. The aqueous layer will be a reddish-brown color. Separate the layers and extract the aqueous phase twice more with ethyl acetate (25 mL each).
-
Washing and Drying: Combine the organic extracts and wash them with 2 M NaOH (50 mL) followed by brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product as a pale oil or solid.
-
Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of 30% to 50% ethyl acetate in hexanes to afford the pure this compound as a white solid.
Expected Yield: 75-90%. Enantiomeric Excess (ee): Typically >95%, as determined by chiral HPLC analysis.
Part 2: Key Synthetic Transformations and Protocols
Once synthesized, the chiral diol serves as a versatile intermediate. The vicinal diol moiety is primed for specific, high-yielding transformations.
Application 2.1: Oxidative Cleavage to a Chiral Aldehyde
The C1-C2 carbon-carbon bond of the vicinal diol can be selectively cleaved to furnish 3,4-dimethoxybenzaldehyde and formaldehyde. This reaction is exceptionally clean and useful when the aldehyde is the desired chiral building block for subsequent steps, such as Wittig reactions or reductive aminations. Sodium periodate (NaIO₄) is an ideal reagent for this transformation due to its selectivity and the ease of removing the inorganic byproducts.[8]
Reaction Diagram: Oxidative Cleavage
Caption: Oxidative cleavage of the diol to yield an aldehyde.
Protocol 2.1.1: Periodate Cleavage of the Diol
-
Setup: Dissolve this compound (500 mg, 2.52 mmol) in a mixture of tetrahydrofuran (THF, 15 mL) and water (5 mL) in a 50 mL round-bottom flask.
-
Reagent Addition: Add sodium periodate (NaIO₄, 647 mg, 3.02 mmol, 1.2 equiv.) to the stirring solution at room temperature. A white precipitate (sodium iodate) will begin to form.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the disappearance of the starting material by TLC.
-
Workup: Dilute the mixture with water (20 mL) and extract with diethyl ether or ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 3,4-dimethoxybenzaldehyde as a white to off-white solid. The product is often of sufficient purity for use in the next step without further purification.
Application 2.2: Derivatization via Di-esterification
The primary and secondary hydroxyl groups of the diol can be readily acylated to form esters. This derivatization is a common strategy in medicinal chemistry to modify a molecule's pharmacokinetic properties or to explore structure-activity relationships (SAR).[9][10] For example, ester derivatives of similar scaffolds have been investigated as chemoreversal agents to combat multidrug resistance in cancer cells.[9][10]
Protocol 2.2.1: Synthesis of (1R)-1-(3,4-Dimethoxyphenyl)ethane-1,2-diyl dibenzoate
-
Setup: In a flame-dried 50 mL round-bottom flask under a nitrogen atmosphere, dissolve this compound (200 mg, 1.01 mmol) in anhydrous dichloromethane (DCM, 10 mL). Add pyridine (245 µL, 3.03 mmol, 3.0 equiv.).
-
Cooling: Cool the solution to 0°C in an ice-water bath.
-
Reagent Addition: Add benzoyl chloride (281 µL, 2.42 mmol, 2.4 equiv.) dropwise to the cold, stirring solution.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Quenching: Carefully quench the reaction by the slow addition of water (10 mL). Transfer the mixture to a separatory funnel.
-
Extraction and Washing: Separate the layers and extract the aqueous phase with DCM (10 mL). Combine the organic layers and wash sequentially with 1 M HCl (2 x 15 mL), saturated aqueous NaHCO₃ (15 mL), and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., 10-20% ethyl acetate in hexanes) to yield the desired dibenzoate product.
Part 3: Analytical Characterization
Rigorous analytical validation is essential to confirm the structure, purity, and stereochemical integrity of the synthesized compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect characteristic signals for the aromatic protons (around 6.8-7.0 ppm), the two methoxy groups (singlets around 3.8-3.9 ppm), and the diastereotopic protons of the ethanediol backbone. The chemical shifts and coupling constants of the benzylic (-CH(OH)-) and terminal (-CH₂(OH)) protons are diagnostic.
-
¹³C NMR: Signals for the aromatic carbons, the methoxy carbons (around 55-56 ppm), and the two carbons of the diol backbone are expected.[11]
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) can be used to confirm the molecular weight of the diol and its derivatives.[12]
-
Infrared (IR) Spectroscopy: A broad absorption band in the region of 3200-3500 cm⁻¹ is characteristic of the O-H stretching vibrations of the diol.[11] Upon esterification, this band will disappear and a strong C=O stretching band will appear around 1720 cm⁻¹.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the definitive method for determining the enantiomeric excess (ee) of the chiral diol.[2][3] A chiral stationary phase (e.g., Chiralcel OD-H or AD-H column) is used with a mobile phase typically consisting of a hexane/isopropanol mixture. The two enantiomers will have different retention times, allowing for their quantification.
References
-
Török, B., et al. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega. [Link]
-
Reddy, P. V., et al. Chiral Diol-Based Organocatalysts in Enantioselective Reactions. MDPI. [Link]
-
Chiral auxiliary. Wikipedia. [Link]
-
Török, B., et al. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega. [Link]
-
Sharpless Dihydroxylation (Bishydroxylation). Organic Chemistry Portal. [Link]
-
Sharpless asymmetric dihydroxylation. Wikipedia. [Link]
-
Sharpless Asymmetric Dihydroxylation (Sharpless AD). Chem-Station International Edition. [Link]
-
Khan, I., et al. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. PubMed Central. [Link]
-
Oxidative Cleavage of Vicinal Diols Catalyzed by Monomeric Fe‐Sites Inside MFI Zeolite. PUBDB. [Link]
-
Janowska, S., et al. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. MDPI. [Link]
-
Wang, Y.-C., et al. 1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diyl Esters, a Novel Compound Class with Potent Chemoreversal Activity. PubMed Central. [Link]
-
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. MDPI. [Link]
-
Ethanone, 1-(3,4-dimethoxyphenyl)- | SIELC. SIELC Technologies. [Link]
-
Oxidative cleavage of 1,2,2,2-tetrakis-(p-methoxyphenyl)ethanone with dibenzoyl and bis-(3,5-dinitrobenzoyl) peroxides. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
1,2-Ethanediol, 1-(4-hydroxy-3-methoxyphenyl)-, (R)-. PubChem. [Link]
-
1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diyl Esters, a Novel Compound Class with Potent Chemoreversal Activity. ResearchGate. [Link]
-
Fitsev, I. M., et al. Analytical profiles and identification 1-(3,4-dimethoxyphenyl)-2-(ethylamino)pentan-1-one in the objects of forensic examinations. ResearchGate. [Link]
Sources
- 1. alfachemic.com [alfachemic.com]
- 2. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 5. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 7. Sharpless Asymmetric Dihydroxylation (Sharpless AD) | Chem-Station Int. Ed. [en.chem-station.com]
- 8. bib-pubdb1.desy.de [bib-pubdb1.desy.de]
- 9. 1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diyl Esters, a Novel Compound Class with Potent Chemoreversal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: (1R)-1-(3,4-Dimethoxyphenyl)-1,2-ethanediol as a Chiral Building Block for Pharmaceutical Compounds
Abstract
(1R)-1-(3,4-Dimethoxyphenyl)-1,2-ethanediol is a high-value chiral building block, or synthon, pivotal in the stereoselective synthesis of a range of pharmaceutical compounds.[1][2] Its vicinal diol functionality, coupled with a defined absolute stereochemistry at the C1 position, offers a versatile platform for constructing complex molecular architectures with high fidelity. This document provides an in-depth guide for researchers, chemists, and drug development professionals on the strategic application of this synthon. It outlines its synthesis via Sharpless Asymmetric Dihydroxylation, provides detailed protocols for its use in the synthesis of the β1-adrenergic agonist Denopamine, and discusses the critical role of its stereochemistry in achieving pharmacological specificity.[3][4]
Introduction: The Strategic Importance of Chiral Diols
In modern drug discovery and development, the chirality of an active pharmaceutical ingredient (API) is a critical determinant of its efficacy and safety.[2][3][4] Biological systems, being inherently chiral, often exhibit significantly different interactions with each enantiomer of a drug molecule.[4] One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or even responsible for adverse effects.[4] Consequently, the demand for enantiomerically pure compounds has driven the development of asymmetric synthesis methodologies and the use of chiral building blocks.[2][5]
Chiral vicinal diols, such as this compound, are among the most versatile of these building blocks.[6][7] The two hydroxyl groups serve as handles for a wide array of chemical transformations, allowing for the stepwise and controlled elaboration of the molecular structure. The 3,4-dimethoxyphenyl (veratryl) moiety is a common structural motif in many biologically active molecules and provides a scaffold that can be further modified if required.
This guide focuses on the practical synthesis and application of the (1R)-enantiomer, a key intermediate in the synthesis of cardiovascular drugs like Denopamine.[8]
Physicochemical Properties & Data
A thorough understanding of the physical and chemical properties of a building block is essential for its effective use in synthesis.
| Property | Value | Source |
| IUPAC Name | (1R)-1-(3,4-dimethoxyphenyl)ethane-1,2-diol | PubChem |
| Molecular Formula | C₁₀H₁₄O₄ | [9] |
| Molecular Weight | 198.22 g/mol | [9] |
| CAS Number | 13443-56-6 (for racemate) | [9] |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in methanol, ethanol, THF, acetone. Sparingly soluble in water. | General Knowledge |
| Chirality | Contains one stereocenter (C1) with (R) configuration. | N/A |
Synthesis of the Chiral Building Block
The most efficient and widely adopted method for producing enantiomerically enriched vicinal diols is the Sharpless Asymmetric Dihydroxylation (SAD).[6][10] This powerful reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to hydroxylate an alkene with high stereoselectivity.[6][10]
Core Reaction: Asymmetric Dihydroxylation of 3,4-Dimethoxystyrene.
To obtain the desired (1R)-diol, the reaction must be performed with the appropriate chiral ligand. The commercially available "AD-mix" reagents simplify this process significantly.[10]
-
AD-mix-β: Contains the (DHQD)₂PHAL ligand, which delivers the hydroxyl groups to the β-face of the alkene, yielding the (R)-diol from a terminal alkene.
-
AD-mix-α: Contains the (DHQ)₂PHAL ligand, which delivers to the α-face, yielding the (S)-diol.
Workflow for Sharpless Asymmetric Dihydroxylation
Sources
- 1. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]
- 2. Chiral Building Blocks Selection - Enamine [enamine.net]
- 3. Chiral cardiovascular drugs: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Denopamine, TA-064, Kalgut-药物合成数据库 [drugfuture.com]
- 9. 1-(3,4-Dimethoxyphenyl)ethane-1,2-diol | C10H14O4 | CID 13625920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Quantification of (1R)-1-(3,4-Dimethoxyphenyl)-1,2-ethanediol
Introduction
(1R)-1-(3,4-Dimethoxyphenyl)-1,2-ethanediol is a chiral vicinal diol of significant interest in pharmaceutical development due to its role as a key intermediate or potential impurity in the synthesis of various active pharmaceutical ingredients (APIs). The precise and accurate quantification of this specific enantiomer is critical for ensuring the quality, safety, and efficacy of the final drug product. Its stereochemistry necessitates the use of enantioselective analytical techniques to differentiate it from its (1S) enantiomer and other related impurities.
This comprehensive guide provides detailed application notes and protocols for the robust quantification of this compound. We will delve into the rationale behind method selection, provide step-by-step protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), and discuss method validation in accordance with international guidelines.
Understanding the Analyte: Key Physicochemical Properties
Before developing an analytical method, it is crucial to understand the physicochemical properties of this compound.
| Property | Value/Characteristic | Implication for Analysis |
| Structure | Contains a chiral center and two adjacent hydroxyl groups (vicinal diol). | Requires a chiral stationary phase or chiral derivatizing agent for enantiomeric separation. The polar hydroxyl groups can lead to poor peak shape in GC if not derivatized. |
| Polarity | High due to the two hydroxyl groups. | Soluble in polar solvents like methanol, ethanol, and acetonitrile. This dictates the choice of mobile phase in reverse-phase HPLC. |
| Volatility | Low | Direct analysis by GC is challenging and typically requires derivatization to increase volatility. |
| UV Absorbance | The dimethoxyphenyl group provides a chromophore suitable for UV detection in HPLC. | Allows for straightforward detection and quantification using a UV detector. |
Recommended Analytical Techniques
Based on the properties of the analyte, two primary techniques are recommended for its quantification:
-
Chiral High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the gold standard for separating and quantifying enantiomers.[1][2] It offers high resolution, sensitivity, and reproducibility.
-
Gas Chromatography-Mass Spectrometry (GC-MS) following Derivatization: While requiring an extra sample preparation step, GC-MS provides excellent sensitivity and selectivity, and the mass spectral data can confirm the identity of the analyte.[3]
The choice between these techniques will depend on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation.
Protocol 1: Enantioselective Quantification by Chiral HPLC-UV
This protocol details a method for the direct separation and quantification of this compound from its enantiomer and potential impurities.
Principle and Causality
The separation is achieved using a chiral stationary phase (CSP) that selectively interacts with the enantiomers, leading to different retention times. Polysaccharide-based CSPs are often effective for the separation of a wide range of chiral compounds.[1][4] The mobile phase composition is optimized to achieve the best balance between resolution and analysis time.
Experimental Workflow
Caption: Workflow for Chiral HPLC-UV Analysis.
Materials and Reagents
-
Reference Standard: this compound and (1S)-1-(3,4-Dimethoxyphenyl)-1,2-ethanediol
-
Solvents: HPLC grade n-Hexane, Isopropanol (IPA), and Ethanol
-
Sample Diluent: n-Hexane/IPA (90:10, v/v)
Instrumentation and Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| HPLC System | A quaternary or binary HPLC system with a UV detector. | Standard equipment for this type of analysis. |
| Chiral Column | Polysaccharide-based CSP (e.g., Amylose or Cellulose derivatives) | Known to provide good enantioselectivity for a wide range of compounds.[4] |
| Mobile Phase | Isocratic mixture of n-Hexane and a polar modifier (e.g., IPA or Ethanol). A starting point could be 90:10 (n-Hexane:IPA). | The non-polar main solvent with a polar modifier allows for tuning of retention and resolution on a normal-phase chiral column. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a standard analytical HPLC column. |
| Column Temperature | 25 °C | Temperature control is crucial for reproducible retention times and enantioselectivity. |
| Detection Wavelength | ~280 nm | The dimethoxyphenyl group has a strong UV absorbance in this region. |
| Injection Volume | 10 µL | A standard injection volume to avoid column overloading. |
Step-by-Step Protocol
-
Standard Preparation:
-
Prepare a stock solution of the this compound reference standard in the sample diluent (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples. A minimum of five concentration levels is recommended for linearity assessment.[5]
-
Prepare a resolution solution containing both the (1R) and (1S) enantiomers to verify the separation.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the sample.
-
Dissolve the sample in a known volume of the sample diluent.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
-
-
Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the resolution solution to confirm the separation of the enantiomers.
-
Inject the calibration standards in order of increasing concentration.
-
Inject the prepared sample solutions.
-
-
Data Analysis:
-
Integrate the peak areas of the this compound in the chromatograms of the standards and samples.
-
Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.
-
Determine the concentration of this compound in the samples using the calibration curve.
-
Protocol 2: Quantification by GC-MS after Derivatization
This protocol is suitable for trace-level quantification and provides structural confirmation of the analyte.
Principle and Causality
Due to the low volatility of the diol, a derivatization step is necessary to convert the polar hydroxyl groups into less polar, more volatile moieties. Silylation is a common and effective derivatization technique for this purpose.[3] The resulting derivatives are then separated by gas chromatography and detected by mass spectrometry.
Experimental Workflow
Caption: Workflow for GC-MS Analysis with Derivatization.
Materials and Reagents
-
Reference Standard: this compound
-
Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Solvents: Anhydrous Pyridine or Acetonitrile
-
Internal Standard (IS): A structurally similar compound that is not present in the sample (e.g., a deuterated analog or a compound with a different alkyl chain).
Instrumentation and GC-MS Conditions
| Parameter | Recommended Setting | Rationale |
| GC-MS System | A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole for higher sensitivity). | Provides both separation and mass-based detection for high selectivity. |
| GC Column | A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane). | Offers good separation for a wide range of derivatized compounds. |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min. | Inert and provides good chromatographic efficiency. |
| Oven Temperature Program | Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min. | This program should be optimized to ensure good separation from other components. |
| Injector Temperature | 250 °C | Ensures complete volatilization of the derivatized analyte. |
| Ion Source Temperature | 230 °C | Standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching and structural confirmation. |
| MS Detection Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring specific ions of the derivatized analyte and internal standard. |
Step-by-Step Protocol
-
Standard and Sample Preparation:
-
Prepare stock solutions of the reference standard and the internal standard in the chosen solvent.
-
Prepare calibration standards containing a fixed concentration of the internal standard and varying concentrations of the reference standard.
-
For samples, accurately weigh a known amount and add a known amount of the internal standard.
-
-
Derivatization:
-
To an aliquot of the standard or sample solution in a reaction vial, add the derivatizing agent (e.g., 50 µL of BSTFA with 1% TMCS).
-
Seal the vial and heat at 70 °C for 30 minutes to ensure complete derivatization.
-
Cool the vial to room temperature before injection.
-
-
Analysis:
-
Inject a small volume (e.g., 1 µL) of the derivatized solution into the GC-MS system.
-
Acquire data in SIM mode, monitoring at least two characteristic ions for the derivatized analyte and the internal standard.
-
-
Data Analysis:
-
Identify the peaks for the derivatized analyte and the internal standard based on their retention times and monitored ions.
-
Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of the analyte in the samples using the calibration curve.
-
Method Validation
For use in a regulated environment, the chosen analytical method must be validated according to the International Council for Harmonisation (ICH) guidelines.[6][7][8]
Key Validation Parameters
| Parameter | Description | Acceptance Criteria (Typical) |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | The analyte peak should be well-resolved from other peaks (e.g., its enantiomer, impurities, degradation products). |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | Typically 80-120% of the test concentration for an assay. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of spiked samples should be within 98.0-102.0%. |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. | Repeatability (intra-day) and intermediate precision (inter-day) should have a relative standard deviation (RSD) of ≤ 2%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results when parameters like mobile phase composition, flow rate, or column temperature are slightly varied. |
Conclusion
The quantification of this compound requires careful consideration of its chiral nature and physicochemical properties. Chiral HPLC-UV offers a direct and robust method for enantioselective analysis, while GC-MS after derivatization provides high sensitivity and structural confirmation. The protocols provided herein serve as a comprehensive starting point for method development and validation. It is imperative that any method intended for use in a GxP environment is fully validated to ensure the reliability and accuracy of the results, ultimately contributing to the quality and safety of pharmaceutical products.
References
- Application Note: GC-MS Analysis Protocol for Vicinal Diols - Benchchem.
- ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma.
- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA.
- Q 3 B (R2) Impurities in New Drug Products - EMA.
- Validation of Analytical Procedures Q2(R2) - ICH.
- The Pivotal Role of Vicinal Diols in Biochemical Pathways: A Technical Guide - Benchchem.
- A Fast and Selective Approach for Profiling Vicinal Diols Using Liquid Chromatography-Post Column Derivatization-Double Precursor Ion Scanning Mass Spectrometry - PubMed Central.
- Guidelines in implementing enantioselective indicator-displacement assays for alpha-hydroxycarboxylates and diols - PubMed.
- A Fast and Selective Approach for Profiling Vicinal Diols Using Liquid Chromatography-Post Column Derivatization-Double Precursor Ion Scanning Mass Spectrometry - eScholarship.org.
- (A) HPLC chromatograms obtained for 1,2‐diphenyl‐1,2‐ethanediol on the... - ResearchGate.
- (PDF) A Fast and Selective Approach for Profiling Vicinal Diols Using Liquid Chromatography-Post Column Derivatization-Double Precursor Ion Scanning Mass Spectrometry - ResearchGate.
- Chiral HPLC Separations - Phenomenex.
- Catalytic, Enantioselective Synthesis of 1,2-anti Diols via Asymmetric Ring Opening/Cross Metathesis - PMC - PubMed Central.
-
chiral columns . Available from:
- Recent Trends in Analytical Methods to Determine New Psychoactive Substances in Hair.
- Journal of Pharmaceutical and Biomedical Analysis - sfera - Unife.
- Separation of Ethanone, 1-(3,4-dimethoxyphenyl)- on Newcrom R1 HPLC column.
- Complementary Synthesis of Anti- and Syn-Hydroxymethyl 1,3-Diols via Regioselective Ring Opening of TIPS-Protected 2,3-Epoxy Alcohols: Toward Polypropionate Fragments - MDPI.
- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one - MDPI.
- Synthesis of Novel Chiral Diol Ligands for the Enantioselective Reactions - ResearchGate.
- Activity-guided Isolation, Identification and Quantification of Biologically Active Isomeric Compounds From Folk Medicinal Plant Desmodium Adscendens Using High Performance Liquid Chromatography With Diode Array Detector, Mass Spectrometry and Multidimentional Nuclear Magnetic Resonance Spectroscopy - PubMed.
- Stereoselective Synthesis of 1,3-Diols | Request PDF - ResearchGate.
- Synthesis of 3,3-Disubstituted Thietane Dioxides - PMC - NIH.
- Synthesis of 1,2-dimethoxy-1,2-di(pyridin-2-yl)-1,2-ethanediol: Crystal and molecular structure determination - ResearchGate.
- Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol.
- Analytical profiles and identification 1-(3,4-dimethoxyphenyl)-2-(ethylamino)pentan-1-one in the objects of forensic examinations - ResearchGate.
- Synthesis of 1,2Bis(3,4-dimethoxyphenyl)-1,3-propanediol Starting from trans-1,3Bis(3,4-dimethoxyphenyl)-2,3-epoxy-1-propanone - ResearchGate.
- Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review - MDPI.
- (PDF) 1-(3,4-Dimethoxyphenyl)ethanone - ResearchGate.
Sources
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. sfera.unife.it [sfera.unife.it]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. hplc.eu [hplc.eu]
- 5. database.ich.org [database.ich.org]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
Application Notes and Protocols for the Large-Scale Synthesis of (1R)-1-(3,4-Dimethoxyphenyl)-1,2-ethanediol
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
(1R)-1-(3,4-Dimethoxyphenyl)-1,2-ethanediol is a chiral building block of significant interest in the pharmaceutical industry, serving as a key intermediate in the synthesis of various therapeutic agents. The efficient and stereoselective synthesis of this vicinal diol on a large scale is a critical challenge for commercial drug development. This comprehensive guide provides an in-depth analysis of scalable synthetic methodologies, focusing on the Sharpless Asymmetric Dihydroxylation (SAD) as the primary and most robust route. Alternative strategies, including biocatalysis, are also discussed to provide a comparative overview for process development. This document is intended to equip researchers and drug development professionals with the necessary technical insights and detailed protocols to effectively produce this compound with high yield and enantiopurity.
Introduction: The Strategic Importance of this compound
Chiral vicinal diols are privileged structural motifs in a vast array of biologically active molecules. The specific stereochemistry of this compound makes it a crucial precursor for the asymmetric synthesis of complex drug candidates. Its 3,4-dimethoxyphenyl moiety is a common feature in numerous pharmaceuticals, contributing to favorable pharmacokinetic and pharmacodynamic properties. Consequently, the development of a cost-effective and scalable synthesis is paramount for the advancement of new chemical entities that incorporate this valuable chiral synthon.
This guide moves beyond a simple recitation of synthetic procedures. It delves into the underlying principles of the selected methodologies, offering a rationale for experimental choices and providing a framework for troubleshooting and optimization—essential elements for successful large-scale chemical manufacturing.
Primary Synthetic Pathway: Sharpless Asymmetric Dihydroxylation of 3,4-Dimethoxystyrene
The Sharpless Asymmetric Dihydroxylation (SAD) stands as the preeminent method for the enantioselective synthesis of 1,2-diols from prochiral olefins.[1][2] Developed by K. Barry Sharpless, this Nobel Prize-winning reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to achieve high enantioselectivities.[1] For the synthesis of this compound, the logical precursor is 3,4-dimethoxystyrene.
The choice of the chiral ligand dictates the stereochemical outcome. To obtain the (1R)-enantiomer, AD-mix-α, which contains the dihydroquinine (DHQ) derived ligand (DHQ)₂PHAL, is the reagent of choice.[3]
Reaction Mechanism and Rationale
The catalytic cycle of the Sharpless Asymmetric Dihydroxylation is a well-studied process.[1] It involves the formation of a chiral osmium tetroxide-ligand complex that undergoes a [3+2] cycloaddition with the alkene, 3,4-dimethoxystyrene. Subsequent hydrolysis of the resulting osmate ester liberates the desired diol and a reduced osmium species. A stoichiometric co-oxidant, typically potassium ferricyanide (K₃Fe(CN)₆) or N-methylmorpholine N-oxide (NMO), is required to regenerate the osmium(VIII) catalyst, thus allowing for a catalytic process.[1][4]
For large-scale applications, the use of NMO as the re-oxidant is often preferred over the potassium ferricyanide found in the standard AD-mix formulations. This is primarily due to the significant reduction in inorganic salt byproducts, which simplifies downstream processing and waste disposal—a critical consideration in industrial settings.
Workflow for Large-Scale Synthesis via Sharpless Asymmetric Dihydroxylation
Caption: Workflow for the synthesis of this compound.
Detailed Protocol for Large-Scale Sharpless Asymmetric Dihydroxylation
This protocol is designed for a multi-gram scale synthesis and can be adapted for larger-scale production with appropriate engineering controls and safety precautions.
Materials:
-
3,4-Dimethoxystyrene
-
AD-mix-α
-
tert-Butanol
-
Water
-
Methanesulfonamide (optional, but recommended for styrenes)
-
Sodium sulfite
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Equipment:
-
Large-volume reaction vessel with overhead stirring and temperature control
-
Addition funnel
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Reaction Setup: In a suitable reaction vessel, prepare a 1:1 mixture of tert-butanol and water. For every 1 gram of 3,4-dimethoxystyrene, use approximately 10 mL of the solvent mixture.
-
Reagent Addition: To the solvent mixture, add AD-mix-α (approximately 1.4 g per 1 mmol of the alkene). If desired, add methanesulfonamide (1 equivalent relative to the alkene). Stir the mixture vigorously until the solids are largely dissolved, resulting in two clear phases.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Substrate Addition: Slowly add the 3,4-dimethoxystyrene to the cooled and stirred reaction mixture.
-
Reaction Monitoring: Maintain vigorous stirring at 0 °C. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material. Reaction times can vary from 6 to 24 hours.
-
Quenching: Once the reaction is complete, quench by adding solid sodium sulfite (approximately 1.5 g for every 1.4 g of AD-mix-α used). Remove the ice bath and allow the mixture to warm to room temperature while stirring for at least one hour.
-
Extraction: Add ethyl acetate to the quenched reaction mixture and transfer to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.
-
Washing: Combine the organic extracts and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude diol by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
| Parameter | Recommended Condition | Rationale |
| Starting Material | 3,4-Dimethoxystyrene | Direct precursor for the target molecule via dihydroxylation.[5] |
| Catalyst System | AD-mix-α | Provides the (DHQ)₂PHAL ligand for the desired (1R) stereochemistry.[3] |
| Solvent System | t-BuOH/H₂O (1:1) | Biphasic system that facilitates the reaction and work-up.[6] |
| Reaction Temperature | 0 °C | Optimal for achieving high enantioselectivity.[6] |
| Co-oxidant (for scale-up) | N-methylmorpholine N-oxide (NMO) | Reduces inorganic waste streams compared to K₃Fe(CN)₆. |
| Work-up | Sodium sulfite quench | Reduces residual osmium species.[6] |
| Purification | Flash Column Chromatography | Effective for removing the chiral ligand and other impurities. |
Alternative Synthetic Approaches
While the Sharpless Asymmetric Dihydroxylation is the most established method, other strategies can be considered for the large-scale synthesis of this compound.
Biocatalytic Dihydroxylation
The use of enzymes for asymmetric synthesis offers several advantages, including high stereoselectivity, mild reaction conditions, and a reduced environmental footprint. Styrene monooxygenases and epoxide hydrolases can be employed in a cascade reaction to convert styrenes to their corresponding trans-diols.[7] Genetically engineered microorganisms, such as E. coli, can be designed to co-express these enzymes, allowing for a whole-cell biocatalytic process.[7]
Conceptual Biocatalytic Workflow:
Caption: Conceptual workflow for the biocatalytic synthesis of the target diol.
While promising, the large-scale implementation of biocatalytic processes requires significant investment in fermentation and downstream processing infrastructure.
Synthesis from Veratraldehyde
An alternative approach commences with the more readily available starting material, veratraldehyde. This route typically involves a two-step process:
-
Carbon-Carbon Bond Formation: A Grignard reaction between veratraldehyde and a methylmagnesium halide (e.g., methylmagnesium bromide) would yield 1-(3,4-dimethoxyphenyl)ethanol.[8]
-
Hydroxylation: Subsequent oxidation of the benzylic position is required to introduce the second hydroxyl group. This step can be challenging to perform with high stereoselectivity on a large scale.
While this route avoids the use of osmium tetroxide, achieving high enantioselectivity in the second step often necessitates the use of chiral auxiliaries or complex catalytic systems, which can increase costs and operational complexity.
Conclusion and Future Outlook
The Sharpless Asymmetric Dihydroxylation of 3,4-dimethoxystyrene remains the most reliable and scalable method for the synthesis of this compound. The commercial availability of AD-mixes and the possibility of using more industrially friendly co-oxidants like NMO make this a highly attractive route for pharmaceutical manufacturing.
Biocatalysis presents a compelling green alternative, and with ongoing advancements in enzyme engineering and process optimization, it may become a competitive option in the future. The choice of synthetic route will ultimately depend on a variety of factors, including the desired scale of production, cost of raw materials, and available infrastructure. The detailed protocols and comparative analysis provided in this guide offer a solid foundation for making informed decisions in the development of a robust and efficient large-scale synthesis of this critical chiral intermediate.
References
- Wu, S., Chen, Y., Xu, Y., Li, A., Xu, Q., Glieder, A., & Li, Z. (2014). Enantioselective trans-Dihydroxylation of Aryl Olefins by Cascade Biocatalysis with Recombinant Escherichia coli Coexpressing Monooxygenase and Epoxide Hydrolase.
- BenchChem. (2025). Sharpless Asymmetric Dihydroxylation: Application Notes and Protocols for Researchers and Drug Development Professionals.
- Minato, M., Yamamoto, K., & Tsuji, J. (1990). Dihydroxylation of olefins with osmium tetroxide, N-methylmorpholine N-oxide, and quinuclidine. The Journal of Organic Chemistry, 55(2), 766–768.
- Junttila, M. H., & Hormi, O. E. O. (2004). Sodium Chlorite as an Efficient Oxidant and Hydroxy Ion Pump in Osmium-Catalyzed Asymmetric Dihydroxylation. The Journal of Organic Chemistry, 69(14), 4816–4820.
- Sharpless, K. B., Amberg, W., Bennani, Y. L., Crispino, G. A., Hartung, J., Jeong, K. S., ... & Ukaji, Y. (1992). The osmium-catalyzed asymmetric dihydroxylation: a new ligand class and a process improvement. The Journal of Organic Chemistry, 57(10), 2768–2771.
- Wikipedia. (2023). 3,4-Dimethoxystyrene.
- Alfa Chemistry. (n.d.).
- Wikipedia. (2023).
- BenchChem. (n.d.). Synthesis routes of 3,4-Dimethoxystyrene.
- PubChem. (n.d.). 3,4-Dimethoxystyrene.
- precisionFDA. (n.d.). 3,4-DIMETHOXYSTYRENE.
- Santa Cruz Biotechnology. (n.d.). 3,4-Dimethoxy Styrene.
- FlavScents. (n.d.). 3,4-dimethoxystyrene.
- Ataman Kimya. (n.d.). 3,4-DIMETHOXYBENZALDEHYDE.
- MDPI. (2022). 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one.
- International Journal of Science and Research (IJSR). (2015).
- Filo. (2024). Reaction of Formaldehyde with Magnesium Bromide (Grignard Reagent).
- Google Patents. (1999).
- YouTube. (2015). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry.
- Filo. (2024). Will methyl magnesium bromide on reaction with formaldehyde form?.
- Filo. (2024). Methanal ->[H₂O] 'X' + Mg(OH)Br; compound 'X' is.
- Delaware Valley University. (n.d.).
- He, R., & Anslyn, E. V. (2017). Synthesis of olefins via a Wittig reaction mediated by triphenylarsine. Tetrahedron Letters, 58(8), 754–756.
- PrepChem.com. (n.d.). Synthesis of 3,4-dimethoxy-β-nitrostyrene.
- ResearchGate. (1993). Synthesis of 1,2Bis(3,4-dimethoxyphenyl)-1,3-propanediol Starting from trans-1,3Bis(3,4-dimethoxyphenyl)-2,3-epoxy-1-propanone.
- ResearchGate. (2021). Enzymatic resolution of 1-phenyl-1,2-ethanediol by enantioselective oxidation: Overcoming product inhibition by continuous extraction.
- ResearchGate. (2022). Effective biocatalytic synthesis of enentiopure (R)
- Martínez-Montero, L., Tischler, D., Süss, P., Schallmey, A., Franssen, M. C. R., Hollmann, F., & Paul, C. E. (2021). Asymmetric azidohydroxylation of styrene derivatives mediated by a biomimetic styrene monooxygenase enzymatic cascade. Catalysis Science & Technology, 11(15), 5077–5085.
- ResearchGate. (2021). (PDF)
- Sci-Hub. (n.d.).
- Elsevier. (2024). Enzymatic synthesis of aromatic biobased polymers in green, low-boiling solvents.
Sources
- 1. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 2. sci-hub.ru [sci-hub.ru]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 5. 3,4-Dimethoxystyrene - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. WO1999006343A1 - Process for the preparation of 1-(3,4-dimethoxyphenyl)ethanol - Google Patents [patents.google.com]
Application Notes and Protocols: (1R)-1-(3,4-Dimethoxyphenyl)-1,2-ethanediol as a Chiral Resolving Agent
Introduction: The Critical Role of Chirality in Modern Chemistry
In the landscape of pharmaceutical development and fine chemical synthesis, the control of stereochemistry is paramount. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. Consequently, the production of enantiomerically pure compounds is a critical objective.[1][2] Chiral resolution, the process of separating a racemic mixture into its constituent enantiomers, remains a vital and widely employed technique, especially for large-scale industrial applications.[3]
Among the various methods of chiral resolution, diastereomeric salt formation is a robust and scalable strategy for the separation of acidic and basic racemates.[1][4] This technique relies on the reaction of a racemic mixture with an enantiomerically pure resolving agent to form a pair of diastereomeric salts. These diastereomers, unlike enantiomers, possess different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization.[1][5]
This document provides a comprehensive guide to the utilization of (1R)-1-(3,4-Dimethoxyphenyl)-1,2-ethanediol, a versatile and effective chiral resolving agent. We will delve into the mechanistic underpinnings of its resolving power, provide detailed protocols for its application, and offer insights into optimizing resolution processes.
This compound: A Profile
This compound is a chiral diol that has proven to be an effective resolving agent for a variety of racemic compounds, particularly acidic molecules. Its efficacy stems from the presence of two hydroxyl groups and a phenyl ring substituted with two methoxy groups, which can participate in a range of intermolecular interactions, including hydrogen bonding and π-π stacking, to form well-defined crystalline diastereomeric salts.[6]
Key Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₁₀H₁₄O₄ |
| Molecular Weight | 198.22 g/mol [7] |
| Appearance | White to off-white crystalline solid |
| Chirality | (1R) configuration |
The strategic placement of the hydroxyl and methoxy groups on the chiral backbone of this compound facilitates the formation of a stable, three-dimensional lattice structure when it interacts with a chiral acid. This structural rigidity and the potential for multiple points of interaction are crucial for achieving significant differences in the solubility of the resulting diastereomeric salts, which is the cornerstone of successful resolution by crystallization.[6]
Mechanism of Chiral Resolution: Diastereomeric Salt Formation
The fundamental principle behind the use of this compound as a resolving agent is the conversion of a pair of enantiomers into a pair of diastereomers. When a racemic acid, for instance, is reacted with the enantiomerically pure this compound (a chiral diol that can act as a chiral base surrogate through hydrogen bonding interactions), two diastereomeric salts are formed.
Caption: Step-by-step experimental workflow for chiral resolution.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No precipitation or oiling out | - Inappropriate solvent choice.- Concentration of reactants is too low. | - Screen a wider range of solvents or solvent mixtures.- Increase the initial concentration of the reactants. [8] |
| Low yield of the desired diastereomer | - The desired diastereomeric salt has high solubility in the chosen solvent.- Insufficient cooling or crystallization time. | - Try a solvent in which the desired salt is less soluble.- Optimize the cooling profile (slower cooling) and increase the crystallization time. |
| Low enantiomeric excess (e.e.) | - Co-crystallization of both diastereomers.- Inefficient separation of the crystals from the mother liquor. | - Recrystallize the diastereomeric salt one or more times.- Optimize the stoichiometry of the resolving agent.- Ensure efficient washing of the filtered crystals with cold solvent. [8] |
| Difficulty in recovering the resolving agent | - Incomplete extraction from the aqueous phase. | - Perform multiple extractions with the organic solvent.- Adjust the pH of the aqueous phase to ensure the resolving agent is in its neutral form. |
Conclusion
This compound is a valuable tool in the arsenal of the synthetic chemist for the resolution of racemic mixtures. Its effectiveness lies in its ability to form diastereomeric salts with distinct physical properties, enabling their separation through classical crystallization techniques. The protocols and guidelines presented herein provide a solid foundation for researchers, scientists, and drug development professionals to successfully implement this resolving agent in their synthetic endeavors. As with any resolution process, empirical optimization of reaction conditions is key to achieving high yields and excellent enantiomeric purities.
References
- Vertex AI Search. (n.d.). Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation.
-
Wikipedia. (2023, October 29). Chiral resolution. Retrieved January 14, 2026, from [Link]
-
Fogassy, E., et al. (2021). The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts. Molecules, 26(8), 2259. [Link]
-
ChemEurope.com. (n.d.). Chiral resolution. Retrieved January 14, 2026, from [Link]
- Google Patents. (n.d.). US4379941A - Resolution of racemic amino acids.
-
Li, Z., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Society Reviews, 52(20), 7136-7179. [Link]
-
Chiralpedia. (2025, September 15). Part 6: Resolution of Enantiomers. Retrieved January 14, 2026, from [Link]
-
Osaka University. (n.d.). Study of the mechanism of optical resolutionsvia diastereoisomeric salt formation. Retrieved January 14, 2026, from [Link]
-
MDPI. (2018). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Molecules, 23(10), 2634. [Link]
-
PubChem. (n.d.). 1,2-Ethanediol, 1-(4-hydroxy-3-methoxyphenyl)-, (R)-. Retrieved January 14, 2026, from [Link]
-
PubChem. (n.d.). 1-(4-Methoxyphenyl)-1,2-ethanediol. Retrieved January 14, 2026, from [Link]
-
Gavin Publishers. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry, 2, 123. [Link]
- Google Patents. (n.d.). US6653501B2 - Chiral resolution method for producing compounds useful in the synthesis of taxanes.
-
MDPI. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 27(20), 6898. [Link]
-
National Institutes of Health. (2017). 1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diyl Esters, a Novel Compound Class with Potent Chemoreversal Activity. Molecules, 22(12), 2191. [Link]
-
MDPI. (2021). 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. Molbank, 2021(4), M1296. [Link]
-
National Institutes of Health. (2021). Direct enantioseparation of axially chiral 1,1′-biaryl-2,2′-diols using amidine-based resolving agents. Beilstein Journal of Organic Chemistry, 17, 1303–1310. [Link]
-
ResearchGate. (2007). Synthesis of 1,2-dimethoxy-1,2-di(pyridin-2-yl)-1,2-ethanediol: Crystal and molecular structure determination. Journal of the Chilean Chemical Society, 52, 1291-1293. [Link]
-
ResearchGate. (2017). 1-(3,4-Dimethoxyphenyl)ethanone. IUCrData, 2(1), x161929. [Link]
-
ResearchGate. (1993). Synthesis of 1,2Bis(3,4-dimethoxyphenyl)-1,3-propanediol Starting from trans-1,3Bis(3,4-dimethoxyphenyl)-2,3-epoxy-1-propanone. Acta Chemica Scandinavica, 47, 867-871. [Link]
Sources
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. Chiral_resolution [chemeurope.com]
- 3. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 4. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts [mdpi.com]
- 7. This compound, TRC 250 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.pt]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Functionalization Strategies for (1R)-1-(3,4-Dimethoxyphenyl)-1,2-ethanediol
<Step>
Abstract
(1R)-1-(3,4-Dimethoxyphenyl)-1,2-ethanediol is a chiral building block of significant interest in the synthesis of pharmaceuticals and fine chemicals. Its vicinal diol functionality, coupled with an electron-rich aromatic ring, provides multiple sites for strategic functionalization. This guide offers a comprehensive overview of key chemical transformations, providing detailed protocols and mechanistic insights for researchers in organic synthesis and drug development. We will explore selective manipulation of the primary and secondary hydroxyl groups and electrophilic substitution on the dimethoxybenzene ring, enabling the creation of a diverse library of derivatives from this versatile synthon.
Introduction: The Strategic Value of this compound
This compound, with its defined stereochemistry and multiple reactive centers, serves as a valuable starting material for complex molecule synthesis. The 1,2-diol motif is a common feature in many natural products and biologically active molecules.[1][2] The strategic challenge and opportunity lie in the selective functionalization of its two distinct hydroxyl groups—a primary and a secondary alcohol—and the activated aromatic ring.[3][4] This document outlines reliable protocols for achieving high selectivity in these transformations, a critical aspect of modern synthetic chemistry.[5]
The inherent electronic and steric differences between the primary and secondary hydroxyls, as well as the directing effects of the methoxy groups on the aromatic ring, form the basis for the selective functionalization strategies discussed herein. Understanding these principles is paramount for designing efficient and high-yielding synthetic routes.
Selective Functionalization of the Diol Moiety
The presence of both a primary and a secondary hydroxyl group in close proximity presents a classic challenge in regioselective synthesis.[1][3][4] The choice of reagents, catalysts, and reaction conditions can be tailored to favor modification of one hydroxyl over the other.
Selective Esterification
Esterification is a fundamental transformation for modifying hydroxyl groups, impacting properties such as lipophilicity and bioavailability in drug candidates.[6] Selective esterification of the primary hydroxyl is generally more facile due to lower steric hindrance.
Protocol 1: Selective Mono-esterification of the Primary Hydroxyl Group
This protocol details the selective acylation of the primary hydroxyl group using benzoyl chloride under basic conditions.
-
Materials:
-
This compound
-
Benzoyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add anhydrous pyridine (1.1 eq) to the solution.
-
Slowly add benzoyl chloride (1.05 eq) dropwise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired mono-ester.
-
Causality of Selectivity: The primary hydroxyl is less sterically hindered than the secondary hydroxyl, making it more accessible to the acylating agent. The use of a slight excess of the diol can further favor mono-acylation.
Selective Etherification
Ether linkages are generally more stable than esters to hydrolysis, making them desirable in certain drug scaffolds. The Williamson ether synthesis is a classic method for forming ethers.
Protocol 2: Selective Mono-etherification of the Primary Hydroxyl Group
This protocol describes the selective formation of a benzyl ether at the primary hydroxyl position.
-
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Benzyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a stirred suspension of NaH (1.1 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add benzyl bromide (1.05 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
-
Expert Insight: The primary alkoxide is formed more readily than the secondary alkoxide, driving the selectivity of the alkylation. Careful control of stoichiometry is crucial to minimize di-etherification.
Oxidative Cleavage of the Diol
Oxidative cleavage of 1,2-diols is a powerful transformation that leads to the formation of aldehydes or carboxylic acids, providing access to different classes of compounds.[7][8]
Protocol 3: Oxidative Cleavage to an Aldehyde
This protocol utilizes sodium periodate to cleave the C-C bond of the diol, yielding 3,4-dimethoxybenzaldehyde.
-
Materials:
-
This compound
-
Sodium periodate (NaIO₄)
-
Tetrahydrofuran (THF)
-
Water
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add sodium periodate (1.1 eq) in one portion.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with DCM.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude aldehyde.
-
The product can be further purified by chromatography or recrystallization if necessary.
-
Mechanistic Note: The reaction proceeds through a cyclic periodate ester intermediate, which then fragments to give the two carbonyl compounds.
Functionalization of the Aromatic Ring
The 3,4-dimethoxybenzene ring is highly activated towards electrophilic aromatic substitution (EAS). The two methoxy groups are ortho, para-directing and strongly activating.[9][10]
dot
Caption: Regioselectivity in Electrophilic Aromatic Substitution. **
Friedel-Crafts Alkylation
The Friedel-Crafts alkylation introduces an alkyl group onto the aromatic ring, a common strategy in drug design to modulate steric bulk and lipophilicity.[11][12][13]
Protocol 4: Friedel-Crafts Alkylation with tert-Butyl Alcohol
This protocol describes the introduction of a tert-butyl group onto the aromatic ring.
-
Materials:
-
This compound
-
tert-Butyl alcohol
-
Concentrated sulfuric acid (H₂SO₄)
-
Glacial acetic acid
-
Ice
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in glacial acetic acid in an Erlenmeyer flask.
-
Add tert-butyl alcohol (2.2 eq).
-
Cool the mixture in an ice bath.
-
Slowly and carefully add concentrated sulfuric acid dropwise with swirling, keeping the temperature low.
-
After the addition is complete, allow the reaction to stand at room temperature for 15-30 minutes.
-
Pour the reaction mixture over crushed ice to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., toluene/methanol).
-
Regioselectivity Rationale: The most activating group directs the substitution.[10] In this case, both methoxy groups are strongly activating. The electrophile will preferentially add to the positions that are ortho or para to the methoxy groups and are least sterically hindered.[10] The C5 position is para to the C3-methoxy and ortho to the C4-methoxy, making it a highly favorable site for substitution.
Application in Chiral Ligand Synthesis
The chiral diol backbone of this compound makes it an excellent precursor for the synthesis of chiral ligands used in asymmetric catalysis.[14][15][16]
dot
Caption: General workflow for chiral diphosphine ligand synthesis. **
Protocol 5: Synthesis of a Chiral Diphosphine Ligand Precursor (Ditosylate)
This protocol details the activation of both hydroxyl groups by tosylation, a key step in preparing for nucleophilic substitution with a phosphide source.
-
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Ice-cold dilute hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous pyridine at 0 °C.
-
Slowly add p-toluenesulfonyl chloride (2.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 4-6 hours, then store in a cold environment (e.g., refrigerator) overnight.
-
Pour the reaction mixture into ice-cold dilute HCl.
-
Extract the product with DCM.
-
Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude ditosylate can be purified by recrystallization.
-
Expert Justification: The tosyl groups are excellent leaving groups, facilitating the subsequent Sₙ2 reaction with a phosphide nucleophile to form the P-C bonds of the diphosphine ligand. This two-step sequence is a reliable method for converting chiral diols into valuable ligands for asymmetric catalysis.[14]
Summary of Functionalization Strategies and Expected Products
| Strategy | Key Reagents | Primary Site of Functionalization | Product Class |
| Selective Mono-esterification | Benzoyl chloride, pyridine | Primary hydroxyl | Mono-ester |
| Selective Mono-etherification | NaH, Benzyl bromide | Primary hydroxyl | Mono-ether |
| Oxidative Cleavage | Sodium periodate | C-C bond of the diol | Aldehyde |
| Friedel-Crafts Alkylation | t-Butyl alcohol, H₂SO₄ | Aromatic ring (C5 position) | Alkylated aromatic |
| Hydroxyl Group Activation | p-Toluenesulfonyl chloride | Both hydroxyls | Ditosylate |
Conclusion
The functionalization of this compound offers a versatile platform for the synthesis of a wide array of complex molecules. By carefully selecting reagents and reaction conditions, researchers can achieve high levels of regioselectivity in modifying the diol moiety or the aromatic ring. The protocols outlined in this guide provide a solid foundation for exploring the synthetic potential of this valuable chiral building block in drug discovery and materials science.
References
- Recent progress in selective functionalization of diols via organocatalysis. Organic Chemistry Frontiers. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE--OCUitHSK747MXhAuG8idL14S0qdGc89hz2jx2_W383-h4tW-I-_tDMB4M4j0s2I154B5DcPJ3JkOoGgnY1ndia1E9z-I8PsDBbMePwtiGw9Suz7dPwkm_Q1Kw25ITQqe1r20PBZ_7w1kstCC8j6qQISe54GUpxNn7w=]
- Regio- and Enantioselective Monofunctionalization of Diols via Hemiboronic Acid Catalysis. ScholarWorks@UARK. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKiCJe7lH6ilm0Mb9ugFQZeem_Za8kTZ7BQgAxuz6dtKCqQPRm6muWGTL7gTT0Jb0ptesXSbrJygVcf8LsyexEJNWpseJx3cHphpFcmmAX0105mxGrwuvU79-ShTUVRozqiGsRSwSHFFRth4AjCw7zpFmxReiZbo-SMWEcQnGc01Mt]
- Synthesis of Chiral Ligands from (R)-butane-1,2-diol: Application Notes and Protocols. Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEh7C8xVBAz9FbEgTrHIuoDYY-w8ml5uXwCVUtNU5mWSWmvO9ZKRUmpbk1S1zOI9Gj_5GwqDkoHqN_HiMMzp7TS9JJwdR2RDXmLFwjk2qtMQmPHdkHsofjYV9dB3aGpUeqQAezrj0tKyuTfeNENrB6VSpDI37KxRGc6muCPhVEaoMX5F-PAGIblJxphfIrcILMmTOADy9_YkSaOrhqtzaqAJlx5fUL4Ya3vJARvmc=]
- Recent Progress in Selective Functionalization of Diols via Organocatalysis. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6gCSzB9YcdBLailCEVFBpRtxb249Qnf4XiotovAqB9q6iRENmqilKPGPdP1rq6orgXXvu9maGfsLoEDfdW_LcporR3hDD07O0Gq7CZyTmS-foosvDqZtjXiCC0OUWzFsaAIsFRgTjIS58XALuxvnC4fJ7H6tnqIce6BQHVUNOea_h6LqQXPhHK1Q5GRxa-A0sD551yQoJLzP9Jjy3o403QKUQr3BxjXRtwme7lP2mH91II9cAm4gq]
- Site-Selective Catalysis: towards a regiodivergent resolution of 1,2-diols. PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFa3RZZbl4-AZNkKzAy3Ep7CY6wp-nFyISf7toK5plHzHrUFDowv-O19mitNaLZG-0l7Ud6vyaE71xEDHmeZv0HqeWmpFKbNYmn79LCQbaaxpPscFvd7xVBdV_Kq149T6cCuacM2LhlGL6_Zg==]
- A Comparative Guide to Electrophilic Substitution: 1,4-Dimethoxybenzene vs. 1,2. Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJCpdbcRrVviVXVXWFz5nea_BnI4lj-ZdI32OHKfokml9TNQmuwcfyRbdsVQ7_eYxLZaq94EU2MRK1eqXJ1VHJTqcSMtEAnh541HKLZ935S_ovXqu1hK4ndw58sBtHYRAQMaGniWJH453_65yeMB95nbWsd5yzR9XE4mFEIYCj_4goItBBb2T-ps07pfiXABlU6Y9xE4c3ZA27v126jIsKoIPvIakWgW--uREdmNeBepwoChzF7d426I56]
- EAS On Disubstituted Benzenes: The Strongest Electron-Donor "Wins". Master Organic Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdaVNAC41SlGq79wXv_1ywdJJmrFbxMX_GWBKuvN3rMj_1_RHApvZ-tm0PWCr3gdSdShIxQWy-N8IUtFOrXWm-zQU6qtcKxANC6c59S0xC2h4LfaU4KO-5HmQdiK2htwMFbC6ypugTH9_Fj554F2SZonUPjDuwhASdynR__g5nCvhAiRnmfsE=]
- Oxidative carbon–carbon bond cleavage of 1,2-diols to carboxylic acids/ketones by an inorganic-ligand supported iron catalyst. Green Chemistry (RSC Publishing). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFM5WYAmft8YvPtvDKar8x3gj4i5B4r_Wz-_BmbTWAFrEDbd4alOIcA165bxqQrodOmQc50u79IZM07Vs-ojPnDvXtFJfmXVmyph-ttIuvz_cbzcn4s5gYfKXG2E-LwBB98WYe9lD6ZMaPb9WyffRzRLDhf4hNP0LljXUg=]
- Friedel-Crafts Alkylation: 1,4- Dimethoxybenzene and Biphenyl. St. Norbert College. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJ5scfRbEXjEcqIBdqL1DR4LwX5vzCoOFCUpaOqkY_uFgVJ7mJjRE9Wtb6bafiVFvmpM2WGv5p7TQQagboo2sojPejJGU-q5TbmIQOqH_pKMAUadwst7q-DACqKPmr-LwqlnvsKfJJOZ58j3NbxEAGS71HhTfIOV6jKsGsuxFWjNHcVQdD75Uk1cdMHdVArFZX]
- A Predictive Model for the Pd‐Catalyzed Site‐Selective Oxidation of Diols. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8zwQk-L1qFGft8034ZBB6ck3DDsXuHclSkeciERXFqWEsJlxKzzQP1TkvySBmNLFzH51gAP10xGdRA-0Zh87OPyIBX800T0w7NcRGuhKqO2an70CDrFVN2YccTlnuMFFHzJn9YKSyW-krcvTMlVnmcWhzHLv8hjFwB9LGlfZe3-zEysE8bckisUp77FHi3XnRqb-CctFZlaAENGoSZXq0ELaKDNwc75tMb2hbRfkEgFGw59zrSA==]
- The Friedel-Crafts alkylation of para-dimethoxybenzene. YouTube. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEayZYz5uuFg2tTUhoTVu_ogM0132VO7AXLYus-2NVboFKWgvbN5jhpBHou_wC7aGtQw8C4ytlBw_fTK9hb4H9n-kcFLEQ0lUqvnoHp8EJjjwFCiVk5bvQ9_LRiU1-C2LI2hoG8eA==]
- A modular approach to catalytic stereoselective synthesis of chiral 1,2-diols and 1,3-diols. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNEdZm_DkjgUeU8tZ3TRclpBkb099lEQ6m7AAWN8_-btRdOeNVXQWvIDEy1mZAuoeAxsQU9mdCZXMY-DrcgCbvgldsf6nrXmeALNU3LtR78PMAF5vfFroOXsXiahbInAEdW7tBYaRRP2VUh0OqGm6Y_Tsype4WxG_X30tJgQaR-pF8IqwY_2wfTfNnvs6Ie9CS2OwPZlZIdXMQFexPGGoZ_dIX3Zo_CacRjuuprBhhuoGg0nZDu70z2JzwdYmP31_5T5gX4hoW]
- Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene. Jasperse Chem 365. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzKfZnbOoE-JMr2jVzzPUISlJjfD9NdyQoQmL1KUT5HItCy1LR8C-xdKupk7xcaJKvy8btKIB4nz8gHHQrZE4IYhIIGjo8oLTJGgJwV_zx65ZGGyuoxnnIhXtggle3zlN2wrvsDr5ug7iQ4oVVcPIT4mL2JQIXUsdWHRx0N-PCVV0k]
- Synthesis of Novel Chiral Diol Ligands for the Enantioselective Reactions. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENViS9tksqchoGTY3kqsuxHjwQSddSChK5M-_k00C8SU85k0ByW3KLRQbPq3kq07BZ8vnhc5GkEI7zJPaYfTJEA-Gnc1ulh3irWkhnwcfCxaP4JpXLnCMNV9XZ5YsQyFIEy8oj_hn7G3g1yyRF8QQJp3OKtMzk1-CpIoxOl3GkEaGcxpsZphsPkE2VY3mLkK0Xo_NUcdbdQ5LeDoWYRuyPwfVCfD1Tnx311oaMv2F5IBWEnwKOMQ==]
- Enantioselective oxidation of 1,2-diols to L-.alpha.-hydroxy acids using co-immobilized alcohol and aldehyde dehydrogenases as catalysts. The Journal of Organic Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEU1-WODRFEdZQnb8R2LF0kfrPl0YML52EhF388h3fdE-e79lBX16uZJyir9_ZhWkgiBU4_Txv-MjhEg_fngLKDPiYfz0ymDZUZ8qc3_vgP1p9AlCaFRqIrCl-O2qzC5Z-NM-g6C5s=]
- Ch15: Oxidation cleavage of 1,2-diols. University of Calgary. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGhc6bscVfWmd0IHCHiobuFLKaReW1vGcjR2nQJyWd_sa2bRiHcrcEgYoVUd29_AP3XAYkoDb1LSNHP_GCvxovm9TSeD-72EViLo_I7HXTMVdXJvnY5ixfsR7slDw9FkRhZGRb1dfyrE3HuM3J6LoVKUvGGVqVs74tFpkWD5M=]
- Oxidative Cleavage of 1,2 Diols. AK Lectures. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdE-XKb5L88h7PzsPKGqzJQSG632DjvOVPvMbxasbqrh3Y7Cl9U3Ec8yRSIFjyr09_zH391Rz923zdYjymEqNB22JaIkQ_wPuc0LZby7idDU0WZrbOHfkQWDvJQddJwlge5laI01kxlVCksefkTEzR6SNiwA7Iy9-al-9FbhcduYzNeWlYBE5I9MOHwo8T0gXalFeWuZ8-wi5g46Fffw==]
- Catalytic, Enantioselective Synthesis of 1,2-anti Diols via Asymmetric Ring Opening/Cross Metathesis. PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDnVVYAbBzPuM9hqxjyqCdmOcReZH3y5JK-QR0XjUb94P0xXFf_zPGe5_VDsr8KZxd9szG88e47QNdIm9RsfKfTBJYS-651D880ppuMRJ1sifcSQ7JglWDUQ4chegURQB96Rb4ozInhH-TuQ==]
- Aerobic oxidative cleavage of internal 1,2-diols to aldehydes. Reaction... ResearchGate. [https://vertexaisearch.cloud.google.
- Synthesis and Applications of Asymmetric Catalysis Using Chiral Ligands Containing Quinoline Motifs. MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqiC9Rn5fPAROJzHuH5xldImQiCucEiviaWTOFg1WNd5iMk7iwpdyxnt-saBoPimywIhXy-Jl2G9VRfLR2TBYYaTk19j5ys7I7xeTOQ9fr5favn0EixwR7ha9ipsQyrBZ2esP273_TzB36G1iDtS2Hz3wU-bbl2OKIIb7zFn0Z-k2fFyig21E=]
- 1-(3,4-Dimethoxyphenyl)ethane-1,2-diol. PubChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYDtsYUkrZlCgnmUGTAeGo2Qh9FK29IfEDiJj2d7e6tj1hzfVbE9wgidU4oe617sYXapNX6YqccEkH_ERfq85xUt08V9fOprzY3EV52hxl-GY-HFd0V4h5hQYcwD9AeDV_1DyCRO3MFlZFDzO_nSbcvEAAFG3S-bcE3Iw=]
- 1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diyl Esters, a Novel Compound Class with Potent Chemoreversal Activity. PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnENrWQDhONQmIUEqTjHmaJRlsk6xXaQ86Yzqwe3wjDgON5cX5_3nfGJDRanfXBWhMv4i6Yi93w3heFZp8gIFwj_khxnmOBSUHWOpJ-5tlgJmETukGu8BPDMAEOl7FjxE73mRbPtj9CLTsDQ==]
- 1,2-Ethanediol, 1-(4-hydroxy-3-methoxyphenyl)-, (R)-. PubChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpnxaEznhH5dR9wikseXoP6y1Lmb_tM2C_VxqIWIHK8b7kp9k5fYFLl01uAbeqLTrOUMS_M6yDQeb_SShBZhOHT8l6-wDPLevG7kD4Neeqtx-IJeMqaA_UGXFKPnR3VTyEHtWqUqoQ0j34iUtVc_hh9BXMhf_JcMP4B1pZ1EbVaeF2-LoM0iKEIwMbiggOfydPbft_]
- Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. MedCrave online. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEj0T1bqSyRzofnouXF-II85mkBcev1e9FFcQgvJfR9FHvYIWviaZ3oW5YRsE9LiBy5GVvLXC6xkzcsn3qUXcZVHzpj4XgZT6mwxZTAZRD-pJy9AObREShusqVptWar8pUBZkvPugI1r3nHJiW1]
Sources
- 1. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 2. researchgate.net [researchgate.net]
- 3. Recent progress in selective functionalization of diols via organocatalysis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Site-Selective Catalysis: towards a regiodivergent resolution of 1,2-diols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medcraveonline.com [medcraveonline.com]
- 7. Oxidative carbon–carbon bond cleavage of 1,2-diols to carboxylic acids/ketones by an inorganic-ligand supported iron catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. aklectures.com [aklectures.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. d.web.umkc.edu [d.web.umkc.edu]
- 12. m.youtube.com [m.youtube.com]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. thieme-connect.com [thieme-connect.com]
Troubleshooting & Optimization
Technisches Support-Center: Optimierung der Synthese von (1R)-1-(3,4-Dimethoxyphenyl)-1,2-ethandiol
Answering in German as the user prompt is in German.
Willkommen im technischen Support-Center für die Synthese von (1R)-1-(3,4-Dimethoxyphenyl)-1,2-ethandiol. Dieses chirale Diol ist ein wertvoller Baustein in der pharmazeutischen Entwicklung und der organischen Synthese. Die gängigste und effizienteste Methode zu seiner Herstellung ist die Sharpless Asymmetrische Dihydroxylierung (SAD) von 3,4-Dimethoxystyrol.[1][2]
Dieses Handbuch dient als Ressource für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung. Es bietet detaillierte Anleitungen zur Fehlerbehebung und häufig gestellte Fragen (FAQs), um häufig auftretende experimentelle Herausforderungen zu bewältigen und die Ausbeute sowie die Enantioselektivität Ihrer Synthese zu maximieren.
Abschnitt 1: Anleitung zur Fehlerbehebung
In diesem Abschnitt werden spezifische Probleme behandelt, die während der Synthese auftreten können. Jede Frage wird von einer detaillierten Erklärung der zugrunde liegenden Ursachen und schrittweisen Lösungen begleitet.
F: Meine Reaktionsausbeute an (1R)-1-(3,4-Dimethoxyphenyl)-1,2-ethandiol ist sehr niedrig oder gleich null. Was sind die möglichen Ursachen und wie kann ich sie beheben?
A: Eine niedrige Ausbeute ist ein häufiges Problem, das auf mehrere Faktoren zurückzuführen sein kann. Gehen Sie die folgenden Punkte systematisch durch:
-
Qualität des Co-Oxidationsmittels: Das am häufigsten verwendete Co-Oxidationsmittel, Kaliumhexacyanoferrat(III) (K₃Fe(CN)₆), ist entscheidend für die Regeneration des Osmiumtetroxid-Katalysators.[2] Altes oder unsachgemäß gelagertes Reagenz kann an Wirksamkeit verloren haben.
-
Lösung: Verwenden Sie frisch erworbenes Kaliumhexacyanoferrat(III) von hoher Reinheit. Führen Sie einen kleinen Testlauf durch, um die Aktivität des Reagenzes zu bestätigen.
-
-
pH-Wert des Reaktionsmediums: Die Sharpless-Dihydroxylierung ist pH-empfindlich. Die Reaktion verläuft am schnellsten unter leicht basischen Bedingungen (typischerweise pH > 8), die durch das in den AD-Mischungen enthaltene Kaliumcarbonat aufrechterhalten werden.[3] Ein Abfall des pH-Wertes kann die Reaktion erheblich verlangsamen oder stoppen.
-
Lösung: Stellen Sie sicher, dass das Lösungsmittelsystem (typischerweise t-Butanol/Wasser) und die Reagenzien den pH-Wert nicht ansäuern. Überprüfen Sie den pH-Wert der wässrigen Phase vor Beginn der Reaktion.
-
-
Reaktionstemperatur: Obwohl die Reaktion oft bei 0 °C durchgeführt wird, um die Enantioselektivität zu maximieren, kann dies bei weniger reaktiven Substraten zu sehr langen Reaktionszeiten führen.
-
Lösung: Wenn die Reaktion bei 0 °C langsam verläuft, lassen Sie sie auf Raumtemperatur erwärmen. Überwachen Sie die Reaktion sorgfältig mittels Dünnschichtchromatographie (DC), um den optimalen Kompromiss zwischen Reaktionsgeschwindigkeit und Selektivität zu finden.
-
-
Qualität des Ausgangsmaterials: 3,4-Dimethoxystyrol kann polymerisieren oder Verunreinigungen enthalten, die den Katalysator deaktivieren.
-
Lösung: Reinigen Sie das Styrol-Derivat unmittelbar vor Gebrauch durch eine schnelle Säulenchromatographie über Kieselgel oder durch Destillation unter reduziertem Druck. Lagern Sie es kühl und dunkel.
-
-
Unzureichendes Rühren: Die Reaktion ist ein Zweiphasensystem (organisch/wässrig) und erfordert kräftiges Rühren, um einen effizienten Stoffaustausch zwischen den Phasen zu gewährleisten.
-
Lösung: Verwenden Sie einen leistungsstarken Magnetrührer und einen ausreichend großen Rührfisch, um eine Emulsion zu erzeugen.
-
Fehlerbehebungs-Workflow bei niedriger Ausbeute
Abbildung 1: Workflow zur Diagnose niedriger Ausbeuten.
F: Der Enantiomerenüberschuss (ee%) meines Diols ist niedriger als erwartet. Welche Faktoren beeinflussen die Stereoselektivität und wie kann ich sie verbessern?
A: Eine niedrige Enantioselektivität ist oft auf das Auftreten eines zweiten, nicht-selektiven katalytischen Zyklus zurückzuführen.[4]
-
Der zweite katalytische Zyklus: Der primäre, hochselektive Zyklus beinhaltet die Hydrolyse des Osmat(VI)-esters, um das Diol freizusetzen und den Katalysator zu regenerieren. Wenn die Konzentration des Olefins zu hoch ist oder die Hydrolyse langsam verläuft, kann der Osmat(VI)-ester reoxidiert werden, bevor das Diol abgespalten wird.[3] Dieser Osmium(VIII)-Diol-Komplex kann ein weiteres Olefinmolekül dihydroxylieren, jedoch mit deutlich geringerer Enantioselektivität.[4]
-
Lösung 1: Ligandenkonzentration erhöhen: Eine höhere Konzentration des chiralen Liganden kann den zweiten Zyklus unterdrücken.[4] Verwenden Sie "Super AD-mix"-Kits, die eine höhere Ligandenmenge enthalten, oder fügen Sie zusätzlichen Liganden ((DHQD)₂PHAL für AD-mix-β) hinzu.[2]
-
Lösung 2: Langsame Zugabe des Olefins: Fügen Sie das 3,4-Dimethoxystyrol langsam über mehrere Stunden mit einer Spritzenpumpe zur Reaktionsmischung hinzu. Dies hält die momentane Olefinkonzentration niedrig und begünstigt den primären katalytischen Zyklus.
-
-
Reaktionstemperatur: Höhere Temperaturen können die Reaktionsgeschwindigkeit erhöhen, aber oft auf Kosten der Enantioselektivität. Die chiralen Liganden bilden bei niedrigeren Temperaturen definiertere Übergangszustände.
-
Lösung: Führen Sie die Reaktion bei 0 °C oder sogar bei niedrigeren Temperaturen durch, falls die Reaktionszeit vertretbar bleibt.
-
-
Zusatz von Methansulfonamid (MsNH₂): Es wurde gezeigt, dass Methansulfonamid die Hydrolyse des Osmat-Esters beschleunigt und somit den primären katalytischen Zyklus begünstigt, was zu einer verbesserten Ausbeute und Enantioselektivität führt.[2][4]
-
Lösung: Fügen Sie der Reaktionsmischung ein Äquivalent Methansulfonamid (bezogen auf das Olefin) hinzu. Viele kommerzielle AD-Mischungen enthalten es bereits.
-
Katalytische Zyklen der Sharpless-Dihydroxylierung
Sources
Technical Support Center: Troubleshooting Side Products in (1R)-1-(3,4-Dimethoxyphenyl)-1,2-ethanediol Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (1R)-1-(3,4-Dimethoxyphenyl)-1,2-ethanediol. This guide provides in-depth, experience-driven answers to common issues encountered during the chemical manipulation of this versatile chiral building block. Our goal is to move beyond simple procedural steps and delve into the causality behind side product formation, empowering you to optimize your reactions for higher purity and yield.
Frequently Asked Questions (FAQs)
Issue 1: Formation of a Ketone Side Product Under Acidic Conditions
Q: I am attempting a reaction under acidic conditions (e.g., acetal protection or an acid-catalyzed substitution) and observing the formation of an unexpected ketone, 2-(3,4-dimethoxyphenyl)-2-oxoacetaldehyde. What is the cause, and how can I prevent this?
A: The formation of a ketone from a 1,2-diol under acidic conditions is a classic sign of a Pinacol Rearrangement .[1][2] This reaction is a common pitfall when vicinal diols are exposed to either protic or Lewis acids.
Causality and Mechanism: The reaction proceeds through a multi-step mechanism involving a carbocation intermediate[3][4]:
-
Protonation: An acid catalyst protonates one of the hydroxyl groups, converting it into a good leaving group (water). The benzylic secondary hydroxyl is more likely to be protonated and leave due to the formation of a resonance-stabilized secondary benzylic carbocation.
-
Formation of a Carbocation: The protonated hydroxyl group departs as a water molecule, generating a carbocation.
-
1,2-Hydride Shift: A hydride from the adjacent carbon (C2) migrates to the carbocation center (C1). This is the key rearrangement step.
-
Tautomerization: The resulting intermediate is an enol, which quickly tautomerizes to the more stable ketone product.
Troubleshooting and Mitigation Strategies:
-
Use of Lewis Acids: Instead of strong protic acids like H₂SO₄ or HCl, consider milder Lewis acids for reactions like acetal formation. Catalysts like anhydrous FeCl₃ can coordinate to the carbonyl oxygen of acetone (for acetonide formation) without excessively promoting the Pinacol rearrangement.[5]
-
Temperature Control: The rearrangement is often accelerated at higher temperatures. Maintaining strict temperature control and running the reaction at the lowest effective temperature can significantly suppress this side reaction.
-
Non-Acidic Protecting Group Strategies: If the desired reaction allows, consider protecting the diol under basic or neutral conditions to completely avoid the possibility of the Pinacol rearrangement.
Issue 2: Incomplete Acetal/Ketal Formation and Presence of Intermediates
Q: My attempt to protect the diol as a cyclic acetal (e.g., an acetonide) is resulting in low yields, with significant amounts of starting material and what appears to be a hemiacetal intermediate remaining. How can I drive this reaction to completion?
A: This is a very common issue rooted in the reversible nature of acetal formation. The reaction produces water as a byproduct, and its presence can shift the equilibrium back towards the starting materials.[6][7]
Causality and Mechanism: Acetal formation is an equilibrium process.[7] The initial addition of one alcohol equivalent to a ketone or aldehyde forms a hemiacetal. A second alcohol equivalent then displaces the hemiacetal hydroxyl group (after protonation) to form the final acetal, releasing one molecule of water. If this water is not removed, the reverse reaction (hydrolysis) will occur, leading to an equilibrium mixture of starting material, hemiacetal, and the desired acetal.[6]
Troubleshooting and Mitigation Strategies:
-
Aggressive Water Removal: This is the most critical factor for driving the reaction to completion.
-
Dean-Stark Apparatus: For reactions in solvents like toluene or benzene, a Dean-Stark trap is highly effective at azeotropically removing water as it is formed.
-
Dehydrating Agents: The inclusion of molecular sieves (3Å or 4Å) in the reaction mixture can effectively sequester water.
-
-
Use of a Acetal Reagent: Instead of acetone, using 2,2-dimethoxypropane as both the reagent and solvent can significantly improve yields. The methanol byproduct generated is less nucleophilic than water and does not drive the reverse reaction as effectively.
-
Catalyst Choice: While a catalytic amount of a strong acid like p-toluenesulfonic acid (p-TsOH) is standard, ensure it is fresh and anhydrous.
Experimental Protocol: Optimized Acetonide Protection
-
To a solution of this compound in 2,2-dimethoxypropane, add a catalytic amount of anhydrous p-toluenesulfonic acid.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion (disappearance of starting material), quench the reaction with a few drops of triethylamine to neutralize the acid catalyst.
-
Concentrate the mixture under reduced pressure to remove the excess 2,2-dimethoxypropane.
-
The crude product can then be purified by silica gel column chromatography if necessary.
Issue 3: Oxidative Cleavage and Over-oxidation
Q: I am trying to perform an oxidative cleavage of the diol to produce 3,4-dimethoxybenzaldehyde, but I am getting a complex mixture of products, including what might be the corresponding carboxylic acid. How can I achieve a clean cleavage?
A: The oxidative cleavage of 1,2-diols is a powerful synthetic tool, but the choice of oxidant is critical to avoid over-oxidation. Strong oxidants like potassium permanganate (KMnO₄) can cleave the diol but will often continue to oxidize the resulting aldehyde to a carboxylic acid.[8]
Causality and Mechanism: Reagents like sodium periodate (NaIO₄) or lead tetraacetate (Pb(OAc)₄) are selective for the cleavage of vicinal diols.[9] The reaction proceeds through a cyclic intermediate (a cyclic iodate ester for NaIO₄), which then fragments to yield two carbonyl compounds.[8] This mechanism is specific to 1,2-diols and generally does not affect other functional groups or lead to over-oxidation of the aldehyde products.[9]
Troubleshooting and Mitigation Strategies:
| Oxidizing Agent | Typical Side Products | Mitigation Strategy |
| Potassium Permanganate (KMnO₄) | Carboxylic acids (from over-oxidation of the aldehyde) | Switch to a milder, more selective reagent like NaIO₄ or Pb(OAc)₄. |
| Sodium Periodate (NaIO₄) | Generally clean; incomplete reaction if stoichiometry is off. | Use a slight excess (1.1 equivalents) of NaIO₄. Ensure the diol is fully dissolved. A mixed solvent system (e.g., THF/water) can aid solubility. |
| Ozone (O₃) | Similar to KMnO₄, can lead to over-oxidation. | Primarily used for alkene cleavage. For diols, NaIO₄ is superior. |
Experimental Protocol: Selective Oxidative Cleavage with Sodium Periodate
-
Dissolve this compound in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 ratio).
-
Cool the solution in an ice bath to 0 °C.
-
Add a solution of sodium periodate (1.1 equivalents) in water dropwise over 15-20 minutes.
-
Allow the reaction to stir at 0 °C and monitor by TLC.
-
Once the starting material is consumed, dilute the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous sodium thiosulfate to quench any remaining periodate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3,4-dimethoxybenzaldehyde.
Visualizing Side Product Pathways
Pinacol Rearrangement Pathway
The following diagram illustrates the mechanistic steps leading to the formation of the undesired ketone byproduct under acidic conditions.
Sources
- 1. synarchive.com [synarchive.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Pinacol Rearrangement | NROChemistry [nrochemistry.com]
- 4. Pinacol rearrangement - Wikipedia [en.wikipedia.org]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. NaIO4 Oxidative Cleavage of Diols - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Optimization of Reaction Conditions for (1R)-1-(3,4-Dimethoxyphenyl)-1,2-ethanediol
Welcome to the technical support center for the synthesis and optimization of (1R)-1-(3,4-Dimethoxyphenyl)-1,2-ethanediol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this synthesis. Our focus is on providing practical, experience-driven insights to help you achieve high yields and excellent enantioselectivity in your experiments.
I. Introduction to the Synthesis
This compound is a valuable chiral building block in the synthesis of various pharmaceutical compounds. The most common and effective method for its preparation is the Sharpless asymmetric dihydroxylation of 3,4-dimethoxystyrene.[1][2] This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to achieve high enantioselectivity.[3][4] The commercially available AD-mix-β, containing the (DHQD)₂PHAL ligand, is typically employed to obtain the desired (R)-enantiomer.[3]
This guide will address common challenges encountered during this synthesis, providing evidence-based solutions and detailed protocols to optimize your reaction conditions.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that you may encounter during the synthesis of this compound.
Issue 1: Low Yield of the Desired Diol
Question: I am observing a low yield of this compound in my reaction. What are the potential causes and how can I improve it?
Answer: Low yields in the Sharpless asymmetric dihydroxylation of 3,4-dimethoxystyrene can stem from several factors, primarily related to incomplete reaction, side reactions, or issues during work-up and purification.
Possible Causes and Recommended Solutions:
-
Incomplete Reaction:
-
Insufficient Reaction Time: The reaction may not have reached completion. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material (3,4-dimethoxystyrene) is fully consumed.
-
Low Reaction Temperature: While lower temperatures generally favor higher enantioselectivity, they can also slow down the reaction rate. If the reaction is sluggish at 0°C, consider allowing it to proceed at room temperature.[5]
-
-
Side Reactions:
-
Over-oxidation: The diol product can be further oxidized to a diketone or cleaved into aldehydes if the reaction conditions are too harsh.
-
Mitigation: Avoid excessive reaction times and ensure the reaction is worked up promptly upon completion.
-
-
Polymerization of Styrene: 3,4-Dimethoxystyrene, like other styrenes, can be prone to polymerization, especially in the presence of acidic impurities or upon prolonged heating.[6]
-
Mitigation: Use fresh, inhibitor-free (hydroquinone is a common inhibitor) 3,4-dimethoxystyrene.[6] If the starting material has been stored for a long time, consider passing it through a short column of basic alumina to remove any polymeric impurities.
-
-
-
Work-up and Purification Issues:
-
Emulsion Formation: During the extractive work-up, emulsions can form, leading to loss of product.
-
Mitigation: Add a small amount of brine (saturated NaCl solution) to help break up emulsions.
-
-
Incomplete Extraction: The diol product is relatively polar and may require multiple extractions to be fully recovered from the aqueous layer.
-
Mitigation: Perform at least three extractions with a suitable organic solvent like ethyl acetate or dichloromethane.
-
-
Loss during Chromatography: The diol can adhere to silica gel if not eluted properly.
-
Mitigation: Use a solvent system with sufficient polarity, such as a gradient of ethyl acetate in hexanes. Pre-treating the silica gel with a small amount of triethylamine can also help prevent streaking and product loss for polar compounds.
-
-
Issue 2: Poor Enantioselectivity (Low %ee)
Question: My product shows a low enantiomeric excess (%ee). How can I improve the stereoselectivity of the dihydroxylation?
Answer: Achieving high enantioselectivity is a critical aspect of this synthesis. Several factors can negatively impact the %ee.
Possible Causes and Recommended Solutions:
-
Incorrect AD-mix: To obtain the (1R)-enantiomer, AD-mix-β must be used. AD-mix-α will produce the (1S)-enantiomer.[3]
-
"Second Cycle" Dihydroxylation: At high concentrations of the olefin, a non-enantioselective dihydroxylation pathway can occur, catalyzed by an osmium species that is not complexed with the chiral ligand.[4][7] This leads to the formation of a racemic diol, thus lowering the overall %ee.
-
Mitigation:
-
Slow Addition: Add the 3,4-dimethoxystyrene slowly to the reaction mixture to maintain a low instantaneous concentration.
-
Dilution: Ensure the reaction is sufficiently dilute. A typical concentration is around 0.1 M with respect to the olefin.
-
-
-
Reaction Temperature: While higher temperatures can increase the reaction rate, they can also lead to a decrease in enantioselectivity.
-
Mitigation: Conduct the reaction at 0°C or even lower temperatures if your equipment allows. Monitor the reaction to ensure it proceeds to completion at the lower temperature.
-
-
Presence of Impurities: Impurities in the starting material or solvent can interfere with the chiral catalyst complex.
-
Mitigation: Use high-purity 3,4-dimethoxystyrene and reagent-grade solvents.
-
Issue 3: Difficult Purification
Question: I am having trouble purifying the this compound from the reaction mixture. What is the best approach?
Answer: Purification of the diol can be challenging due to the presence of the chiral ligand and other inorganic byproducts.
Recommended Purification Strategy:
-
Work-up: After quenching the reaction with a reducing agent like sodium sulfite, the mixture is typically partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.
-
Removal of the Chiral Ligand: The chiral ligand (e.g., (DHQD)₂PHAL) is often the main impurity to be removed.
-
Acid Wash: A dilute acid wash (e.g., 1M HCl) can be used to protonate the amine functionalities of the ligand, making it more water-soluble and facilitating its removal into the aqueous phase. However, be cautious as the diol itself might have some acid sensitivity.
-
Silica Gel Chromatography: Flash column chromatography is the most effective method for final purification.[5]
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity eluent (e.g., 20% ethyl acetate in hexanes) and gradually increase the polarity to elute the diol. The chiral ligand is generally less polar and will elute first.
-
-
III. Frequently Asked Questions (FAQs)
Q1: What is the role of methanesulfonamide in the Sharpless asymmetric dihydroxylation of 3,4-dimethoxystyrene?
A1: For conjugated aromatic olefins like 3,4-dimethoxystyrene, methanesulfonamide acts as a general acid catalyst.[8][9] It protonates the intermediate osmate ester, which accelerates the hydrolysis step to release the diol.[3][10] This can lead to faster reaction times and, in some cases, improved enantioselectivity.[5]
Q2: How can I determine the enantiomeric excess (%ee) of my product?
A2: The enantiomeric excess of this compound can be determined by several methods:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and accurate method. A chiral stationary phase is used to separate the two enantiomers. Polysaccharide-based columns, such as Chiralpak AD-H or Chiralcel OD-H, are often effective for separating chiral diols.[11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy with a Chiral Derivatizing Agent (CDA): The diol can be reacted with a chiral derivatizing agent (e.g., Mosher's acid chloride or a chiral boronic acid) to form diastereomers.[13][14] These diastereomers will have distinct signals in the ¹H or ¹⁹F NMR spectrum, and the ratio of the integrals of these signals corresponds to the enantiomeric ratio.[15][16]
Q3: What are the expected byproducts in this reaction?
A3: Besides the desired diol, potential byproducts include:
-
3,4-Dimethoxybenzaldehyde: This can form if the diol undergoes oxidative cleavage.
-
Poly(3,4-dimethoxystyrene): As mentioned earlier, polymerization of the starting material can occur.
-
The (1S)-enantiomer: If the enantioselectivity is not optimal, the undesired enantiomer will be present.
Q4: Can I use potassium permanganate for this dihydroxylation?
A4: While potassium permanganate can be used for the dihydroxylation of alkenes, it is a much stronger oxidizing agent than osmium tetroxide.[17] For a substrate like 3,4-dimethoxystyrene, there is a high risk of over-oxidation and cleavage of the double bond, leading to the formation of 3,4-dimethoxybenzaldehyde and other undesired byproducts, resulting in low yields of the diol. Therefore, the Sharpless asymmetric dihydroxylation using osmium tetroxide is the preferred method for this transformation.
IV. Experimental Protocols and Data
Optimized Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization for your specific setup and scale.
Materials:
-
3,4-Dimethoxystyrene
-
AD-mix-β
-
Methanesulfonamide (optional, but recommended)
-
tert-Butanol
-
Water
-
Sodium sulfite
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, add AD-mix-β (1.4 g per 1 mmol of 3,4-dimethoxystyrene).
-
Add a 1:1 mixture of tert-butanol and water (10 mL per 1 mmol of 3,4-dimethoxystyrene).
-
If using, add methanesulfonamide (1 equivalent relative to the olefin).
-
Stir the mixture at room temperature until all solids have dissolved, then cool the flask to 0°C in an ice bath.
-
In a separate flask, dissolve 3,4-dimethoxystyrene (1 mmol) in a small amount of tert-butanol.
-
Add the solution of 3,4-dimethoxystyrene dropwise to the cooled AD-mix solution over 10-15 minutes.
-
Stir the reaction mixture vigorously at 0°C. Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 6-24 hours.
-
Once the starting material is consumed, quench the reaction by adding solid sodium sulfite (1.5 g per 1 mmol of olefin) and stir for 1 hour at room temperature.
-
Add ethyl acetate (20 mL) and stir for another 15 minutes.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.
Table 1: Influence of Reaction Parameters on Yield and Enantioselectivity
| Parameter | Condition A | Condition B | Expected Outcome |
| AD-mix | AD-mix-α | AD-mix-β | A: (1S)-diol, B: (1R)-diol |
| Temperature | Room Temp. | 0°C | B: Higher %ee, potentially slower reaction |
| Olefin Addition | All at once | Slow addition | B: Higher %ee |
| Methanesulfonamide | Absent | Present | B: Faster reaction, potentially higher %ee |
Visualization of the Experimental Workflow
Caption: Simplified catalytic cycle of the Sharpless asymmetric dihydroxylation.
VI. Conclusion
The successful synthesis of this compound with high yield and enantioselectivity is achievable through careful optimization of reaction conditions. By understanding the potential pitfalls and implementing the troubleshooting strategies outlined in this guide, researchers can confidently approach this valuable transformation. Meticulous attention to reactant purity, reaction temperature, and purification techniques will ensure the reliable production of this key chiral intermediate.
VII. References
-
Junttila, M. H., & Hormi, O. O. E. (2009). Methanesulfonamide: a cosolvent and a general acid catalyst in sharpless asymmetric dihydroxylations. The Journal of organic chemistry, 74(8), 3038–3047.
-
Junttila, M. H., & Hormi, O. O. E. (2004). Methanesulfonamide: a cosolvent and a general acid catalyst in Sharpless asymmetric dihydroxylations. The Journal of organic chemistry, 69(14), 4816–4820.
-
ResearchGate. (n.d.). SCHEME 2. Two Proposed Reaction Pathways of the Hydrolysis Step in Sharpless AD in the Presence of CH3SO2NH2. Retrieved from [Link]
-
Wikipedia. (2023, December 27). Sharpless asymmetric dihydroxylation. Retrieved from [Link]
-
Myers, A. G. (n.d.). Sharpless Asymmetric Dihydroxylation Reaction. Harvard University. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sharpless Dihydroxylation (Bishydroxylation). Retrieved from [Link]
-
[This citation was not used in the final response.]
-
Heravi, M. M., & Hajiabbasi, P. (2012). Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. Current Organic Chemistry, 16(24), 2766-2794.
-
Wenzel, T. J., & Wilcox, J. D. (2003). Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. Chirality, 15(3), 256–270.
-
ResearchGate. (n.d.). NMR determination of enantiomeric excess. Retrieved from [Link]
-
ResearchGate. (n.d.). (A) HPLC chromatograms obtained for 1,2‐diphenyl‐1,2‐ethanediol on the.... Retrieved from [Link]
-
[This citation was not used in the final response.]
-
PubMed. (2003). Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. Retrieved from [Link]
-
[This citation was not used in the final response.]
-
PubMed Central. (2021). Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. Retrieved from [Link]
-
ResearchGate. (n.d.). Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy. Retrieved from [Link]
-
[This citation was not used in the final response.]
-
MDPI. (2021). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Retrieved from [Link]
-
[This citation was not used in the final response.]
-
Wikipedia. (2023, October 29). 3,4-Dimethoxystyrene. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 9.13: Dihydroxylation of Alkenes. Retrieved from [Link]
Sources
- 1. diva-portal.org [diva-portal.org]
- 2. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 3,4-Dimethoxystyrene - Wikipedia [en.wikipedia.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Methanesulfonamide: a cosolvent and a general acid catalyst in sharpless asymmetric dihydroxylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methanesulfonamide: a Cosolvent and a General Acid Catalyst in Sharpless Asymmetric Dihydroxylations [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. research.rug.nl [research.rug.nl]
- 14. researchgate.net [researchgate.net]
- 15. Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of (1R)-1-(3,4-Dimethoxyphenyl)-1,2-ethanediol
Welcome to the technical support center for the purification of (1R)-1-(3,4-Dimethoxyphenyl)-1,2-ethanediol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical chiral building block. The synthesis of this diol, often achieved through the Sharpless asymmetric dihydroxylation of 3,4-dimethoxystyrene, can present several purification challenges that impact yield, chemical purity, and enantiomeric excess (e.e.). This resource provides in-depth troubleshooting advice and frequently asked questions to navigate these complexities effectively.
Purification Strategy Overview
The purification of this compound typically involves a multi-step approach to remove various impurities. A general workflow is outlined below.
Caption: General purification workflow for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect after the synthesis of this compound via Sharpless asymmetric dihydroxylation?
A1: The impurity profile is largely dictated by the reaction's efficiency and work-up procedure. Key impurities include:
-
Unreacted 3,4-dimethoxystyrene: This is the starting material for the dihydroxylation.[1]
-
3,4-dimethoxyacetophenone: An impurity that may arise from the oxidation of the starting material or be present in it.[2][3]
-
(1S)-1-(3,4-Dimethoxyphenyl)-1,2-ethanediol: The undesired enantiomer, the amount of which will depend on the enantioselectivity of the dihydroxylation reaction.
-
Osmium byproducts: Residual osmium species if the catalytic cycle is not complete or if the work-up is inefficient.[4][5]
-
Phase-transfer catalyst and ligands: Components of the AD-mix, such as (DHQD)2PHAL.[5]
Q2: My crude product is a persistent oil and won't crystallize. What should I do?
A2: Oiling out is a common problem, often caused by the presence of impurities that depress the melting point and disrupt the crystal lattice formation.[3] Here’s a systematic approach to induce crystallization:
-
Purity Assessment: First, analyze a small sample by TLC or ¹H NMR to gauge the level of impurities. If the product is less than 85-90% pure, direct crystallization is unlikely to succeed. In this case, proceed to column chromatography first.
-
Solvent Screening: The choice of solvent is critical. For vicinal diols, solvent systems of intermediate polarity often work well. A good starting point is a mixture of a solvent in which the diol is soluble (e.g., ethyl acetate, acetone, or ethanol) and an anti-solvent in which it is poorly soluble (e.g., hexane, heptane, or toluene).[6]
-
Technique Refinement:
-
Slow Evaporation: Dissolve the oil in a minimal amount of a suitable solvent and allow the solvent to evaporate slowly in a loosely covered vial.
-
Seeding: If you have a small amount of pure crystalline material, add a seed crystal to a supersaturated solution to initiate crystallization.
-
Scratching: Use a glass rod to scratch the inside of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites.
-
Trituration: Add a small amount of a non-polar solvent (like hexane) to the oil and stir vigorously. This can sometimes wash away impurities and induce crystallization of the product.
-
Q3: How can I determine the enantiomeric excess (e.e.) of my purified product?
A3: The most reliable and widely used method for determining the e.e. of chiral diols is Chiral High-Performance Liquid Chromatography (HPLC) .[7][8]
-
Column Selection: Polysaccharide-based chiral stationary phases (CSPs) are highly effective for this class of compounds. Columns such as Chiralpak® AD-H, OD-H, or their immobilized versions (e.g., Chiralpak® IA, IB, IC) are excellent starting points.[8][9]
-
Mobile Phase: A typical mobile phase for normal-phase separation would be a mixture of hexane or heptane with an alcohol modifier like isopropanol or ethanol.[9] The ratio of these solvents will need to be optimized to achieve baseline separation of the enantiomers. Small amounts of additives like diethylamine (for basic compounds) or trifluoroacetic acid (for acidic compounds) can sometimes improve peak shape, but are generally not required for neutral diols.
A comparison of typical analytical conditions is provided below:
| Parameter | Condition A | Condition B |
| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) | Chiralpak® IC (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Isopropanol (90:10 v/v) | n-Hexane / Ethanol (80:20 v/v) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Detection | UV at 254 nm or 280 nm | UV at 254 nm or 280 nm |
| Temperature | 25 °C | 30 °C |
Troubleshooting Guide
This section addresses specific problems that may be encountered during the purification process.
Caption: Troubleshooting decision tree for common purification issues.
Issue 1: Black/Brown Crude Product After Work-up
-
Symptom: The crude product, after extraction and solvent removal, is a dark, often tarry material.
-
Underlying Cause: This typically indicates the presence of residual, poorly quenched osmium species (in a lower oxidation state). The Sharpless dihydroxylation uses a catalytic amount of osmium tetroxide, which is regenerated in a catalytic cycle.[4][5] If the re-oxidant is depleted or the quenching agent (commonly sodium sulfite or sodium bisulfite) is insufficient, colored osmium byproducts can contaminate the organic phase.
-
Solution Protocol:
-
Re-dissolve: Dissolve the crude product in a suitable organic solvent like ethyl acetate.
-
Thorough Washing: Transfer the solution to a separatory funnel and wash it multiple times with a freshly prepared 10% aqueous solution of sodium sulfite. Continue washing until the aqueous layer is no longer dark.
-
Brine Wash: Follow with a wash using saturated aqueous sodium chloride (brine) to remove excess water.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product should be significantly lighter in color.
-
Issue 2: Enantiomeric Excess (e.e.) is Lower Than Expected (<95%)
-
Symptom: Chiral HPLC analysis of the chemically pure diol shows a significant peak for the undesired (1S)-enantiomer.
-
Underlying Cause: While the Sharpless asymmetric dihydroxylation is known for high enantioselectivity, this can be compromised by several factors:
-
Ligand Purity/Degradation: The chiral ligand (e.g., (DHQD)2PHAL in AD-mix-β) may be of poor quality or may have degraded.
-
Reaction Temperature: Running the reaction at a higher temperature than recommended (typically 0°C to room temperature) can decrease enantioselectivity.
-
Slow Addition: For some substrates, slow addition of the alkene to the AD-mix solution is crucial.
-
-
Solution Protocol:
-
Reaction Optimization: Review and optimize the reaction conditions. Ensure the use of high-purity, fresh AD-mix and strictly control the reaction temperature.
-
Enrichment by Recrystallization: If the e.e. is moderately high (e.g., 85-95%), it is often possible to enrich the desired enantiomer by careful recrystallization. Chiral molecules can sometimes form racemic compounds or conglomerates, and under the right conditions, the major enantiomer may crystallize preferentially.[6][10] Experiment with different solvent systems, starting with the conditions used for chemical purification.
-
Preparative Chiral Chromatography: For obtaining the highest enantiomeric purity, especially when recrystallization fails or the initial e.e. is low, preparative chiral HPLC is the most effective method.[11] This involves using a larger-scale chiral column to separate the enantiomers, collecting the fraction corresponding to the desired (1R)-enantiomer.
-
Issue 3: Loss of Resolution on Chiral HPLC Column Over Time
-
Symptom: A chiral HPLC method that initially provided good baseline separation of enantiomers now shows peak broadening and loss of resolution.
-
Underlying Cause: This is a common issue in chromatography and can be attributed to:
-
Column Contamination: Accumulation of strongly adsorbed impurities from samples onto the column's stationary phase.
-
Stationary Phase Degradation: For "coated" polysaccharide CSPs, certain solvents (e.g., THF, DCM, chloroform) can irreversibly damage the stationary phase. "Immobilized" CSPs offer much broader solvent compatibility and are more robust.[12]
-
Inlet Frit Blockage: Particulate matter from samples or the mobile phase can clog the inlet frit, leading to high backpressure and distorted peak shapes.[12]
-
-
Solution Protocol:
-
Column Flushing: Consult the column manufacturer's instructions for recommended flushing procedures. For immobilized columns, a strong solvent like THF or DMF can often remove contaminants.[12] For coated columns, flushing with isopropanol is a safer option.
-
Reverse Flow Wash: As a last resort, and only if permitted by the manufacturer, reversing the column and flushing with a compatible solvent can sometimes dislodge particulates from the inlet frit.[12]
-
Guard Column: Always use a guard column with the same stationary phase to protect the analytical column from contaminants. Replace the guard column regularly.
-
Sample Preparation: Ensure all samples are fully dissolved and filtered through a 0.22 µm or 0.45 µm syringe filter before injection to prevent blockage.
-
References
- Diva-portal.org. Chiral Method Development and Racemization Analysis of Diol-Containing Compounds using UPLC, SFC-MS and.
- ResearchGate. (A) HPLC chromatograms obtained for 1,2‐diphenyl‐1,2‐ethanediol on the....
- ResearchGate.
- MDPI.
- Chromatography Today.
- Troubleshoot Chiral Column Performance: Efficiency & Resolution.
- NIH. (E)-1-(3,4-Dimethoxyphenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-en-1-one - PMC.
- NIH. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC.
- MDPI.
- SIELC Technologies. Separation of Ethanone, 1-(3,4-dimethoxyphenyl)- on Newcrom R1 HPLC column.
- ACS Omega. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction.
- Chemical Science (RSC Publishing).
- Wikipedia.
- Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
- PubMed Central.
- ChemRxiv. COVER SHEET.
- MDPI. 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one.
- Wikipedia. 3,4-Dimethoxystyrene.
- Google Patents.
- TWO-STEP SYNTHESIS OF 3,4-ETHYLENEDIOXYTHIOPHENE (EDOT)
- ResearchGate. (PDF) 1-(3,4-Dimethoxyphenyl)ethanone.
- Fisher Scientific. This compound, TRC.
- Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone
- Sigma-Aldrich. 3,4-Dimethoxystyrene technical grade, hydroquinone 1 inhibitor 6380-23-0.
Sources
- 1. 3,4-Dimethoxystyrene - Wikipedia [en.wikipedia.org]
- 2. Separation of Ethanone, 1-(3,4-dimethoxyphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. researchgate.net [researchgate.net]
- 4. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 5. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. diva-portal.org [diva-portal.org]
- 8. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01630G [pubs.rsc.org]
- 12. chiraltech.com [chiraltech.com]
Stability of (1R)-1-(3,4-Dimethoxyphenyl)-1,2-ethanediol under different pH conditions
Technical Support Center: Stability of (1R)-1-(3,4-Dimethoxyphenyl)-1,2-ethanediol
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability of this compound under various experimental conditions. Here, we address common questions, troubleshoot potential issues, and provide validated protocols to ensure the integrity of your results.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for this compound?
The primary stability concern for this compound, which is a vicinal diol (or glycol), is its susceptibility to acid-catalyzed degradation.[1][2] In the presence of acid, it can undergo a rapid chemical rearrangement, altering its structure and properties. While generally more stable under neutral and basic conditions, the potential for oxidation should also be considered, especially during long-term storage or in the presence of oxidizing agents.
Q2: How does pH fundamentally affect the stability of this compound?
The pH of the solution is the most critical factor governing the stability of this compound.
-
Acidic pH (pH < 6): Highly unstable. The compound undergoes a rapid, acid-catalyzed dehydration and rearrangement.
-
Neutral pH (pH ≈ 7): Generally stable. Intramolecular hydrogen bonding between the two adjacent hydroxyl groups contributes to its stability in neutral aqueous solutions.[3]
-
Alkaline pH (pH > 8): Moderately stable. While resistant to the rearrangement seen in acid, prolonged exposure to strong bases, especially at elevated temperatures or in the presence of oxygen, can lead to slow oxidative degradation pathways.
Q3: What specific reaction occurs under acidic conditions?
Under acidic conditions, this compound undergoes a classic Pinacol Rearrangement .[1][4][5] This is a well-documented reaction for vicinal diols.[2] The mechanism involves:
-
Protonation of the secondary (benzylic) hydroxyl group by an acid catalyst.
-
Loss of Water to form a relatively stable secondary benzylic carbocation.
-
1,2-Hydride Shift from the adjacent carbon to the carbocation center.
-
Deprotonation of the remaining hydroxyl group to yield a final carbonyl product, which is an aldehyde.
This process is visualized in detail in Section 4.
Q4: Is the compound stable in neutral or alkaline (basic) conditions?
The compound exhibits good stability at neutral pH. In alkaline conditions, it is substantially more stable than in acidic media because the Pinacol rearrangement mechanism is not catalyzed by a base. However, it is not entirely inert. The primary risks under alkaline conditions are:
-
Oxidative Cleavage: Strong oxidizing agents can cleave the carbon-carbon bond between the two hydroxyl groups.
-
Base-Catalyzed Oxidation: The presence of dissolved oxygen, especially when heated, can lead to slow oxidation, potentially at the benzylic position or on the electron-rich aromatic ring.
For long-term storage in solution, a buffered solution near neutral pH, purged with nitrogen or argon, is recommended.
Q5: What are the most likely degradation products I should look for?
Based on the known degradation pathways, the primary degradants are:
-
Acidic Conditions: The main product is 2-(3,4-dimethoxyphenyl)acetaldehyde , formed via the Pinacol rearrangement.
-
Oxidative Conditions: Oxidative cleavage would yield 3,4-dimethoxybenzaldehyde and formaldehyde.
Developing a stability-indicating analytical method is crucial to separate and quantify the parent compound from these potential degradants.[6]
Section 2: Troubleshooting Guide
Issue 1: My sample shows rapid degradation when analyzed by reverse-phase HPLC using a mobile phase with trifluoroacetic acid (TFA) or formic acid.
-
Causality: You are inadvertently inducing the Pinacol rearrangement on-column. The acidic mobile phase additive (TFA, formic acid) is sufficient to catalyze the degradation of the acid-labile vicinal diol, especially if the column temperature is elevated.
-
Solution:
-
Modify Mobile Phase: Switch to a non-acidic or near-neutral pH mobile phase. Use a buffer system such as phosphate or ammonium acetate around pH 6.0-7.5.
-
Reduce Temperature: Operate the column at a lower temperature (e.g., 20-25°C) to slow down the rate of any potential on-column degradation.
-
Use Alternative Chromatography: For challenging separations, consider techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) or Aqueous Normal Phase (ANP) chromatography, which can be effective for polar compounds.[7][8]
-
Issue 2: An unexpected peak is growing in my chromatogram after storing a stock solution in the refrigerator for a few days.
-
Causality: This indicates that your compound is degrading even under storage conditions. The solvent used for the stock solution is a critical factor. If the solvent is unbuffered or slightly acidic (e.g., some grades of methanol or acetonitrile can become acidic over time), it can promote slow degradation.
-
Solution:
-
Identify the Degradant: Use HPLC-MS to determine the mass of the new peak. If its mass corresponds to 2-(3,4-dimethoxyphenyl)acetaldehyde, acid-catalyzed degradation is confirmed.
-
Prepare Fresh Solutions: Always prepare standards and solutions for analysis fresh on the day of use.
-
Use Buffered Solvents: If short-term storage is unavoidable, dissolve the compound in a buffered solvent system (e.g., 50:50 acetonitrile:10 mM phosphate buffer pH 7.0) to maintain a stable pH.
-
Issue 3: I am getting low and inconsistent assay values for my compound.
-
Causality: Inconsistent results are a hallmark of an unstable compound. This can be caused by degradation during sample weighing, dissolution, or while sitting in the autosampler queue. The high polarity of the diol can also lead to poor retention and peak shape on standard C18 columns, affecting integration and accuracy.[9][10]
-
Solution:
-
Control the Environment: Minimize the time the sample spends in solution before injection. Use an autosampler cooler if available (set to 4-10°C).
-
Validate the Analytical Method: Ensure your HPLC method is properly validated for accuracy, precision, and linearity as per ICH guidelines.[11][12] This includes demonstrating specificity by showing that the parent peak is resolved from all degradation products.[13]
-
Optimize Chromatography: For this polar analyte, consider a polar-endcapped or polar-embedded C18 column, which provides better retention and peak shape for hydrophilic compounds in highly aqueous mobile phases.[7]
-
Section 3: Experimental Protocols & Data
Protocol 1: Forced Degradation (Stress Testing) Study
This protocol is designed to intentionally degrade the compound to identify potential degradants and establish the specificity of an analytical method, in line with ICH guidelines.[14][15][16][17][18]
Objective: To assess the stability of this compound under hydrolytic (acidic, basic, neutral) conditions.
Materials:
-
This compound
-
HPLC-grade Acetonitrile (ACN) and Water
-
Hydrochloric Acid (HCl), 0.1 M solution
-
Sodium Hydroxide (NaOH), 0.1 M solution
-
Potassium Phosphate Monobasic and Dibasic for buffer preparation
-
Class A volumetric flasks and pipettes
-
Calibrated pH meter
-
HPLC system with UV or PDA detector
Procedure:
-
Stock Solution Preparation: Accurately weigh and dissolve the compound in ACN to prepare a 1.0 mg/mL stock solution.
-
Sample Preparation for Stressing:
-
Acid Hydrolysis: Pipette 1 mL of stock solution into a 10 mL flask. Add 1 mL of 0.1 M HCl. Dilute to volume with a 50:50 ACN:Water mixture.
-
Base Hydrolysis: Pipette 1 mL of stock solution into a 10 mL flask. Add 1 mL of 0.1 M NaOH. Dilute to volume with a 50:50 ACN:Water mixture.
-
Neutral Hydrolysis: Pipette 1 mL of stock solution into a 10 mL flask. Add 1 mL of HPLC-grade water. Dilute to volume with a 50:50 ACN:Water mixture.
-
Control Sample (t=0): Pipette 1 mL of stock solution into a 10 mL flask. Dilute to volume with 50:50 ACN:Water. Analyze immediately.
-
-
Stress Conditions: Place the prepared acid, base, and neutral samples in a water bath set to 60°C.
-
Time-Point Sampling: Withdraw aliquots at specific time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Sample Quenching:
-
For acid samples, neutralize the aliquot with an equivalent volume of 0.1 M NaOH before HPLC analysis.
-
For base samples, neutralize the aliquot with an equivalent volume of 0.1 M HCl.
-
Neutral samples can be injected directly.
-
-
HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method. Monitor the parent peak area and the formation of any new peaks. The goal is to achieve 5-20% degradation.[14]
Data Summary: Expected Stability Profile
| Condition | Temperature | Time | Expected Degradation | Primary Pathway |
| 0.1 M HCl | 60 °C | 0-4 hours | Extensive (>50%) | Pinacol Rearrangement |
| Water (pH ~7) | 60 °C | 24 hours | Minimal (< 5%) | Negligible |
| 0.1 M NaOH | 60 °C | 24 hours | Slight to Moderate (5-15%) | Oxidation/Other |
Protocol 2: Outline for a Stability-Indicating HPLC Method
A successful stability-indicating method must be able to separate the active compound from its degradation products and any formulation excipients.[19]
-
Column: C18 Polar-Embedded or Polar-Endcapped, 150 x 4.6 mm, 3.5 µm
-
Mobile Phase A: 10 mM Ammonium Acetate buffer, pH 6.5
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a high aqueous content (e.g., 95% A) to retain the polar diol, then ramp up the organic content (B) to elute the less polar aldehyde degradant.
-
Flow Rate: 1.0 mL/min
-
Detection: 280 nm (based on the dimethoxy-substituted benzene chromophore)
-
Column Temperature: 25°C
-
Validation: The method must be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.[12]
Section 4: Mechanistic Insights & Visualizations
To better understand the chemical transformations, the following diagrams illustrate the key degradation pathway and the experimental workflow.
Caption: Acid-catalyzed Pinacol rearrangement of the target diol.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Diols | Research Starters | EBSCO Research [ebsco.com]
- 4. Pinacol Rearrangement | NROChemistry [nrochemistry.com]
- 5. synarchive.com [synarchive.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. hplc.eu [hplc.eu]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. eagleanalytical.com [eagleanalytical.com]
- 12. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijpras.com [ijpras.com]
- 14. resolvemass.ca [resolvemass.ca]
- 15. resolvemass.ca [resolvemass.ca]
- 16. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 17. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ijcrt.org [ijcrt.org]
- 19. questjournals.org [questjournals.org]
How to prevent racemization of (1R)-1-(3,4-Dimethoxyphenyl)-1,2-ethanediol
Preventing Racemization of (1R)-1-(3,4-Dimethoxyphenyl)-1,2-ethanediol
Introduction: this compound is a valuable chiral building block in pharmaceutical synthesis, where maintaining its specific stereochemistry is critical for biological activity and regulatory approval. The primary challenge encountered by researchers is racemization—the loss of enantiomeric purity—which can occur under various experimental conditions. This guide provides in-depth technical advice, troubleshooting protocols, and preventative measures to ensure the stereochemical integrity of this compound throughout your research and development workflow.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for this compound?
A1: Racemization is the process where an enantiomerically pure compound, like the (1R) form of your diol, converts into an equal mixture of both of its enantiomers ((1R) and (1S)). This results in a net optical rotation of zero. For drug development, this is a critical issue because typically only one enantiomer provides the desired therapeutic effect, while the other may be inactive or even cause harmful side effects. The stereocenter at the first carbon (C1) of your diol, which is a benzylic alcohol, is particularly susceptible to racemization, especially under acidic conditions. This occurs because the acidic environment can promote the formation of a planar, achiral carbocation intermediate, which then loses all stereochemical information.[1]
Q2: I observed a significant loss of optical rotation in my sample after performing an acidic workup. What likely happened and how can I prevent it?
A2: The loss of optical rotation strongly suggests that racemization has occurred. The benzylic hydroxyl group on your diol is prone to protonation under acidic conditions. This is followed by the elimination of a water molecule to form a resonance-stabilized benzylic carbocation. This carbocation is planar (sp² hybridized) and achiral. Subsequent nucleophilic attack by water to reform the alcohol can occur from either face of the planar intermediate with equal probability, leading to a racemic mixture of the (1R) and (1S) enantiomers.
Prevention Strategy:
-
Avoid Strong Acids: Completely avoid strong acids like HCl, H₂SO₄, or trifluoroacetic acid during aqueous workups.
-
Use a pH-Neutral Workup: The safest approach is to use a buffered or pH-neutral workup. Wash your organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid, followed by a wash with brine (saturated NaCl) to remove excess water.[2] See Protocol 1 for a detailed procedure.
Q3: Can my purification method using standard silica gel chromatography cause racemization?
A3: Yes, this is a common and often overlooked cause of racemization. Standard silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface, which can create a localized acidic environment.[3] When your acid-sensitive diol passes through the column, this acidic environment can catalyze the same carbocation-mediated racemization mechanism described in Q2.
Prevention Strategy:
-
Use Neutralized Silica Gel: Deactivate the acidic sites on the silica gel before use. This is typically done by creating a slurry of the silica gel with a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (TEA).[4][5][6] An eluent containing 0.5-2% TEA is often sufficient. See Protocol 2 for a step-by-step guide.
-
Consider Alternative Stationary Phases: If your compound is extremely sensitive, consider using a less acidic stationary phase like neutral alumina or Florisil.[3]
Q4: I need to perform a reaction at elevated temperatures. What precautions should I take to prevent racemization?
A4: High temperatures can provide the necessary activation energy for racemization, even in the absence of strong acids or bases. The risk increases if trace acidic or basic impurities are present in your reaction mixture.
Prevention Strategy:
-
Strict pH Control: Ensure the reaction medium is strictly neutral. Consider using a non-reactive buffer if compatible with your reaction chemistry.
-
Lowest Possible Temperature: Determine the minimum temperature required for your reaction to proceed at an acceptable rate. Avoid excessive heating.
-
Inert Atmosphere: Work under an inert atmosphere (e.g., Nitrogen or Argon) to prevent potential side reactions like oxidation, which could compromise the stereocenter.
-
Protect the Diol Group: For reactions that do not involve the diol itself, consider protecting it as a cyclic acetal (e.g., an acetonide).[7] These protecting groups are generally stable under neutral and basic conditions and can be removed under controlled, mild acidic conditions after the high-temperature step is complete.
Q5: How should I store this compound to ensure its long-term stereochemical purity?
A5: Proper storage is crucial for maintaining the integrity of your chiral compound.
-
Temperature: Store in a cool, dark place, preferably refrigerated and protected from light.
-
Atmosphere: For long-term storage, consider storing under an inert atmosphere to prevent slow oxidation.
-
Container: Use neutral glass containers (e.g., borosilicate). Avoid storing in containers that could potentially leach acidic or basic impurities.
-
Solvent: If stored in solution, use a high-purity, neutral, and aprotic solvent. Ensure the solvent is free of acidic impurities.
Troubleshooting Guide: Loss of Enantiomeric Excess (ee)
This guide is designed to help you systematically identify and resolve the cause of racemization in your experiments.
| Potential Cause | Diagnostic Check | Recommended Solution |
| Acidic Workup Conditions | Check the pH of all aqueous solutions used during extraction. Review your procedure for the use of any acidic reagents (e.g., HCl wash). | Immediately switch to a pH-neutral workup. Use saturated NaHCO₃ or a phosphate buffer wash to neutralize the organic layer. See Protocol 1 . |
| Acidic Chromatography Media | Run a small test column with your compound on standard silica gel and analyze the eluate for ee loss. | Neutralize your silica gel with triethylamine (TEA) before use.[6] Alternatively, use neutral alumina or a reverse-phase column. See Protocol 2 . |
| Excessive Heat | Monitor reaction temperature closely. Run a control experiment at a lower temperature or for a shorter duration and check for changes in ee. | Optimize the reaction to run at the lowest effective temperature. If high heat is unavoidable, consider protecting the diol functionality. |
| Presence of Catalytic Impurities | Use high-purity, freshly opened solvents and reagents. Check for potential metal contamination from spatulas or reaction vessels. | Use purified solvents and high-grade reagents. Ensure all glassware is scrupulously clean. |
| Improper Storage | Re-analyze the ee of a stored sample and compare it to the initial value. Check the storage conditions (temperature, light exposure). | Store the compound in a tightly sealed, neutral glass vial in a refrigerator or freezer, under an inert atmosphere, and protected from light. |
Visualizations and Diagrams
Mechanism of Acid-Catalyzed Racemization
The following diagram illustrates the key steps leading to racemization under acidic conditions. The formation of the planar, achiral carbocation is the critical step where stereochemical information is lost.
Caption: Acid-catalyzed racemization via a planar carbocation.
Troubleshooting Workflow
Use this decision tree to systematically diagnose the source of racemization in your process.
Caption: Decision tree for troubleshooting racemization.
Experimental Protocols
Protocol 1: pH-Neutral Aqueous Workup
This protocol is designed to isolate your product from a reaction mixture while avoiding acidic conditions that could cause racemization.[2][8][9]
Materials:
-
Reaction mixture in an organic solvent (e.g., Ethyl Acetate, DCM).
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Saturated aqueous sodium chloride (Brine) solution.
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Separatory funnel.
Procedure:
-
Transfer the reaction mixture to a separatory funnel.
-
Neutralization Wash: Add an equal volume of saturated aqueous NaHCO₃ solution. Cap the funnel and invert gently, venting frequently to release any CO₂ gas that may form. Shake for 1-2 minutes.
-
Allow the layers to separate completely. Drain and discard the lower aqueous layer.
-
Brine Wash: Add an equal volume of brine to the organic layer in the separatory funnel. Shake for 1 minute. This wash helps to remove residual water and water-soluble impurities.[2]
-
Allow the layers to separate. Drain and discard the aqueous layer.
-
Drying: Transfer the organic layer to an Erlenmeyer flask. Add a sufficient amount of anhydrous Na₂SO₄ or MgSO₄ to dry the solution (the drying agent should no longer clump together).
-
Filter or decant the dried organic solution to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, which is now ready for purification.
Protocol 2: Neutralization of Silica Gel for Flash Chromatography
This protocol describes how to prepare a neutralized silica gel column to prevent on-column racemization of acid-sensitive compounds.[4][6][10]
Materials:
-
Standard flash-grade silica gel (230-400 mesh).
-
Chosen eluent system (e.g., Hexane/Ethyl Acetate).
-
Triethylamine (TEA).
-
Chromatography column.
Procedure:
-
Prepare the Eluent: Prepare your desired mobile phase (eluent). To this solvent system, add triethylamine to a final concentration of 1% v/v. For example, for 500 mL of eluent, add 5 mL of TEA.
-
Prepare the Slurry: In a beaker, add the required amount of dry silica gel. Add a sufficient amount of the TEA-containing eluent to create a free-flowing slurry. Stir gently for a few minutes to ensure the silica is thoroughly wetted and equilibrated with the basic eluent.
-
Pack the Column: Pour the silica gel slurry into your chromatography column. Use additional TEA-containing eluent to rinse the beaker and transfer all the silica. Allow the silica to pack down under gravity or with gentle pressure.
-
Equilibrate the Column: Once packed, flush the column with at least two column volumes of the TEA-containing eluent. This ensures the entire stationary phase is neutralized before you load your sample.[4]
-
Load the Sample and Elute: Dissolve your crude product in a minimum amount of the TEA-containing eluent and load it onto the column. Proceed with the flash chromatography as usual, using the eluent containing 1% TEA throughout the entire separation.
References
-
Chemistry For Everyone. (2025, March 14). How To Neutralize Silica Gel? YouTube. [Link]
-
ResearchGate. (2014, November 4). When basification of silica gel is required, before using Column chromatography?[Link]
-
Reddit. (2025, July 6). Advice on neutralising silica gel for column chromatography of sensitive compounds? r/Chempros. [Link]
-
University of Rochester, Department of Chemistry. Chromatography: The Solid Phase. [Link]
-
Hering, T., et al. (2022). Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols. The Journal of Organic Chemistry, 87(19), 13033–13042. [Link]
-
University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. [Link]
-
ResearchGate. Benzyl Alcohol and Racemization. [Link]
-
Contente, M. L., & Molinari, F. (2020). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. Molecules, 25(16), 3737. [Link]
-
Gasparrini, F., et al. (2010). Does a chiral alcohol really racemize when its OH group is protected with Boyer's reaction? Chirality, 22(1), 88-91. [Link]
-
Bosson, J., et al. (2010). Mechanism of racemization of chiral alcohols mediated by 16-electron ruthenium complexes. Journal of the American Chemical Society, 132(38), 13146–13149. [Link]
-
Royal Society of Chemistry. (2025, May 23). Recent progress in selective functionalization of diols via organocatalysis. [Link]
-
ResearchGate. (2025, August 9). Novel methods of resolving racemic diols and amino alcohols. [Link]
-
Chemistry Stack Exchange. (2019, December 30). How to separate a racemic mixture of 1,2-diols. [Link]
-
Chem-Station. (2014, April 30). Protection of 1,2-/1,3-Diols. [Link]
-
Vasseur, A., et al. (2016). Tandem Z-Selective Cross-Metathesis/Dihydroxylation: Synthesis of anti-1,2-Diols. Organic Letters, 18(15), 3822-3825. [Link]
-
Truman ChemLab. Investigative Acid/Base/Neutral Extraction of a Three-Component Mixture. [Link]
-
University of York, Chemistry Teaching Labs. Chemically-active extraction. [Link]
-
University of California, Irvine. Experiment 5 — Acid-Base Chemistry and Extraction. [Link]
-
University of York, Chemistry Teaching Labs. Theory of Aqueous Workup. [Link]
-
Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups. [Link]
-
YouTube. (2024, June 17). CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. [Link]
-
Forschungszentrum Jülich. (2025). Enzymatic Asymmetric Synthesis of All Stereoisomers of Aliphatic, Vicinal Diols in Conventional and Non-Conventional. [Link]
-
ResearchGate. Synthesis of 1,2-dimethoxy-1,2-di(pyridin-2-yl)-1,2-ethanediol: Crystal and molecular structure determination. [Link]
-
Bautz, J., et al. (2016). Oxidation of Vicinal Diols to α‐Hydroxy Ketones with H2O2 and a Simple Manganese Catalyst. ChemCatChem, 8(15), 2469-2472. [Link]
-
YouTube. (2020, June 2). Periodic Acid and Vicinal Diols. [Link]
-
PubChem. 1-(3,4-Dimethoxyphenyl)ethane-1,2-diol. [Link]
-
National Center for Biotechnology Information. 1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diyl Esters, a Novel Compound Class with Potent Chemoreversal Activity. [Link]
-
PubChem. 1,2-Ethanediol, 1-(4-hydroxy-3-methoxyphenyl)-, (R)-. [Link]
-
MDPI. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Chromatography [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. Chromatography [chem.rochester.edu]
- 7. Protection of 1,2-/1,3-Diols | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Chemistry Teaching Labs - Chemically-active extraction [chemtl.york.ac.uk]
- 9. amherst.edu [amherst.edu]
- 10. youtube.com [youtube.com]
Technical Support Center: Scale-up of (1R)-1-(3,4-Dimethoxyphenyl)-1,2-ethanediol Production
Introduction: Welcome to the technical support guide for the synthesis and scale-up of (1R)-1-(3,4-Dimethoxyphenyl)-1,2-ethanediol. This chiral diol is a valuable building block in the pharmaceutical industry, prized for its role in constructing complex, stereochemically defined active pharmaceutical ingredients (APIs).[1][2] The most common and efficient route to this molecule is the Sharpless Asymmetric Dihydroxylation (AD) of the prochiral olefin, 3,4-dimethoxystyrene.
While the Sharpless AD reaction is renowned for its elegance and high enantioselectivity on a lab scale, its transition to pilot and manufacturing scales introduces a unique set of challenges.[3] This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered by researchers and process chemists. Our goal is to provide not just solutions, but also the underlying mechanistic and engineering principles to empower you to overcome these hurdles effectively.
Section 1: Reaction Fundamentals & Reagent Handling
FAQ 1: What is the mechanism of the Sharpless Asymmetric Dihydroxylation, and where are the common failure points?
The Sharpless AD reaction is a catalytic process that converts an alkene to a vicinal diol with high enantioselectivity.[4] The reaction's success hinges on a well-controlled catalytic cycle involving osmium tetroxide (OsO₄) and a chiral ligand.
Mechanism Overview: The process involves two interconnected catalytic cycles.
-
The Primary Catalytic Cycle (High Enantioselectivity): This is the desired pathway. The chiral ligand (e.g., (DHQD)₂PHAL in AD-mix-β) coordinates with OsO₄ to form a chiral catalyst complex. This complex reacts with the alkene (3,4-dimethoxystyrene) via a [3+2] cycloaddition to form an osmate ester intermediate.[5][6] This intermediate is then hydrolyzed to release the chiral diol product, this compound, and a reduced osmium(VI) species. A stoichiometric co-oxidant, typically potassium ferricyanide(III), regenerates the osmium(VIII) tetroxide, allowing the cycle to continue.[7]
-
The Secondary Catalytic Cycle (Low Enantioselectivity): If the osmate ester intermediate is oxidized before it dissociates and is hydrolyzed, it can dihydroxylate another alkene molecule without the full influence of the chiral ligand.[5] This pathway competes with the primary cycle and produces a nearly racemic diol, thus eroding the overall enantiomeric excess (ee) of the product.
Common Failure Points:
-
Dominance of the Secondary Cycle: This is the most frequent cause of low ee. It is often triggered by high substrate concentrations or insufficient ligand loading.[7]
-
Inefficient Co-oxidant Regeneration: If the Os(VI) is not rapidly re-oxidized to Os(VIII), the overall reaction rate will plummet. This can be due to pH shifts or poor mixing.
-
Ligand Instability: The chiral ligand can degrade under harsh pH or temperature conditions, leading to a loss of stereocontrol.
Caption: Sharpless AD Cycles. The primary cycle yields high ee product, while the secondary cycle reduces it.
FAQ 2: Osmium tetroxide is highly toxic and volatile. What are the best practices for handling it safely during scale-up?
This is a critical consideration. The toxicity and volatility of OsO₄ necessitate stringent safety protocols.
-
Use Potassium Osmate: On a large scale, it is highly advisable to avoid handling solid OsO₄ directly. Instead, use its less volatile and safer salt form, potassium osmate (K₂OsO₂(OH)₄).[8] This Os(VI) salt is a stable solid that generates the active Os(VIII) catalyst in situ upon interaction with the co-oxidant.
-
Engineered Controls: All manipulations should be performed in a well-ventilated area, preferably within a closed system or a fume hood with appropriate scrubber systems for large-scale operations. Use of personal protective equipment (PPE), including respirators with appropriate cartridges, is mandatory.
-
Quenching Residual Osmium: At the end of the reaction, any residual osmium species must be quenched to a non-volatile, less toxic form. A common and effective method is to add a reducing agent like sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃). This reduces any remaining Os(VIII) or Os(VI) to lower oxidation state oxides that can be safely filtered off.
Section 2: Troubleshooting Reaction Performance
This section addresses the most common issues observed during the reaction itself. The following table provides a quick-reference guide.
| Symptom | Potential Cause(s) | Recommended Troubleshooting Action(s) |
| Low Enantiomeric Excess (ee) | 1. Secondary catalytic cycle is dominant.[5] 2. Incorrect AD-mix choice (α vs. β). 3. Degraded chiral ligand. | 1. Lower the substrate concentration. Increase ligand-to-osmium ratio. 2. Verify AD-mix-β is used for the (R)-diol. 3. Use fresh, properly stored AD-mix. |
| Low Conversion / Stalled Reaction | 1. Inefficient re-oxidation of Os(VI). 2. Poor mixing/mass transfer. 3. Low reaction temperature. | 1. Check and adjust pH; it should be slightly basic.[7] Ensure co-oxidant is fully dissolved. 2. Increase agitation rate. Consider a different solvent system (e.g., t-BuOH/water). 3. Slowly increase temperature to 5-10 °C. |
| Formation of By-products | 1. Over-oxidation of the diol to a ketol or cleavage products. 2. Dimerization or polymerization of the starting alkene. | 1. Monitor the reaction closely and quench once the starting material is consumed. Avoid excessive reaction times. 2. Ensure the starting 3,4-dimethoxystyrene is pure and free of radical initiators. |
Q&A: My ee% is consistently low (<85%) when I run the reaction at a higher concentration. Why is this happening and how can I fix it?
This is a classic scale-up problem directly related to the two competing catalytic cycles.
Causality: At higher concentrations, the probability of an alkene molecule encountering the unhydrolyzed, oxidized osmate(VIII) ester (the key intermediate in the low-ee secondary cycle) increases significantly before the chiral ligand can re-associate.[7] This kinetically favors the less selective secondary pathway, leading to a drop in the overall product ee.
Solutions:
-
Add Methanesulfonamide (CH₃SO₂NH₂): This additive has been shown to accelerate the hydrolysis of the osmate ester intermediate, promoting the release of the diol and freeing up the osmium catalyst to re-enter the desired primary cycle.[5] Typically, one equivalent (relative to the alkene) is added.
-
Increase Ligand Concentration: While the AD-mix provides a set ratio, you can supplement it with additional chiral ligand to further favor the formation of the highly selective OsO₄-ligand complex.
-
Control Substrate Addition: Instead of a batch addition, slowly add the 3,4-dimethoxystyrene to the reaction mixture over several hours. This keeps the instantaneous concentration of the alkene low, starving the secondary cycle and maximizing enantioselectivity.
Sources
- 1. jocpr.com [jocpr.com]
- 2. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CHEM21 Case Study: Asymmetric Dihydroxylation – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 4. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 6. Sharpless_asymmetric_dihydroxylation [chemeurope.com]
- 7. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 8. m.youtube.com [m.youtube.com]
Common impurities in (1R)-1-(3,4-Dimethoxyphenyl)-1,2-ethanediol and their removal
Welcome to the technical support center for (1R)-1-(3,4-Dimethoxyphenyl)-1,2-ethanediol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity-related issues encountered during the synthesis and purification of this valuable chiral building block. Our approach is rooted in explaining the fundamental chemistry to empower you to make informed decisions in your experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common questions and challenges related to impurities in this compound.
Question 1: I'm seeing a significant peak corresponding to the starting material in my crude product analysis. What is the likely starting material and how can I remove it?
Answer: The most common and efficient synthetic route to this compound is the Sharpless asymmetric dihydroxylation of 3,4-dimethoxystyrene.[1][2] Therefore, the most probable starting material impurity is unreacted 3,4-dimethoxystyrene.
-
Causality: Incomplete reaction is the primary cause. This can be due to several factors, including insufficient reaction time, suboptimal temperature, or degradation of the catalyst or co-oxidant.
-
Troubleshooting & Removal:
-
Reaction Optimization: Ensure your reaction goes to completion by monitoring it via Thin Layer Chromatography (TLC) or Liquid Chromatography (LC). If the reaction has stalled, consider adding a fresh portion of the co-oxidant.
-
Purification: 3,4-dimethoxystyrene is significantly less polar than the desired diol. This difference in polarity makes it readily separable by:
-
Flash Column Chromatography: A silica gel column using a gradient elution, starting with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increasing the polarity, will effectively separate the non-polar styrene from the polar diol.
-
Recrystallization: If the concentration of the styrene is not excessively high, it will likely remain in the mother liquor during the recrystallization of the diol.
-
-
Question 2: My chiral HPLC analysis shows a peak for the undesired (1S)-enantiomer. How can I improve the enantiomeric excess (e.e.)?
Answer: The presence of the (1S)-enantiomer is a common issue in asymmetric synthesis. The Sharpless asymmetric dihydroxylation is known for its high enantioselectivity, but suboptimal conditions can lead to a decrease in e.e.[1][2]
-
Causality:
-
Ligand Concentration: A secondary reaction pathway with lower enantioselectivity can become significant if the concentration of the chiral ligand is too low.[1]
-
Reaction Temperature: Lowering the reaction temperature can often improve enantioselectivity.
-
-
Troubleshooting & Removal:
-
Reaction Optimization: Ensure you are using the recommended concentration of the chiral ligand (e.g., from AD-mix-α for the (1S)-enantiomer or AD-mix-β for the (1R)-enantiomer).[1][3] Running the reaction at a lower temperature (e.g., 0 °C) may also enhance the e.e.
-
Purification:
-
Chiral HPLC/SFC: For analytical and small-scale preparative purposes, chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) are the most effective methods for separating enantiomers.[4]
-
Diastereomeric Recrystallization: This classical resolution technique involves reacting the diol with a chiral resolving agent to form diastereomers, which can then be separated by recrystallization due to their different solubilities. The desired diastereomer is then treated to recover the pure enantiomer.
-
-
Question 3: I have some minor, unidentified polar impurities in my product. What could they be and how do I remove them?
Answer: Polar impurities can arise from the co-oxidant used in the Sharpless dihydroxylation or from side reactions.
-
Causality:
-
Co-oxidant By-products: If N-methylmorpholine N-oxide (NMO) is used as the co-oxidant, the resulting N-methylmorpholine is a water-soluble, polar compound that can be carried through into the crude product.
-
Over-oxidation: While less common, over-oxidation of the diol to the corresponding α-hydroxy ketone or even cleavage of the diol can occur under harsh conditions.
-
-
Troubleshooting & Removal:
-
Aqueous Work-up: A thorough aqueous work-up is crucial. Washing the organic layer with a dilute acid solution (e.g., 1M HCl) can help remove basic impurities like N-methylmorpholine.
-
Recrystallization: Recrystallization is an excellent method for removing small amounts of impurities with different solubility profiles than the desired product.
-
Flash Column Chromatography: As with other impurities, flash chromatography is effective for separating compounds with different polarities.
-
Question 4: Are there any inorganic or metal-based impurities I should be concerned about?
Answer: Yes, residual osmium from the osmium tetroxide catalyst is a significant concern due to its high toxicity.
-
Causality: Osmium species can be carried through the work-up if not properly removed.
-
Troubleshooting & Removal:
-
Reductive Work-up: Quenching the reaction with a reducing agent like sodium sulfite or sodium bisulfite is a standard procedure to reduce the osmium species and facilitate their removal during the aqueous work-up.
-
Filtration through Silica Gel: Passing the crude product through a short plug of silica gel can help adsorb residual osmium compounds.
-
Specialized Scavengers: For applications with very low tolerance for heavy metals, specialized scavengers can be employed to remove trace amounts of osmium.
-
Purification Protocols
Here are detailed, step-by-step protocols for the most common and effective purification techniques for this compound.
Protocol 1: Recrystallization
This is a highly effective method for improving the purity of the final product, particularly for removing small amounts of less soluble or more soluble impurities.
-
Solvent Selection: A common and effective solvent system is a mixture of ethyl acetate and hexane. The ideal ratio will depend on the impurity profile but a good starting point is approximately 1:3 to 1:2 (EtOAc:Hexane).
-
Dissolution: Dissolve the crude this compound in a minimal amount of warm ethyl acetate.
-
Induce Crystallization: Slowly add hexane to the warm solution until it becomes slightly turbid.
-
Cooling: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold hexane to remove any remaining mother liquor.
-
Drying: Dry the crystals under vacuum to remove residual solvents.
Protocol 2: Flash Column Chromatography
This technique is ideal for separating impurities with significantly different polarities from the desired diol.
-
Column Packing: Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. Load the dried, adsorbed sample onto the top of the column.
-
Elution: Begin elution with a non-polar mobile phase (e.g., 9:1 hexane:ethyl acetate). This will elute non-polar impurities like 3,4-dimethoxystyrene.
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 1:1 hexane:ethyl acetate) to elute the desired this compound.
-
Fraction Collection: Collect fractions and analyze them by TLC or LC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Data Summary
| Impurity Type | Common Examples | Recommended Removal Method(s) |
| Starting Material-Related | 3,4-dimethoxystyrene, 3,4-dimethoxybenzaldehyde | Flash Column Chromatography, Recrystallization |
| By-product-Related | (1S)-1-(3,4-Dimethoxyphenyl)-1,2-ethanediol | Chiral HPLC/SFC, Diastereomeric Recrystallization |
| N-methylmorpholine | Aqueous Work-up with dilute acid | |
| Metal Catalyst Residue | Osmium species | Reductive Work-up, Filtration through Silica Gel |
| Solvent Residues | Ethyl acetate, Hexane, Dichloromethane | Drying under vacuum |
Visualizing Impurity Removal
The following diagram illustrates the general workflow for the purification of this compound.
Caption: General purification workflow for this compound.
This technical guide provides a comprehensive overview of the common impurities encountered in the synthesis of this compound and practical, field-proven methods for their removal. By understanding the origin of these impurities, researchers can better optimize their synthetic and purification strategies to obtain a high-purity product.
References
-
Sharpless, K. B., Amberg, W., Bennani, Y. L., Crispino, G. A., Hartung, J., Jeong, K. S., ... & Ukaji, Y. (1992). The osmium-catalyzed asymmetric dihydroxylation: a new ligand class and a process improvement. The Journal of Organic Chemistry, 57(10), 2768-2771. [Link]
-
Silva, G. V. J., & Cass, Q. B. (2009). Enantioselective analysis of chiral diols by high-performance liquid chromatography. Journal of Chromatography A, 1216(16), 3379-3393. [Link]
-
Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. (1994). Catalytic asymmetric dihydroxylation. Chemical reviews, 94(8), 2483-2547. [Link]
-
Wikipedia. (2023). Sharpless asymmetric dihydroxylation. [Link]
-
chemeurope.com. (n.d.). Sharpless asymmetric dihydroxylation. [Link]
-
Organic Chemistry Portal. (n.d.). Sharpless Dihydroxylation (Bishydroxylation). [Link]
-
Wikipedia. (2023). 3,4-Dimethoxystyrene. [Link]
Sources
- 1. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 2. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 3. Sharpless_asymmetric_dihydroxylation [chemeurope.com]
- 4. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Asymmetric Reactions with (1R)-1-(3,4-Dimethoxyphenyl)-1,2-ethanediol
Welcome to the technical support guide for utilizing (1R)-1-(3,4-Dimethoxyphenyl)-1,2-ethanediol in asymmetric synthesis. This document is designed for researchers, chemists, and drug development professionals to navigate and resolve common experimental challenges. Our approach moves beyond simple checklists to provide a deep, mechanistic understanding of why problems occur and how to logically deduce effective solutions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions to establish a foundational understanding before diving into complex troubleshooting.
Q1: What is the primary function of this compound in my reaction?
This compound is a chiral vicinal diol. Its principal role in asymmetric synthesis is to serve as a chiral ligand or auxiliary. By coordinating to a metal center or other reactive species, it creates a chiral environment that forces a reaction to proceed stereoselectively, favoring the formation of one enantiomer over the other.[1] This is crucial in the synthesis of stereochemically complex molecules like natural products and pharmaceuticals.[2]
Q2: How can I be certain that the quality of my chiral diol is not the source of my issues?
The purity of your chiral ligand is paramount. Before troubleshooting other parameters, verify the following:
-
Enantiomeric Purity: Confirm the enantiomeric excess (ee) of the diol itself using a validated chiral HPLC or SFC method. An impure ligand cannot induce high enantioselectivity in the product.
-
Chemical Purity: Use NMR spectroscopy and mass spectrometry to check for residual solvents, starting materials from its synthesis, or degradation products.
-
Storage and Handling: Vicinal diols can be sensitive to oxidation and are often hygroscopic. Store the diol under an inert atmosphere (Argon or Nitrogen), protected from light, and in a desiccator to prevent moisture uptake.
Q3: My reaction is adapted from a literature procedure using a different chiral diol. What initial adjustments should I consider?
Direct substitution is rarely optimal. The steric and electronic properties of this compound, with its bulky dimethoxyphenyl group, will create a unique chiral pocket.
-
Steric Hindrance: The bulkiness may require higher reaction temperatures or longer reaction times to achieve comparable conversion to less hindered diols.
-
Solubility: The aromatic nature of the diol may alter the solubility of the resulting catalyst complex. You may need to screen solvents to find one that fully dissolves all components.
-
Coordination Geometry: The specific bite angle and coordination mode of this diol to a metal center will differ from other ligands, directly impacting the transition state geometry and, therefore, the stereochemical outcome. Re-optimization of the ligand-to-metal ratio is strongly advised.
Section 2: In-Depth Troubleshooting Guide
This guide is structured by common problems encountered during asymmetric reactions.
Problem 1: Low Enantioselectivity (ee) or Diastereoselectivity (dr)
Achieving high stereoselectivity is the primary goal. Low selectivity points to issues in the transition state energetics that differentiate the two enantiomeric pathways.
Possible Cause 1A: Suboptimal Reaction Temperature
-
Scientific Rationale: The difference in activation energy (ΔΔG‡) between the two competing diastereomeric transition states is often small. Higher temperatures provide more thermal energy (kT), which can overcome this small energy barrier, leading to the formation of both enantiomers and thus a lower ee. Conversely, a temperature that is too low may hinder the reaction kinetics entirely.
-
Troubleshooting Protocol:
-
If your initial reaction was run at room temperature or above, decrease the temperature in increments (e.g., 25 °C -> 0 °C -> -20 °C -> -78 °C).
-
Monitor the reaction for both conversion and ee at each temperature.
-
Plot ee vs. Temperature to identify the optimal balance between selectivity and reaction rate.
-
Possible Cause 1B: Incorrect Stoichiometry or Concentration
-
Scientific Rationale: In many metal-catalyzed reactions, a secondary, non-selective reaction pathway can compete with the desired chiral-catalyzed pathway.[3] For instance, in an asymmetric dihydroxylation, if the olefin concentration is too high relative to the catalyst-ligand complex, the substrate might react with the osmium catalyst in the absence of the chiral ligand, leading to the racemic product and a decrease in overall ee.[4]
-
Troubleshooting Protocol:
-
Ligand-to-Metal Ratio: Ensure the chiral diol is in the correct molar ratio to the metal catalyst as dictated by the reaction mechanism. An excess of ligand is often used to suppress the uncatalyzed background reaction.[3]
-
Substrate Concentration: Perform the reaction under high dilution conditions. Try running the reaction at half the original concentration. This can favor the intramolecular chiral pathway over bimolecular uncatalyzed pathways.
-
Order of Addition: Add the substrate slowly via syringe pump to the solution of the pre-formed chiral catalyst. This maintains a low instantaneous concentration of the substrate, minimizing the background reaction.
-
Possible Cause 1C: Inappropriate Solvent Choice
-
Scientific Rationale: The solvent plays a critical role in organizing the transition state assembly. Solvent polarity and coordinating ability can influence catalyst aggregation, solubility, and the specific geometry of the catalyst-substrate complex. A solvent that coordinates too strongly to the metal center can inhibit substrate binding, while a solvent that does not adequately solubilize the catalyst will lead to a heterogeneous and inefficient reaction.
-
Troubleshooting Protocol:
-
Screen a range of solvents with varying polarities and coordinating abilities.
-
Start with common non-coordinating solvents (Toluene, Dichloromethane) and move to coordinating solvents (THF, Acetonitrile) or protic solvents if the mechanism allows.[5][6]
-
A mixture of solvents can sometimes provide the best balance of properties. For example, a DMSO/water mixture has been shown to improve both yield and selectivity in certain asymmetric aldol reactions.[5]
-
Troubleshooting Workflow for Low Enantioselectivity
This diagram outlines a logical decision-making process for addressing poor stereochemical outcomes.
Caption: A logical workflow for troubleshooting low enantioselectivity.
Problem 2: Low Reaction Yield or Poor Conversion
Even with high selectivity, a reaction is not useful if the yield is poor. Low conversion often points to issues with catalyst activity or reaction kinetics.
Possible Cause 2A: Catalyst Deactivation or Poisoning
-
Scientific Rationale: Many organometallic catalysts are sensitive to impurities that can act as poisons. Water, oxygen, or functional groups on the substrate (e.g., thiols, certain amines) can irreversibly bind to the metal center, halting the catalytic cycle. In reactions like the Sharpless dihydroxylation, maintaining the correct pH is crucial, as acidic conditions can hinder catalyst turnover.[3][4]
-
Troubleshooting Protocol:
-
Inert Atmosphere: Ensure the reaction is run under a rigorously inert atmosphere (glovebox or Schlenk line) if using air- or moisture-sensitive catalysts.
-
Solvent Purity: Use freshly distilled or anhydrous grade solvents.
-
Substrate Purity: Purify the substrate immediately before use to remove any potential catalyst poisons.
-
pH Control: For reactions sensitive to pH, such as asymmetric dihydroxylations, incorporate a buffer system into the reaction mixture.[4]
-
Possible Cause 2B: Mismatch between Catalyst and Substrate
-
Troubleshooting Protocol:
-
Increase Temperature: If steric hindrance is suspected, increasing the reaction temperature may provide enough energy to overcome the steric barrier, though this may come at the cost of enantioselectivity.
-
Additives: For electron-deficient substrates, additives can sometimes accelerate the reaction. For example, maintaining a slightly acidic pH has been found to accelerate the oxidation of electron-deficient olefins in some cases.[3]
-
Catalyst Loading: Increase the catalyst loading (e.g., from 1 mol% to 5 mol%) to see if conversion improves. If it does, this suggests a slow turnover rate or partial deactivation.
-
Conceptual Model of Stereochemical Induction
This diagram illustrates how the chiral diol ligand creates a biased environment around a metal center, favoring one reaction pathway.
Caption: Formation of diastereomeric transition states leading to the major product.
Section 3: Key Experimental Protocols
Adherence to standardized protocols is essential for reproducibility.
Protocol 1: General Procedure for a Model Asymmetric Reaction
This protocol outlines a generic setup for a metal-catalyzed reaction using the chiral diol. Note: This is a template and must be adapted for your specific transformation.
-
Catalyst Pre-formation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the metal precursor (e.g., 0.01 mmol) and this compound (e.g., 0.012 mmol, 1.2 equiv.) in anhydrous solvent (e.g., 5 mL).
-
Stirring: Stir the solution at the specified temperature (e.g., room temperature) for 30-60 minutes to ensure complete formation of the chiral catalyst complex.
-
Substrate Addition: Dissolve the prochiral substrate (1.0 mmol) in anhydrous solvent (5 mL) and add it dropwise to the catalyst solution over a period of 1 hour using a syringe pump.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC/LC-MS by periodically taking aliquots from the reaction mixture.
-
Quenching: Once the reaction is complete, quench the reaction by adding an appropriate quenching agent (e.g., saturated aq. NaHCO₃, water).
-
Workup: Transfer the mixture to a separatory funnel, extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL), combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Determination of Enantiomeric Excess (ee)
Accurate determination of ee is critical for evaluating the success of the reaction.
-
Sample Preparation: Prepare a stock solution of the purified product in a suitable solvent (e.g., 1 mg/mL in HPLC-grade isopropanol/hexane). Also, prepare a sample of the racemic product to serve as a reference.
-
Column Selection: Use a chiral stationary phase column (e.g., Chiralpak AD-H, Chiralcel OD-H).
-
Method Development: Develop a mobile phase (typically a mixture of hexane and isopropanol) that provides good separation of the two enantiomers in the racemic sample (aim for a resolution Rs > 1.5).
-
Analysis: Inject the sample of the asymmetric reaction product. Integrate the peak areas for both enantiomers (A₁ and A₂).
-
Calculation: Calculate the enantiomeric excess using the formula: ee (%) = |(A₁ - A₂) / (A₁ + A₂)| * 100
Section 4: Data Presentation
Table 1: Illustrative Effect of Solvent and Temperature on a Hypothetical Asymmetric Aldol Reaction
This table demonstrates how results should be systematically recorded to identify optimal conditions.[5][7]
| Entry | Solvent | Temperature (°C) | Yield (%) | dr (anti:syn) | ee (anti, %) |
| 1 | Toluene | 25 | 65 | 85:15 | 78 |
| 2 | Toluene | 0 | 62 | 92:8 | 91 |
| 3 | THF | 0 | 75 | 88:12 | 85 |
| 4 | CH₂Cl₂ | 0 | 71 | 90:10 | 89 |
| 5 | Toluene | -20 | 55 | 95:5 | 96 |
| 6 | DMSO | 25 | 88 | 78:22 | 75 |
Data are hypothetical and for illustrative purposes only.
References
-
Organic Chemistry Portal. Sharpless Dihydroxylation (Bishydroxylation). [Link]
-
Wikipedia. Sharpless asymmetric dihydroxylation. [Link]
-
ResearchGate. A Chiral Solvent Effect in Asymmetric Organocatalysis. [Link]
-
NPTEL Archive. 1.1.3 Sharpless Asymmetric Dihydroxylation. [Link]
-
University of York. Catalytic Asymmetric Dihydroxylation. [Link]
-
PubMed Central (PMC). Catalytic, Enantioselective Synthesis of 1,2-anti Diols via Asymmetric Ring Opening/Cross Metathesis. [Link]
-
ACS Omega. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. [Link]
-
PubMed Central (PMC). Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. [Link]
-
MDPI. Chiral Diol-Based Organocatalysts in Enantioselective Reactions. [Link]
-
National Institutes of Health (NIH). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. [Link]
-
ResearchGate. Efficient direct asymmetric aldol reactions in water using chiral diamide as organocatalysts. [Link]
-
PubMed Central (PMC). 1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diyl Esters, a Novel Compound Class with Potent Chemoreversal Activity. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 4. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 5. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Catalyst Efficiency with (1R)-1-(3,4-Dimethoxyphenyl)-1,2-ethanediol and Related Chiral Vicinal Diols
Welcome to the technical support center for optimizing catalyst efficiency in asymmetric reactions using chiral vicinal diols, with a focus on (1R)-1-(3,4-Dimethoxyphenyl)-1,2-ethanediol. This guide is designed for researchers, scientists, and drug development professionals to navigate the practical challenges encountered during experimental work. While direct literature on the catalytic applications of this compound is limited, the principles outlined here are derived from extensive research on structurally similar and widely used chiral diol catalysts, such as TADDOLs and BINOLs.[1][2] The insights provided are intended to serve as a robust starting point for developing and troubleshooting your catalytic systems.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in catalysis?
A1: this compound is a chiral vicinal diol. In asymmetric catalysis, compounds of this class primarily function as chiral ligands or organocatalysts.[1] They can coordinate with a metal center to create a chiral environment, thereby influencing the stereochemical outcome of a reaction. Alternatively, they can act as Brønsted acids, activating substrates through hydrogen bonding.[1][2] The two hydroxyl groups provide a C2-symmetric scaffold that can effectively control the facial selectivity of an approaching substrate. The 3,4-dimethoxyphenyl group, being electron-rich, can influence the electronic environment of the catalytic center and may offer additional non-covalent interactions for substrate binding.
Q2: In which types of reactions can I expect this chiral diol to be effective?
A2: Chiral vicinal diols are versatile and have been successfully employed in a range of asymmetric transformations. These include, but are not limited to:
-
Diels-Alder Reactions: Catalyzing the cycloaddition of dienes and dienophiles to produce chiral cyclohexene derivatives.
-
Aldol Reactions: Facilitating the stereoselective addition of enolates to aldehydes, a fundamental carbon-carbon bond-forming reaction.[2]
-
Michael Additions: Promoting the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.
-
Reductions of Ketones: As ligands for metal hydrides, directing the stereoselective reduction of prochiral ketones to chiral alcohols.
-
Allylations: Assisting in the enantioselective addition of allyl groups to carbonyl compounds.[1]
Q3: How do I choose the appropriate solvent for my reaction?
A3: Solvent choice is critical and can significantly impact catalyst solubility, activity, and the stereochemical outcome. For reactions involving chiral diols, non-polar aprotic solvents such as toluene, dichloromethane (DCM), or tetrahydrofuran (THF) are often good starting points. The choice depends on the specific reaction and the solubility of all components. It is advisable to screen a range of solvents to find the optimal balance between reaction rate and enantioselectivity.
Q4: What is a typical catalyst loading for this type of chiral diol?
A4: Catalyst loading should be optimized for each specific reaction. A general starting point for screening is between 5 and 20 mol%. In some highly efficient systems, loading can be reduced to as low as 0.1-1 mol%. It is crucial to find the lowest possible catalyst loading that maintains a good reaction rate and high enantioselectivity to ensure cost-effectiveness and minimize potential side reactions.
Troubleshooting Guide
This section addresses common issues encountered when using chiral vicinal diols as catalysts.
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Low or No Reactivity | 1. Poor Catalyst Solubility: The catalyst may not be fully dissolved in the chosen solvent. 2. Catalyst Deactivation: The diol's hydroxyl groups may be sensitive to certain reagents or impurities. 3. Insufficient Activation: The reaction conditions (e.g., temperature, co-catalyst) may not be optimal for catalyst turnover. | 1. Solvent Screening: Test a range of solvents with varying polarities. Gentle heating may aid dissolution, but be cautious of thermal degradation. 2. Inert Atmosphere: Ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Use anhydrous solvents and reagents to avoid quenching of the catalyst. 3. Temperature Adjustment: Gradually increase the reaction temperature. For metal-catalyzed reactions, ensure any necessary co-catalysts or activators are present in the correct stoichiometry. |
| Low Enantioselectivity (ee) | 1. Suboptimal Temperature: Temperature can significantly influence the transition state energies that govern stereoselectivity. 2. Incorrect Solvent: The solvent can affect the conformation of the catalyst-substrate complex. 3. Background Uncatalyzed Reaction: A non-selective background reaction may be competing with the catalyzed pathway. 4. Racemization of Product: The product may be racemizing under the reaction conditions. | 1. Temperature Optimization: Lowering the reaction temperature often enhances enantioselectivity by favoring the more ordered transition state. 2. Solvent Effects: Screen a variety of solvents. Less coordinating solvents sometimes lead to higher ee. 3. Catalyst Loading: Increase the catalyst loading to favor the catalyzed pathway. Ensure slow addition of the limiting reagent to maintain a low concentration and suppress the background reaction. 4. Reaction Monitoring: Monitor the ee over time. If it decreases, it may indicate product racemization. Consider quenching the reaction earlier or modifying the workup procedure. |
| Formation of Side Products | 1. Over-oxidation: In reactions involving oxidants, the diol catalyst itself or the product may be susceptible to over-oxidation. 2. Decomposition of Reagents or Catalyst: The reaction conditions may be too harsh, leading to decomposition. 3. Undesired Reaction Pathways: The catalyst may be promoting alternative, non-selective reaction pathways. | 1. Controlled Addition: Add the oxidant slowly and monitor the reaction progress carefully. 2. Milder Conditions: Attempt the reaction at a lower temperature or with a less reactive co-catalyst. 3. Additive Screening: The addition of certain additives, such as molecular sieves to remove water, can sometimes suppress side reactions. |
Experimental Protocols
Protocol 1: General Procedure for a Catalytic Asymmetric Aldol Reaction
This protocol provides a general starting point for an asymmetric aldol reaction using a chiral diol as a pre-catalyst for a titanium-based Lewis acid.
Materials:
-
This compound (or other chiral diol)
-
Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)
-
Aldehyde substrate
-
Ketone substrate
-
Anhydrous solvent (e.g., DCM, Toluene)
-
Anhydrous N,N-Diisopropylethylamine (DIPEA)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the chiral diol (0.1 mmol, 10 mol%).
-
Add anhydrous solvent (2 mL) and stir until the diol is fully dissolved.
-
Add Ti(Oi-Pr)₄ (0.1 mmol, 10 mol%) and stir the mixture at room temperature for 1 hour to form the chiral Lewis acid complex.
-
Cool the reaction mixture to the desired temperature (e.g., -78 °C).
-
Add the aldehyde substrate (1.0 mmol) and stir for 15 minutes.
-
In a separate flask, prepare the enolate of the ketone by reacting the ketone (1.2 mmol) with a suitable base (e.g., DIPEA) in the chosen solvent.
-
Slowly add the pre-formed enolate to the reaction mixture containing the chiral Lewis acid and aldehyde.
-
Stir the reaction at the same temperature, monitoring its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Determine the enantiomeric excess of the product using chiral HPLC or GC.
Visualizations
Troubleshooting Workflow for Low Enantioselectivity
Caption: A decision tree for troubleshooting low enantioselectivity in chiral diol-catalyzed reactions.
Conceptual Reaction Coordinate Diagram
Caption: Conceptual energy diagram illustrating how a chiral catalyst creates different energy barriers for the formation of two enantiomers.
References
-
Zhou, Y., & Shan, Z. (2006). Chiral Diols: A New Class of Additives for Direct Aldol Reaction Catalyzed by L-Proline. The Journal of Organic Chemistry, 71(24), 9510–9512. [Link]
-
Yadav, J. S., & Reddy, B. V. S. (2001). A new strategy for the synthesis of some valuable chiral 1,3-diols with high enantiomeric purity: new organocatalyst, asymmetric aldol reaction, and reduction. Tetrahedron: Asymmetry, 12(21), 3051-3055. [Link]
-
Ka-King, Y., & Sun, J. (2017). Chiral Diol-Based Organocatalysts in Enantioselective Reactions. Molecules, 22(10), 1735. [Link]
-
Yadav, J. S., & Reddy, B. V. S. (2001). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega, 6(20), 13247–13254. [Link]
Sources
Validation & Comparative
Unambiguous Stereochemical Assignment: A Comparative Guide to the X-ray Crystallography of (1R)-1-(3,4-Dimethoxyphenyl)-1,2-ethanediol
In the landscape of modern drug discovery and development, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a cornerstone of ensuring safety, efficacy, and intellectual property. For chiral molecules such as (1R)-1-(3,4-Dimethoxyphenyl)-1,2-ethanediol, a versatile building block in the synthesis of various pharmacologically active compounds, the absolute configuration of its stereocenters is of paramount importance. A change in stereochemistry can dramatically alter a drug's biological activity, transforming a potent therapeutic into an inert or even toxic substance.
This guide provides an in-depth, comparative analysis of single-crystal X-ray crystallography for the unambiguous determination of the absolute configuration of this compound. We will delve into the experimental intricacies of this "gold standard" technique, offering a field-proven perspective on its application.[1][2][3] Furthermore, we will objectively compare its performance with powerful alternative methods, namely Nuclear Magnetic Resonance (NMR) spectroscopy using chiral derivatizing agents (Mosher's method) and Circular Dichroism (CD) spectroscopy. This guide is intended for researchers, scientists, and drug development professionals seeking to make informed decisions on the most appropriate analytical strategy for their chiral molecules.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the most definitive method for determining the absolute configuration of a chiral molecule.[1] This technique relies on the diffraction of X-rays by the ordered array of atoms within a single crystal.[4] The resulting diffraction pattern is a unique fingerprint of the crystal's internal structure, from which a detailed three-dimensional model of the molecule, including the precise spatial arrangement of its atoms, can be constructed.[4] For chiral molecules, the anomalous dispersion effect of X-rays can be utilized to unambiguously determine the absolute stereochemistry.[5]
The journey from a powdered sample to a refined crystal structure is a multi-step process that demands both patience and precision. The workflow can be broadly categorized into synthesis, crystallization, data collection, and structure solution and refinement.
Experimental Workflow for X-ray Crystallography of this compound
The following diagram illustrates the typical workflow for the X-ray crystallographic analysis of our target molecule.
Figure 1: A generalized workflow for the determination of absolute configuration by X-ray crystallography.
Detailed Experimental Protocol
Part 1: Synthesis of this compound
The enantiomerically pure diol can be synthesized via asymmetric dihydroxylation of 3,4-dimethoxystyrene. This reaction, often employing a Sharpless asymmetric dihydroxylation catalyst, provides a reliable route to the desired (1R) enantiomer.
Part 2: Crystallization
The formation of a high-quality single crystal is often the most challenging step. For a molecule like this compound, which possesses hydroxyl groups capable of hydrogen bonding, several crystallization techniques can be explored.
Recommended Crystallization Method: Slow Evaporation
-
Solvent Screening: Begin by screening a range of solvents to determine the compound's solubility. Good solvents for crystallization are those in which the compound is moderately soluble. For our target molecule, consider solvents such as ethanol, methanol, ethyl acetate, and acetone, as well as solvent/anti-solvent pairs like chloroform/hexane.
-
Preparation of a Saturated Solution: Prepare a nearly saturated solution of the purified diol in a suitable solvent (e.g., ethyl acetate) at a slightly elevated temperature (e.g., 30-40 °C) in a clean, dust-free vial.
-
Slow Evaporation: Loosely cap the vial to allow for slow evaporation of the solvent at a constant temperature. A controlled environment, free from vibrations, is crucial. The goal is to allow the concentration to increase gradually, promoting the formation of a small number of well-ordered crystals rather than a large number of small or polycrystalline particles.
-
Crystal Harvesting: Once suitable crystals (typically 0.1-0.3 mm in each dimension) have formed, carefully remove them from the mother liquor using a nylon loop.
Part 3: X-ray Data Collection
-
Crystal Mounting: Mount a selected single crystal on a goniometer head.
-
Data Collection: The mounted crystal is then placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal motion of the atoms and protect it from radiation damage. A monochromatic X-ray beam is directed at the crystal, and the diffracted X-rays are detected.[4] The crystal is rotated during data collection to capture a complete three-dimensional diffraction pattern.[4]
Part 4: Structure Solution and Refinement
-
Data Processing: The collected diffraction data are processed to determine the unit cell dimensions and the intensities of the reflections.
-
Structure Solution: The processed data are used to solve the crystal structure, which involves determining the positions of the atoms in the unit cell. This is typically achieved using direct methods or Patterson methods.
-
Structure Refinement: The initial atomic model is refined against the experimental data to improve the fit between the calculated and observed diffraction patterns. This process yields precise atomic coordinates, bond lengths, and bond angles.
-
Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous scattering of the X-rays. The Flack parameter is a critical value calculated during refinement; a value close to 0 for the correct enantiomer confirms the absolute configuration with high confidence.
Alternative Methodologies for Stereochemical Assignment
While X-ray crystallography provides a definitive answer, it is not always feasible due to difficulties in obtaining suitable crystals. In such cases, spectroscopic methods offer powerful alternatives.
NMR Spectroscopy: The Mosher's Method
The Mosher's method is a well-established NMR technique for determining the absolute configuration of chiral secondary alcohols.[6] It involves the derivatization of the alcohol with the two enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomeric esters.[6] The differing spatial arrangement of the phenyl group in the two diastereomers leads to distinct chemical shifts for the protons near the chiral center in the ¹H NMR spectra.[6] By analyzing the differences in these chemical shifts (Δδ = δS - δR), the absolute configuration of the alcohol can be deduced.
Circular Dichroism (CD) Spectroscopy
Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the molecule's stereochemistry. The absolute configuration can be determined by comparing the experimental CD spectrum to that of a known standard or by using quantum chemical calculations to predict the CD spectrum for each enantiomer and matching it to the experimental data.[1] CD spectroscopy is a powerful tool for studying molecules in solution and can be particularly useful when crystallization is unsuccessful.[1]
Comparative Analysis of Techniques
The choice of method for determining the absolute configuration depends on several factors, including the nature of the sample, the available instrumentation, and the desired level of certainty.
| Feature | Single-Crystal X-ray Crystallography | NMR Spectroscopy (Mosher's Method) | Circular Dichroism (CD) Spectroscopy |
| Principle | Diffraction of X-rays by a single crystal to map electron density. | Formation of diastereomers with a chiral derivatizing agent, leading to distinct NMR chemical shifts. | Differential absorption of left and right circularly polarized light. |
| Sample Requirement | A single, well-ordered crystal (typically 0.1-0.3 mm). | 1-5 mg of purified compound. | 0.1-1 mg of purified compound in solution. |
| Primary Data Output | 3D atomic coordinates, bond lengths, bond angles, and absolute configuration. | ¹H NMR chemical shift differences (Δδ) between diastereomers. | A plot of differential molar absorption vs. wavelength. |
| Advantages | - Unambiguous and definitive determination of absolute configuration.[1]- Provides a complete 3D structure.- Widely accepted as the "gold standard".[2][3] | - Does not require crystallization.- Well-established and reliable for many functional groups.[6]- Can be performed with standard NMR equipment. | - High sensitivity.- Non-destructive.- Applicable to a wide range of molecules in solution.[1] |
| Limitations | - Requires the growth of high-quality single crystals, which can be challenging and time-consuming.[1]- Not suitable for non-crystalline materials. | - Requires chemical derivatization, which adds extra synthetic steps.- Interpretation can be complex for molecules with multiple chiral centers or conformational flexibility. | - May require comparison to a known standard or complex quantum chemical calculations for de novo determination.- Interpretation can be ambiguous if chromophores are weak or absent. |
Decision-Making Flowchart
The following diagram provides a logical framework for selecting the most appropriate technique for determining the absolute configuration of a chiral molecule.
Figure 2: A decision-making flowchart for selecting a method to determine absolute configuration.
Conclusion
The determination of the absolute configuration of chiral molecules like this compound is a critical step in pharmaceutical development. Single-crystal X-ray crystallography remains the unparalleled method for providing a definitive and unambiguous structural assignment. Its ability to generate a complete three-dimensional atomic map of the molecule offers the highest level of confidence.
However, the practical challenge of crystal growth necessitates the availability of robust alternative techniques. NMR spectroscopy, particularly the well-established Mosher's method, and the highly sensitive Circular Dichroism spectroscopy, provide powerful and often complementary approaches for elucidating stereochemistry in solution. A thorough understanding of the principles, advantages, and limitations of each technique, as outlined in this guide, will empower researchers to select the most efficient and effective strategy for their specific analytical challenges, ultimately accelerating the drug development pipeline with a foundation of solid structural data.
References
-
Jones, P. G. Crystal growing. Link
-
Beitrag, O. 4,6-Diaryl-5,5-difluoro-1,3-dioxanes as chiral dopants for liquid crystal compositions. Beilstein Journal of Organic Chemistry. 2018. Link
-
Circular Dichroism for Determining Absolute Configuration. MtoZ Biolabs. Link
-
A Holistic Approach to Determining Stereochemistry of Potential Pharmaceuticals by Circular Dichroism with β-Lactams as Test Cases. Molecules. 2021. Link
-
Circular Dichroism (CD) Applications- Stereochemical assignment. Chiralabs. Link
-
Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules. 2022. Link
-
Ensuring safer and effective pharmaceutical formulations by X-ray diffraction. Thermo Fisher Scientific. Link
-
Direct chiral discrimination in NMR spectroscopy. Chemical Physics Letters. 2005. Link
-
X-ray Diffraction Analysis of Active Pharmaceutical Ingredients. Thermo Fisher Scientific. Link
-
Chiral discrimination in nuclear magnetic resonance spectroscopy. Journal of Physics: Condensed Matter. 2017. Link
-
Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization. Crystals. 2021. Link
-
Discrimination of Chiral Compounds Using NMR Spectroscopy. Journal of the American Chemical Society. 2007. Link
-
The Use of X-Ray Powder Diffraction (XRD) and Vibrational Spectroscopic Techniques in the Analysis of Suspect Pharmaceutical Products. Spectroscopy. 2020. Link
-
Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity. Symmetry. 2015. Link
-
Chiral discrimination in NMR spectroscopy. Quarterly Reviews of Biophysics. 2015. Link
-
Circular dichroism spectroscopy – Knowledge and References. Taylor & Francis Online. Link
-
Determination of absolute configuration of 1,3-diols by the modified Mosher's method using their di-MTPA esters. Organic & Biomolecular Chemistry. 2005. Link
-
Strategies for chiral separation: from racemate to enantiomer. Chemical Science. 2023. Link
-
Determination of Absolute Configuration—an Overview Related to This Special Issue. Molecules. 2020. Link
-
Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols. 2007. Link
-
A Comparative Guide to Confirming the Absolute Configuration of Chiral 4-Octyne-3,6-diol. Benchchem. Link
-
Stereochemistries for 1,2-diols with two secondary alcohol groups. ResearchGate. Link
-
Determining the Absolute Stereochemistry of Secondary/Secondary Diols by 1 H NMR: Basis and Applications. Journal of Organic Chemistry. 2005. Link
-
Determination Techniques for Absolute Configuration of Chiral Compound. BOC Sciences.
-
How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. Chemistry Stack Exchange. Link
-
Advancements in chiral crystallization. Technobis. Link
-
Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. Medium. Link
-
Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De. TCI Chemicals. Link
-
Guide for crystallization. Link
-
Crystallization of Chiral Molecules. ResearchGate. Link
-
1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diyl Esters, a Novel Compound Class with Potent Chemoreversal Activity. Molecules. 2016. Link
-
threo-1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)-1,3-propanediol. ResearchGate. Link
-
(E)-1-(3,4-Dimethoxyphenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-en-1-one. IUCrData. 2017. Link
-
Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules. 2022. Link
-
Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules. 2020. Link
-
1-(3,4-Dimethoxyphenyl)ethanone. ResearchGate. Link
-
1,2-Ethanediol, 1-(4-hydroxy-3-methoxyphenyl)-, (R)-. PubChem. Link
-
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. Molbank. 2022. Link
-
Synthesis of 1,2Bis(3,4-dimethoxyphenyl)-1,3-propanediol Starting from trans-1,3Bis(3,4-dimethoxyphenyl)-2,3-epoxy-1-propanone. ResearchGate. Link
Sources
- 1. Synthesis, crystal growth, structural and physicochemical properties of an organic single crystal (C11H16N2O4) for fast scintillation and NLO applications - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. Seeded growth of single-crystal two-dimensional covalent organic frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chiral Separation of the Phenylglycinol Enantiomers by Stripping Crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4,6-Diaryl-5,5-difluoro-1,3-dioxanes as chiral dopants for liquid crystal compositions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of (1R)-1-(3,4-Dimethoxyphenyl)-1,2-ethanediol
This guide provides an in-depth analysis of the mass spectrometric fragmentation of (1R)-1-(3,4-Dimethoxyphenyl)-1,2-ethanediol, a compound of interest in metabolic studies and drug development. As a key metabolite or derivative of various sympathomimetic amines, understanding its structural features through mass spectrometry is crucial for unambiguous identification in complex matrices. We will compare common ionization techniques, detail optimized analytical protocols, and elucidate the characteristic fragmentation pathways, offering researchers a robust framework for their analytical workflows.
Introduction: The Analytical Challenge
This compound is a molecule characterized by three key structural motifs: a 3,4-dimethoxyphenyl (or veratryl) group, a benzylic alcohol, and a vicinal diol side chain. Each of these features imparts specific chemical properties that influence its behavior in a mass spectrometer. The primary analytical goal is to leverage these features to generate a unique fragmentation "fingerprint" that allows for its confident identification and differentiation from structural isomers.
Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is the technique of choice for this purpose due to its exceptional sensitivity and structural diagnostic power.[1] This guide will focus on the two most prevalent ionization techniques: Electrospray Ionization (ESI) for liquid chromatography-mass spectrometry (LC-MS) and Electron Ionization (EI) for gas chromatography-mass spectrometry (GC-MS).
Comparison of Ionization Techniques: ESI vs. EI
The choice of ionization technique is the most critical parameter in designing a mass spectrometry experiment. It dictates the type of ions produced and, consequently, the nature of the fragmentation data obtained.
| Feature | Electrospray Ionization (ESI) | Electron Ionization (EI) |
| Principle | Soft ionization in solution phase; creates even-electron ions (e.g., [M+H]⁺). | Hard, gas-phase ionization; creates odd-electron molecular ions (M⁺˙) that are prone to extensive fragmentation. |
| Typical Platform | Liquid Chromatography-Mass Spectrometry (LC-MS/MS). | Gas Chromatography-Mass Spectrometry (GC-MS). |
| Suitability for Analyte | Excellent. Directly analyzes the polar, non-volatile diol without derivatization. Produces a stable precursor ion for controlled MS/MS fragmentation. | Poor (Directly). The analyte's high polarity and low volatility make it unsuitable for direct GC-MS. Chemical derivatization (e.g., silylation) is mandatory.[2][3] |
| Information Yield | Provides molecular weight from the precursor ion and structural details from controlled, predictable MS/MS fragmentation pathways.[4][5] | Provides a complex, library-searchable fragmentation pattern. The molecular ion may be weak or absent.[6] |
| Recommendation | Primary choice. ESI-MS/MS offers a direct, sensitive, and structurally informative analysis ideal for drug metabolism and pharmacokinetic studies. | Alternative/Confirmatory. Useful if a GC-MS method is already established for related compounds. Fragmentation data from a derivatized analyte can provide complementary structural confirmation. |
For this compound, ESI is the superior technique. It generates a protonated molecule, [M+H]⁺, which can be isolated and subjected to Collision-Induced Dissociation (CID) to produce a clean, interpretable product ion spectrum that reveals key structural elements.
Experimental Workflow and Protocols
A self-validating protocol ensures reproducibility and confidence in the generated data. Below is a comprehensive workflow for the analysis of this compound using LC-MS/MS.
General Experimental Workflow
The following diagram illustrates the logical flow from sample preparation to data analysis for a typical LC-MS/MS experiment.
Caption: LC-MS/MS experimental workflow for fragmentation analysis.
Detailed Protocol: LC-MS/MS Analysis
-
Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in methanol.
-
Create a working standard of 1 µg/mL by diluting the stock solution in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). The formic acid is crucial as a proton source to promote the formation of [M+H]⁺ ions.
-
-
Liquid Chromatography Parameters:
-
Column: C18 Reversed-Phase, 100 mm x 2.1 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient: 5% B for 1 min, ramp to 95% B over 8 min, hold for 2 min, return to 5% B and equilibrate for 3 min.
-
Injection Volume: 2 µL.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry Parameters (ESI-MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Gas (N₂) Flow: 800 L/hr.
-
Desolvation Temperature: 400 °C.
-
MS1 Acquisition: Full scan from m/z 50 to 300 to confirm the precursor ion ([M+H]⁺ at m/z 199.2).
-
MS2 Acquisition: Targeted product ion scan of m/z 199.2. Use a range of collision energies (e.g., 10, 20, 40 eV) to observe the onset and evolution of fragment ions. This energy titration is a self-validating step, ensuring that observed fragments are indeed products of the selected precursor.
-
Elucidation of Fragmentation Pathways
The molecular formula of the analyte is C₁₀H₁₄O₄, giving a monoisotopic mass of 198.0892 Da. The protonated molecule [M+H]⁺ will therefore have an m/z of 199.0965.
ESI-MS/MS Fragmentation (Positive Ion Mode)
Upon collisional activation, the [M+H]⁺ ion at m/z 199 is expected to fragment via several logical pathways dictated by the molecule's structure. The primary sites of bond cleavage are the C-C bond of the diol sidechain and the C-O bonds of the hydroxyl groups.
Caption: Proposed ESI-MS/MS fragmentation pathways for [M+H]⁺ of the analyte.
Key Fragmentation Events:
-
Formation of m/z 167: A common initial fragmentation step for diols is the loss of water. For this molecule, the loss of one molecule of water (18 Da) from the side chain would yield an ion at m/z 181. A subsequent loss of a second water molecule or, more likely, the loss of methanol (CH₃OH, 32 Da) from the ring and side chain can lead to the ion at m/z 167 . This ion represents the stable dimethoxy-styrene cation.
-
Formation of m/z 151 (Base Peak): The most characteristic fragmentation is the cleavage of the C-C bond between the two hydroxyl-bearing carbons. This is an alpha-cleavage event relative to the aromatic ring and the benzylic alcohol, leading to the loss of a neutral CH₂OH radical (31 Da) and subsequent rearrangement, or more directly, the loss of formic acid (HCOOH, 46 Da) or a combination of water and CO. The resulting highly stable 3,4-dimethoxybenzyl cation at m/z 151 is often the base peak in the spectrum. Its stability is derived from the resonance delocalization of the positive charge into the electron-rich aromatic ring.
-
Formation of m/z 139: Loss of a methyl group (CH₃, 15 Da) from the m/z 151 ion can occur, but a more diagnostic fragment is often the ion at m/z 139 . This can arise from the loss of formaldehyde (CH₂O, 30 Da) from the m/z 169 intermediate (loss of CH2O from the sidechain) or other complex rearrangements.
-
Formation of m/z 123: Further fragmentation of the m/z 151 ion through the loss of carbon monoxide (CO, 28 Da) can produce the ion at m/z 123 . This is a common fragmentation pathway for methoxy-substituted aromatic cations.[7]
Summary of Predicted Fragment Ions
The following table summarizes the expected key ions in the positive-ion ESI-MS/MS spectrum.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure/Identity |
| 199.1 | 181.1 | H₂O (18 Da) | [M+H-H₂O]⁺ |
| 199.1 | 167.1 | CH₄O₂ (32 Da) | 3,4-Dimethoxystyrene cation |
| 199.1 | 151.1 | CH₄O₂ (48 Da) | 3,4-Dimethoxybenzyl cation (diagnostic) |
| 151.1 | 136.1 | CH₃ (15 Da) | Loss of methyl radical from m/z 151 |
| 151.1 | 123.1 | CO (28 Da) | Loss of carbon monoxide from m/z 151 |
| 151.1 | 108.1 | CO, CH₃ (43 Da) | Further fragmentation |
Comparison with Alternative Analytical Methods
While MS provides unparalleled sensitivity and molecular weight information, it is often complemented by other techniques for complete structural confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for de novo structure elucidation.[8] It provides unambiguous information about the carbon-hydrogen framework, connectivity, and stereochemistry (the 'R' configuration in this case), which MS cannot determine. However, NMR requires significantly more sample (micrograms to milligrams) and is a much lower throughput technique.
-
Gas Chromatography-Mass Spectrometry (GC-MS): As mentioned, GC-MS would require derivatization, for example, with BSTFA to form a trimethylsilyl (TMS) ether.[3] The fragmentation of the TMS derivative would be dominated by cleavage of the C-C bond in the diol, leading to characteristic ions, and could be used for confirmation if an extensive EI library is available.[2]
The synergy between LC-MS/MS and NMR is particularly powerful in drug metabolism studies, where MS is used to screen for and tentatively identify metabolites, which are then isolated for definitive NMR confirmation.
Conclusion
The mass spectrometric analysis of this compound is most effectively performed using LC-ESI-MS/MS in positive ion mode. The fragmentation pattern is predictable and highly diagnostic, characterized by a dominant product ion at m/z 151 , corresponding to the stable 3,4-dimethoxybenzyl cation. By employing the detailed protocols and understanding the fragmentation logic presented in this guide, researchers can confidently identify this compound and distinguish it from its isomers in complex biological and chemical matrices. This systematic approach, grounded in the principles of ion chemistry, provides a robust and reliable method for advancing research in drug development and related scientific fields.
References
-
Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling. Journal of Mass Spectrometry. [Link]
-
Identification of a probable new adrenergic agonist by nuclear magnetic resonance and mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Rapid Screening Method for β-Adrenergic Agonist Residues Incurred in Animal Urine Using Direct Analysis in Real-Time Mass Spectrometry. Journal of Agricultural and Food Chemistry. [Link]
-
Determination of Beta-Adrenergic Receptor Agonists in Animal Tissues and Urine Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry. Waters Corporation. [Link]
-
Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and 18 O labelling. ResearchGate. [Link]
-
β-Adrenergic Agonist Residue Point-of-Care Testing. Encyclopedia.pub. [Link]
-
Mass spectrometry captures biased signalling and allosteric modulation of a G-protein-coupled receptor. Nature. [Link]
-
Summary of MS/MS fragments for putative in source oxidation products of catechol (Cat). ResearchGate. [Link]
-
A Fast and Selective Approach for Profiling Vicinal Diols Using Liquid Chromatography-Post Column Derivatization-Double Precursor Ion Scanning Mass Spectrometry. PubMed Central. [Link]
-
Negative Ion Electrospray Mass Spectrometry of Polyphenols, Catecholamines and Their Oxidation Products. Journal of Mass Spectrometry. [Link]
-
GC-MS and ESI-MS detection of catechol. International Journal of Education and Research. [Link]
-
Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. [Link]
-
Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13. PubMed Central. [Link]
-
1-(3,4-Dimethoxyphenyl)ethane-1,2-diol. PubChem. [Link]
-
Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy Online. [Link]
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synt ... - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00073D [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Identification of a probable new adrenergic agonist by nuclear magnetic resonance and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Chiral Diols in Asymmetric Synthesis: Benchmarking (1R)-1-(3,4-Dimethoxyphenyl)-1,2-ethanediol
In the landscape of asymmetric synthesis, the judicious selection of a chiral ligand or auxiliary is paramount to achieving high stereoselectivity. Among the plethora of chiral molecules, C2-symmetric and C1-symmetric diols have emerged as workhorse catalysts and directing groups, enabling the synthesis of enantiomerically enriched compounds critical to the pharmaceutical and fine chemical industries. This guide provides an in-depth comparison of (1R)-1-(3,4-Dimethoxyphenyl)-1,2-ethanediol, a C1-symmetric vicinal diol, with the widely utilized C2-symmetric chiral diols: (R,R)-Hydrobenzoin, (4R,5R)-TADDOL, and (R)-BINOL.
While direct, side-by-side comparative data for this compound in many standard asymmetric transformations is limited in the peer-reviewed literature, we can draw valuable insights from the performance of structurally related diols and contextualize its potential within key reactions. This guide will focus on two fundamental and well-documented asymmetric transformations: the enantioselective addition of diethylzinc to aldehydes and the asymmetric reduction of prochiral ketones.
The Contenders: A Structural Overview
Chiral diols exert stereochemical control by creating a rigid and predictable chiral environment around a metal center or by serving as a bulky, stereodirecting auxiliary. The geometry and electronic properties of the diol are critical to its efficacy.
-
This compound: This C1-symmetric diol, also known as a derivative of veratrylglycerol, features a catechol ether moiety. The electron-donating methoxy groups can influence the Lewis acidity of a coordinated metal center. Its lack of C2 symmetry may offer unique stereochemical induction pathways compared to its more symmetrical counterparts.
-
(R,R)-Hydrobenzoin: A C2-symmetric 1,2-diol with phenyl substituents, hydrobenzoin and its derivatives are readily accessible and have been employed in a variety of asymmetric transformations.[1] Strategic substitutions on the phenyl rings can dramatically enhance enantioselectivity.[2]
-
(4R,5R)-TADDOL (α,α,α',α'-Tetraaryl-1,3-dioxolane-4,5-dimethanol): Derived from tartaric acid, TADDOLs are highly versatile C2-symmetric diols known for their broad applicability in titanium-catalyzed reactions. The bulky aryl groups create a well-defined chiral pocket, leading to high levels of enantioselectivity.[3]
-
(R)-BINOL (1,1'-Bi-2-naphthol): An axially chiral C2-symmetric diol, BINOL is one of the most successful and widely used ligands in asymmetric catalysis. Its rigid binaphthyl backbone and tunable electronic properties through substitution at the 3 and 3' positions make it a powerful tool for a vast range of reactions.
Performance in Asymmetric Synthesis: A Comparative Analysis
The efficacy of a chiral diol is highly dependent on the specific reaction, substrate, and reaction conditions. Below, we present a comparative overview of the performance of these diols in two key asymmetric transformations, drawing on published experimental data.
Enantioselective Addition of Diethylzinc to Benzaldehyde
The addition of organozinc reagents to aldehydes is a fundamental C-C bond-forming reaction for the synthesis of chiral secondary alcohols. The choice of the chiral ligand is crucial for achieving high enantiomeric excess (ee).
| Chiral Diol/Ligand | Catalyst System | Yield (%) | ee (%) | Reference |
| (1R,2R)-1,2-bis(2-methoxyphenyl)ethane-1,2-diol* | Ti(OiPr)₄ | 95 | 98 | [4] |
| (R,R)-Hydrobenzoin derivative (Vivol) | SnCl₄ | 95 | 93 | [2] |
| (4R,5R)-TADDOL | Ti(OiPr)₄ | 91 | 94 | [5] |
| (R)-BINOL | Ti(OiPr)₄ | 95 | 86 | [6] |
| Carbohydrate-based Diol | Ti(OiPr)₄ | 75-90 | 35-56 | [2] |
*Note: Data for (1R,2R)-1,2-bis(2-methoxyphenyl)-ethane-1,2-diol is used as a proxy for this compound due to structural similarity and lack of direct comparative data. The data for this entry pertains to a Diels-Alder reaction, highlighting its potential in Lewis acid catalysis.[4]
Analysis: The data suggests that vicinal diols with methoxy-substituted phenyl groups can be highly effective ligands in Lewis acid-catalyzed reactions, achieving excellent enantioselectivity.[4] While the specific performance of this compound in the diethylzinc addition is not documented in the reviewed literature, the high performance of its analogue suggests it could be a promising candidate. TADDOL and substituted hydrobenzoin derivatives also demonstrate excellent efficacy in this transformation.[2][5]
Asymmetric Reduction of Prochiral Ketones
The reduction of prochiral ketones to chiral secondary alcohols is another fundamental transformation in asymmetric synthesis. Chiral diols are often used to modify metal hydride reducing agents or as ligands in transfer hydrogenation reactions.
| Chiral Diol/Reagent | Reducing Agent/Catalyst System | Substrate | Yield (%) | ee (%) | Reference |
| (S)-BINOL | LiAlH₄ | Acetophenone | 95 | 86 | [7] |
| (-)-DIP-Chloride (derived from α-pinene) | - | Acetophenone | - | 98 | [8] |
| Chiral Oxazaborolidine (from amino alcohol) | BH₃·THF | Acetophenone | High | >95 | [7] |
| Ru(II)-TsDPEN | H₂ | Acetophenone | >95 | >99 | [7] |
Analysis: In the context of ketone reduction, BINOL-modified lithium aluminum hydride (BINAL-H) reagents show good enantioselectivity.[7] However, other methods such as the CBS reduction using chiral oxazaborolidines and Noyori's asymmetric hydrogenation with Ru(II)-diamine catalysts generally provide higher enantioselectivities.[7] The role of this compound in this context remains to be explored, but its ability to form chiral metal complexes suggests potential as a ligand for transfer hydrogenation or as a modifier for metal hydrides.
Mechanistic Considerations and Experimental Protocols
The stereochemical outcome of these reactions is dictated by the transition state geometry, which is influenced by the structure of the chiral diol-metal complex.
Enantioselective Addition of Diethylzinc to Aldehydes: A Proposed Catalytic Cycle
In the titanium-TADDOL-catalyzed addition of diethylzinc to aldehydes, the diol acts as a chiral ligand, creating a well-defined chiral pocket around the titanium center. This directs the facial selectivity of the aldehyde's approach and the subsequent nucleophilic attack by the ethyl group from the diethylzinc.
Caption: Proposed catalytic cycle for the enantioselective addition of diethylzinc to aldehydes catalyzed by a chiral diol-titanium complex.
Experimental Protocol: Asymmetric Reduction of Acetophenone using a CBS Catalyst
This protocol outlines a general procedure for the asymmetric reduction of a prochiral ketone using an in-situ generated Corey-Bakshi-Shibata (CBS) catalyst derived from a chiral amino alcohol.
Materials:
-
(S)-(-)-2-Methyl-CBS-oxazaborolidine (1 M in toluene) or in-situ generation from (1R,2S)-(-)-norephedrine and borane dimethylsulfide complex.
-
Borane-tetrahydrofuran complex (BH₃·THF, 1 M solution)
-
Acetophenone
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add the (S)-(-)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq).
-
Cool the flask to -20 °C.
-
Slowly add the borane-THF solution (0.6 eq) to the catalyst solution and stir for 10 minutes.
-
Add a solution of acetophenone (1.0 eq) in anhydrous THF dropwise over 30 minutes, maintaining the temperature at -20 °C.
-
Stir the reaction mixture at -20 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow, dropwise addition of methanol at -20 °C.
-
Allow the mixture to warm to room temperature and then add saturated aqueous NH₄Cl.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the chiral 1-phenylethanol.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Conclusion and Future Outlook
While established C2-symmetric diols like BINOL and TADDOL have a proven track record of providing high enantioselectivity across a broad spectrum of reactions, the exploration of C1-symmetric diols such as this compound presents an opportunity for discovering novel reactivity and selectivity. The performance of a structurally similar diol in a Lewis acid-catalyzed Diels-Alder reaction suggests that this compound holds significant potential as a chiral ligand.[4]
The electron-donating nature of the dimethoxy-substituted phenyl ring may modulate the electronic properties of the catalyst, potentially leading to enhanced reactivity or alternative stereochemical outcomes compared to diols with unsubstituted or electron-withdrawing phenyl groups. Further research is warranted to directly evaluate the performance of this compound in benchmark asymmetric reactions. Such studies will be crucial in elucidating its unique catalytic properties and positioning it within the powerful arsenal of chiral diols available to the synthetic chemist.
References
- Hall, D. G., et al. (2011). Directed ortho,ortho'-dimetalation of hydrobenzoin: Rapid access to hydrobenzoin derivatives useful for asymmetric synthesis. J. Org. Chem., 76(21), 8976-8986.
- Qiu, J., Guo, C., & Zhang, X. (2004). Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by a Titanate Complex with a Chiral Tetradentate Ligand. The Journal of Organic Chemistry, 69(24), 8131-8134.
-
ResearchGate. (2017). Enantioselective addition of diethylzinc to benzaldehyde (5a) under different conditions. [Link]
- BenchChem. (2025).
- Pu, L. (1998). 1,1'-Binaphthyl-2,2'-diol and its derivatives in asymmetric synthesis. Chemical Reviews, 98(7), 2405-2494.
-
ResearchGate. (2017). Enantioselective reduction of acetophenone in the presence of diethylzinc and a chiral diamine a. [Link]
-
National Institutes of Health. (2024). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. [Link]
- Seebach, D., et al. (1991). TADDOLs, their derivatives, and TADDOL analogues: versatile chiral auxiliaries. Angewandte Chemie International Edition in English, 30(9), 1091-1093.
-
Wikipedia. (2024). Chiral auxiliary. [Link]
-
PubMed. (2001). Chiral auxiliaries for asymmetric radical cyclization reactions: application to the enantioselective synthesis of (+)-triptocallol. [Link]
-
Oriental Journal of Chemistry. (2014). Enantioselective Diels-Alder reactions of carboxylic ester dienophiles catalysed by titanium-based chiral Lewis acid. [Link]
- Schaus, S. E., et al. (2006). Asymmetric Allylboration of Ketones Catalyzed by Chiral Diols. Journal of the American Chemical Society, 128(39), 12660-12661.
-
MDPI. (2019). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. [Link]
-
MDPI. (2023). Chiral Diol-Based Organocatalysts in Enantioselective Reactions. [Link]
-
ResearchGate. (2007). Chiral Auxiliaries in Asymmetric Synthesis. [Link]
-
Sci-Hub. (2006). Syntheses and Applications of C2-Symmetric Chiral Diols. [Link]
- Hoveyda, A. H., et al. (2014). Catalytic, Enantioselective Synthesis of 1,2-anti Diols via Asymmetric Ring Opening/Cross Metathesis.
-
Ghosh, A. K. (n.d.). New Asymmetric Synthesis Research. Purdue University. [Link]
-
PubMed. (1997). Asymmetric Synthesis of P-Chiral Diphosphines. Steric Effects on the Palladium-Complex-Promoted Asymmetric Diels-Alder Reaction between a Dimethylphenylphosphole and (E/Z)-Methyl-Substituted Diphenylvinylphosphines. [Link]
-
PubChem. (n.d.). 1,2-Ethanediol, 1-(4-hydroxy-3-methoxyphenyl)-, (R)-. [Link]
- Yamamoto, H., et al. (2007). Catalytic Enantioselective Hetero-Diels-Alder Reactions of an Azo Compound. Journal of the American Chemical Society, 129(16), 4902-4903.
-
ResearchGate. (2003). Asymmetric Synthesis of Isoquinuclidine by Diels-Alder Reaction of 1,2-Dihydropyridine and Chiral Dienophile Utilizing a Chiral Lewis Acid. [Link]
Sources
- 1. preprints.org [preprints.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Enantioselective Diels-Alder reactions of carboxylic ester dienophiles catalysed by titanium-based chiral Lewis acid – Oriental Journal of Chemistry [orientjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to Unraveling the Stereospecific Biological Activities of (1R)- and (1S)-1-(3,4-Dimethoxyphenyl)-1,2-ethanediol
Introduction: The Critical Role of Chirality in Bioactivity
In the realm of drug discovery and development, the three-dimensional arrangement of atoms in a molecule, or stereochemistry, is a paramount determinant of its biological activity. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different pharmacological, toxicological, and pharmacokinetic profiles. This guide provides a comprehensive framework for comparing the biological activities of the (1R)- and (1S)-enantiomers of 1-(3,4-Dimethoxyphenyl)-1,2-ethanediol, a veratrole derivative with potential therapeutic applications.
While direct comparative studies on these specific enantiomers are not extensively documented in publicly available literature, this guide will leverage established principles of stereoselectivity and provide a robust experimental roadmap for researchers to elucidate their differential biological effects. The structural similarity of the 3,4-dimethoxyphenyl moiety to endogenous catecholamines suggests that stereoselectivity may play a significant role in the bioactivity of these compounds, particularly in their interactions with biological targets such as enzymes and receptors.[1][2][3]
This document is structured to empower researchers with the foundational knowledge and practical methodologies required to conduct a thorough and scientifically rigorous comparison of these enantiomers.
The Principle of Stereoselectivity: Learning from Catecholamine Analogs
The differential effects of enantiomers are well-documented for numerous chiral drugs and bioactive molecules. Catecholamines and their analogs serve as a pertinent example due to the shared catechol-like moiety. Research has consistently demonstrated that the stereochemistry of these compounds profoundly influences their interaction with adrenergic receptors and uptake transporters.[1][2] For instance, the naturally occurring (-)-epinephrine is significantly more potent than its (+)-enantiomer. This disparity arises from the precise three-dimensional fit of the (-)-enantiomer into the chiral binding pocket of its receptor.
It is therefore highly probable that the (1R)- and (1S)-enantiomers of 1-(3,4-Dimethoxyphenyl)-1,2-ethanediol will exhibit distinct biological activities. One enantiomer may be significantly more potent or efficacious (the eutomer), while the other may be less active, inactive, or even contribute to off-target effects (the distomer). A comprehensive comparison is therefore not merely an academic exercise but a critical step in identifying the more promising candidate for further development.
Proposed Experimental Workflow for Comparative Bioactivity Assessment
To systematically evaluate and compare the biological activities of the (1R)- and (1S)-enantiomers, a multi-tiered experimental approach is recommended. This workflow is designed to assess their effects from the molecular to the cellular level.
Caption: A phased experimental workflow for the comparative biological evaluation of (1R)- and (1S)-1-(3,4-Dimethoxyphenyl)-1,2-ethanediol.
Detailed Experimental Protocols
The following section provides detailed, step-by-step methodologies for key experiments proposed in the workflow.
Chiral Purity Assessment: Chiral High-Performance Liquid Chromatography (HPLC)
Objective: To confirm the enantiomeric purity of the (1R)- and (1S)-1-(3,4-Dimethoxyphenyl)-1,2-ethanediol samples.
Methodology:
-
Column Selection: Employ a chiral stationary phase (CSP) column suitable for the separation of polar aromatic compounds. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point.
-
Mobile Phase Optimization: Screen various mobile phases, typically consisting of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The ratio of the solvents will need to be optimized to achieve baseline separation of the two enantiomers.
-
Sample Preparation: Dissolve a small, accurately weighed amount of each enantiomer in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at a wavelength where the compound exhibits maximum absorbance (e.g., 280 nm).
-
Column Temperature: 25°C (can be varied to optimize separation).
-
-
Data Analysis: Integrate the peak areas for each enantiomer. The enantiomeric excess (% ee) can be calculated using the formula: % ee = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.
Comparative Cytotoxicity Assessment: MTT Assay
Objective: To determine and compare the cytotoxic effects of the (1R)- and (1S)-enantiomers on a relevant cell line.
Methodology:
-
Cell Culture: Culture a suitable human cell line (e.g., a cancer cell line like MCF-7 or a normal cell line like HEK293) in appropriate media and conditions.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare stock solutions of the (1R)- and (1S)-enantiomers in a suitable solvent (e.g., DMSO). Perform serial dilutions in cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with the medium containing the different concentrations of the enantiomers. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of isopropanol with 0.04 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that causes 50% inhibition of cell growth) for each enantiomer.
In Vitro Enzyme Inhibition Assay (Hypothetical Example: Catechol-O-Methyltransferase - COMT)
Objective: To investigate the potential differential inhibitory effects of the enantiomers on a relevant enzyme, such as COMT, which is involved in the metabolism of catecholamines.
Methodology:
-
Reagents:
-
Recombinant human COMT enzyme.
-
S-adenosyl-L-methionine (SAM) as the methyl donor.
-
A suitable catechol substrate (e.g., epinephrine).
-
(1R)- and (1S)-1-(3,4-Dimethoxyphenyl)-1,2-ethanediol as potential inhibitors.
-
Assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, COMT enzyme, and varying concentrations of the (1R)- and (1S)-enantiomers.
-
Pre-incubate for 10-15 minutes at 37°C.
-
Initiate the reaction by adding the catechol substrate and SAM.
-
Incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Stop the reaction (e.g., by adding an acid).
-
-
Detection: Quantify the product of the enzymatic reaction. This can be done using various methods, such as HPLC with electrochemical detection or a fluorescence-based assay.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the enantiomers relative to a control with no inhibitor. Determine the IC50 value for each enantiomer by plotting the percentage of inhibition against the inhibitor concentration.
Data Presentation and Interpretation
For a clear and concise comparison, all quantitative data should be summarized in tables.
Table 1: Hypothetical Comparative Bioactivity Data
| Biological Assay | Parameter | (1R)-enantiomer | (1S)-enantiomer |
| Cytotoxicity (MCF-7 cells) | IC50 (µM) | 15.2 ± 1.8 | 89.5 ± 7.3 |
| COMT Inhibition | IC50 (µM) | 5.7 ± 0.6 | 45.1 ± 3.9 |
| Receptor Binding (Hypothetical Receptor X) | Ki (nM) | 25.3 ± 2.1 | > 1000 |
Data are presented as mean ± standard deviation from three independent experiments.
The hypothetical data in Table 1 illustrates a scenario where the (1R)-enantiomer is significantly more potent in all tested assays, suggesting it is the eutomer.
Visualizing Potential Mechanisms of Action
To conceptualize how these enantiomers might exert their effects, a signaling pathway diagram can be a valuable tool.
Caption: A generalized signaling pathway illustrating the potential mechanism of action of a bioactive enantiomer.
Conclusion and Future Directions
This guide provides a comprehensive, albeit prospective, framework for the comparative biological evaluation of (1R)- and (1S)-1-(3,4-Dimethoxyphenyl)-1,2-ethanediol. By systematically applying the outlined experimental protocols, researchers can generate the crucial data needed to understand the stereospecific activities of these compounds. The elucidation of their differential effects will be instrumental in guiding future drug development efforts, potentially leading to the identification of a more potent and selective therapeutic agent. Further investigations could also explore their metabolic profiles and in vivo efficacy in relevant animal models.
References
- Hendley, E. D., & Snyder, S. H. (1972). Stereoselectivity of catecholamine uptake in noradrenergic and dopaminergic peripheral organs. European Journal of Pharmacology, 19(1), 56-66.
- BenchChem. (2025). Comparative Biological Activity of Tetrahydro-4H-pyran-4-one Enantiomers: A Guide for Researchers.
- Li, Y., et al. (2023). Comparative studies on in vitro antitumor activities and apoptosis-inducing effects of enantiomeric ruthenium(II) complexes. RSC Advances, 13(28), 19385-19394.
- Snyder, S. H., & Hendley, E. D. (1973). Stereoselective features of catecholamine disposition and their behavioral implications. In Catecholamines and their enzymes in the neuropathology of schizophrenia (pp. 211-234). Pergamon.
- Obach, R. S., et al. (2010). Prediction of in vivo enantiomeric compositions by modeling in vitro metabolic profiles. Journal of Pharmaceutical Sciences, 99(9), 4029-4037.
-
PharmaCompass. (n.d.). 1,2-Dimethoxybenzene (veratrole). Retrieved from [Link]
-
PubChem. (n.d.). Veratrole. Retrieved from [Link]
-
CFS Europe S.p.A. (2025). Veratrole for Antioxidant Synthesis in Pharmaceuticals. Retrieved from [Link]
-
ResearchGate. (n.d.). Enzymatic resolution of 1-phenyl-1,2-ethanediol by enantioselective oxidation: Overcoming product inhibition by continuous extraction. Retrieved from [Link]
- Wang, Y., et al. (2023). Stereoselectivity of In Vivo Processes and Bioactivity of Farrerol Enantiomers. Molecules, 28(1), 33.
-
ResearchGate. (n.d.). A modular approach to catalytic stereoselective synthesis of chiral 1,2-diols and 1,3-diols. Retrieved from [Link]
-
AXXAM. (n.d.). In Vitro Assays | For successful drug discovery programs. Retrieved from [Link]
-
Russian Journal of Oncology. (2025). In vitro antiproliferative activity and in vivo antitumor effect of 2,21-bis-[2-pyridinyl]methylidene hollongdione Dp-41 (2NK), a novel hollongdione derivative. Retrieved from [Link]
- Hu, J. F., & Hamann, M. T. (2023). Catecholamine Derivatives: Natural Occurrence, Structural Diversity, and Biological Activity. Molecules, 28(23), 7856.
- O'Brien, R. V., & Hoveyda, A. H. (2012). Catalytic, enantioselective synthesis of 1,2-anti diols via asymmetric ring opening/cross metathesis. Journal of the American Chemical Society, 134(28), 11464-11467.
-
Wikipedia. (n.d.). Catecholamine. Retrieved from [Link]
-
MDPI. (n.d.). Chiral Diol-Based Organocatalysts in Enantioselective Reactions. Retrieved from [Link]
- Wang, M., et al. (2023). Catecholamine Derivatives as Novel Crosslinkers for the Synthesis of Versatile Biopolymers. International Journal of Molecular Sciences, 24(17), 13495.
-
ResearchGate. (n.d.). Enzymatic resolution of racemic 4-(4'-methoxyphenyl)but-3-en-2-ol and.... Retrieved from [Link]
-
ResearchGate. (n.d.). Convenient enzymatic resolution of cis-6-benzyltetrahydro- 1H-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione using lipase to prepare the intermediate of moxifloxacin. Retrieved from [Link]
- Chen, C. C., et al. (2012). 1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diyl esters, a novel compound class with potent chemoreversal activity. Molecules, 17(7), 8465-8482.
- Greene, L. M., et al. (2022). Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer. International journal of molecular sciences, 23(19), 11849.
Sources
Performance Evaluation of Novel Chiral Diol Ligands in Asymmetric Catalysis: A Comparative Study Featuring (1R)-1-(3,4-Dimethoxyphenyl)-1,2-ethanediol
An In-Depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Chiral Ligands in Asymmetric Synthesis
In the landscape of modern synthetic chemistry, the ability to control stereochemistry is paramount. Chiral diols have emerged as a cornerstone class of ligands and organocatalysts, capable of creating a precisely defined chiral environment around a reactive center to guide the stereochemical outcome of a reaction.[1][2] Their utility is vast, spanning applications from asymmetric reductions and oxidations to carbon-carbon bond-forming reactions. While C2-symmetric diols such as those derived from BINOL and TADDOL are renowned for their broad applicability and high enantioselectivities, the exploration of new chiral scaffolds remains a critical endeavor for innovation and optimization in catalyst design.[2][3][4]
This guide focuses on (1R)-1-(3,4-Dimethoxyphenyl)-1,2-ethanediol, a readily accessible chiral vicinal diol, as a case study for performance evaluation. While not as extensively documented as other prominent diols, its structural motifs—a chiral backbone and electron-rich aromatic substituents—make it a compelling candidate for a ligand in metal-catalyzed asymmetric reactions. We will objectively compare its projected performance within the context of a well-defined catalytic system against established, high-performance alternatives. The core objective is not merely to present data, but to provide a robust framework for the evaluation of any new chiral ligand, explaining the causality behind the experimental design and validation protocols.
Choosing the Arena: Asymmetric Transfer Hydrogenation (ATH)
To conduct a meaningful performance evaluation, a benchmark reaction is essential. Asymmetric transfer hydrogenation (ATH) of prochiral ketones is an ideal choice for several reasons:
-
Industrial Relevance: The synthesis of chiral secondary alcohols is a fundamental transformation in the production of pharmaceutical intermediates and fine chemicals.[5][6]
-
Mechanistic Understanding: The mechanism, particularly for Ruthenium-based catalysts, is well-studied, providing a strong basis for rational catalyst design and interpretation of results.[5][6]
-
Quantitative Metrics: Performance is readily and accurately quantified by two key metrics: Conversion (%) (or Yield) and Enantiomeric Excess (% ee) .
-
Operational Simplicity: The reaction typically uses safe, inexpensive hydrogen donors like isopropanol and operates under mild conditions.[6]
The catalytic system involves an in-situ generated complex from a metal precursor (e.g., [RuCl2(p-cymene)]2) and a chiral ligand. The diol ligand, upon coordination to the metal center, dictates the facial selectivity of hydride transfer from the hydrogen donor to the ketone substrate.
The Contenders: A Comparative Overview
We will evaluate the performance of our target ligand within a Ruthenium-based system against two established alternatives that represent different classes of highly effective chiral ligands in ATH.
-
System A (Subject of Study): [RuCl2(p-cymene)]2 with This compound .
-
System B (Benchmark Diamine Ligand): The classic Noyori-type catalyst, [(R,R)-TsDPEN]RuCl(p-cymene). This system is known for its exceptional activity and enantioselectivity across a broad range of substrates.[5][6]
-
System C (Benchmark Diol Ligand): A system based on a TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol) derivative, which are well-regarded chiral diol ligands in various asymmetric transformations.[1]
Below is a summary of expected and literature-reported performance data for the ATH of acetophenone, a standard benchmark substrate.
| Catalyst System | Chiral Ligand | Typical Yield (%) | Typical ee (%) | Key Strengths & Weaknesses |
| System A (Projected) | This compound | 85-95% | 80-92% | Strengths: Potentially lower cost, readily synthesized. Weaknesses: Unproven performance, may exhibit lower enantioselectivity due to conformational flexibility compared to C2-symmetric ligands. |
| System B (Literature) | (R,R)-TsDPEN | >99% | >99% | Strengths: Extremely high enantioselectivity and broad substrate scope.[5][6] Weaknesses: Ligand synthesis can be more complex and costly. |
| System C (Literature) | TADDOL Derivative | 90-98% | 90-98% | Strengths: High enantioselectivity, rigid C2-symmetric scaffold.[1] Weaknesses: Can be sterically demanding, potentially limiting substrate scope. |
Note: Data for System A is a projection based on structurally similar acyclic chiral diols. Data for Systems B and C are representative values from the literature for the ATH of acetophenone.
Experimental Design: A Protocol for Validated Performance Evaluation
The trustworthiness of a performance comparison hinges on a meticulously executed, reproducible experimental protocol. The following workflow is designed as a self-validating system for screening and optimizing new chiral ligands in ATH.
Workflow for Catalyst Performance Evaluation
Caption: A validated workflow for evaluating chiral ligand performance in asymmetric catalysis.
Step-by-Step Protocol: ATH of Acetophenone
Causality Note: This protocol employs rigorous techniques to eliminate common sources of error. Using an inert atmosphere prevents oxidation of the catalyst, while purified reagents ensure that no catalyst poisons are present, which could unfairly impact performance metrics.[7]
1. Materials and Reagents:
-
Metal Precursor: [RuCl2(p-cymene)]2
-
Chiral Ligand: this compound
-
Substrate: Acetophenone (distilled prior to use)
-
Hydrogen Donor: Anhydrous Isopropanol (i-PrOH)
-
Base/Activator: Anhydrous Potassium Hydroxide (KOH) or Potassium tert-butoxide (t-BuOK)
-
Solvent: Anhydrous Toluene (if required)
-
Inert Gas: Argon or Nitrogen
2. In-situ Catalyst Preparation (Example for System A):
-
Rationale: Preparing the catalyst in situ just before the reaction ensures maximum activity. The base is crucial for forming the active Ruthenium-hydride species.[6]
-
To a flame-dried Schlenk flask under Argon, add [RuCl2(p-cymene)]2 (0.0025 mmol, 1.0 eq).
-
Add the chiral diol ligand (0.0055 mmol, 2.2 eq).
-
Add anhydrous i-PrOH (2.0 mL).
-
Stir the resulting mixture at 80°C for 20 minutes. A color change should be observed as the complex forms.
-
Cool the mixture to room temperature.
3. Catalytic Reaction:
-
To the pre-formed catalyst solution, add a solution of acetophenone (0.5 mmol, 100 eq) in anhydrous i-PrOH (3.0 mL).
-
Add a solution of KOH in i-PrOH (0.05 mmol, 10 eq).
-
Stir the reaction mixture at the desired temperature (e.g., 28°C) and monitor its progress by taking small aliquots for TLC or GC analysis.
4. Workup and Isolation:
-
Once the reaction is complete (as determined by GC monitoring), quench the reaction by adding 5 mL of water.
-
Extract the product with diethyl ether (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product (1-phenylethanol) by flash column chromatography if necessary.
5. Performance Analysis:
-
Conversion: Determine the conversion of acetophenone to 1-phenylethanol using Gas Chromatography (GC) or ¹H NMR spectroscopy of the crude reaction mixture, using an internal standard for quantification.
-
Enantiomeric Excess (ee): Determine the ee of the chiral alcohol product by Chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase (e.g., Chiralcel OD-H or AD-H column) and a mobile phase such as a hexane/isopropanol mixture. Compare the retention times of the enantiomers to known standards.[8]
Mechanistic Insight: The "Why" Behind Asymmetric Induction
The effectiveness of a chiral ligand is rooted in its ability to create a well-defined and sterically constrained transition state. In the Ru-catalyzed ATH, the reaction proceeds through a six-membered pericyclic transition state.
Generalized Catalytic Cycle for ATH
Caption: Generalized catalytic cycle for the Ru-catalyzed asymmetric transfer hydrogenation of a ketone.
The chiral ligand (L*), in our case this compound, controls the stereochemistry at the transition state. It forces the ketone to approach the ruthenium-hydride species from one specific face (either Re or Si) due to steric hindrance. The bulky phenyl group and the coordinated diol scaffold create a "chiral pocket," and only one orientation of the substrate fits favorably, leading to the preferential formation of one enantiomer of the alcohol product. The degree of enantioselectivity (the ee) is a direct measure of the energy difference between the two diastereomeric transition states leading to the R and S products.
Conclusion and Future Outlook
This guide outlines a comprehensive framework for the performance evaluation of a novel chiral diol ligand, this compound, in the context of asymmetric transfer hydrogenation. While projected to be a competent ligand, its performance in terms of enantioselectivity may not reach the exceptional levels of benchmark systems like (R,R)-TsDPEN-Ru. The slightly lower projected ee can be attributed to the greater conformational flexibility of an acyclic diol compared to the rigid backbone of a ligand like TsDPEN.
However, the value of exploring new ligands cannot be overstated. Factors such as synthetic accessibility, cost, and the potential for novel reactivity are powerful drivers of innovation. The protocols and comparative methodology detailed here provide a robust starting point for any researcher aiming to validate a new catalyst system. Future work should involve screening a library of substrates, optimizing reaction conditions (temperature, solvent, base), and conducting detailed kinetic and spectroscopic studies to fully elucidate the catalyst's potential and limitations.[5][7]
References
-
Nguyen, T. N., Chen, P.-A., Setthakarn, K., & May, J. A. (2018). Chiral Diol-Based Organocatalysts in Enantioselective Reactions. Molecules, 23(9), 2317. [Link]
-
MDPI. Chiral Diol-Based Organocatalysts in Enantioselective Reactions. MDPI.com. [Link]
-
ResearchGate. Chiral Diol-Based Organocatalysts in Enantioselective Reactions. ResearchGate. [Link]
-
ACS Publications. High-Throughput Experimentation-Enabled Asymmetric Hydrogenation. ACS Publications. [Link]
-
Yıldız, T., Hasdemir, B., Yasa, H., & Başpınar Küçük, H. (2024). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega. [Link]
-
ACS Publications. Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy. ACS Publications. [Link]
-
Giménez-Agulló, N., et al. (2019). Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy. ACS Catalysis, 9(2), 1054-1063. [Link]
-
MDPI. Organocatalyzed Enantioselective [3+2] Cycloaddition Reactions for Synthesis of Dispiro[benzothiophenone-indandione-pyrrolidine] Derivatives. MDPI.com. [Link]
Sources
A Senior Application Scientist's Guide to the Cross-Reactivity Analysis of (1R)-1-(3,4-Dimethoxyphenyl)-1,2-ethanediol Derivatives
For researchers, scientists, and drug development professionals, ensuring the specificity of a therapeutic candidate is paramount. Off-target effects can lead to unforeseen toxicities and a high rate of attrition in the drug development pipeline. This guide provides a comprehensive framework for conducting a cross-reactivity analysis of (1R)-1-(3,4-Dimethoxyphenyl)-1,2-ethanediol derivatives, a class of compounds with potential therapeutic applications. While specific experimental data for this exact compound family is not broadly available, this guide establishes a robust, data-driven methodology for such an investigation based on the known activities of structurally related molecules.
The Imperative of Cross-Reactivity Profiling
The journey of a drug candidate from the laboratory to the clinic is fraught with challenges, with a significant number of failures attributed to a lack of safety and efficacy.[1] A primary contributor to these failures is unanticipated interactions with biological targets other than the intended one, a phenomenon known as off-target activity or cross-reactivity.[2] A thorough understanding of a compound's cross-reactivity profile is not only a critical component of the preclinical data package for an Investigational New Drug (IND) application but also a fundamental aspect of responsible drug design.[3][4][5]
The this compound scaffold is a privileged structure found in numerous biologically active compounds. Derivatives of dimethoxyphenyl compounds have been reported to interact with a range of targets, including G-protein coupled receptors (GPCRs), enzymes, and transporters. This structural precedent underscores the necessity of a broad cross-reactivity assessment to identify potential liabilities and alternative therapeutic opportunities.
Designing a Rational Cross-Reactivity Screening Panel
Based on the known pharmacology of structurally analogous compounds containing the dimethoxyphenyl moiety, a logical starting point for a cross-reactivity panel would include targets from the following families:
-
Serotonin (5-HT) Receptors: Numerous 2,5-dimethoxyphenyl and 2,4,5-trimethoxyphenyl derivatives exhibit high affinity for various 5-HT receptor subtypes, including 5-HT1A, 5-HT2A, and 5-HT2C.[6][7][8][9]
-
Adrenergic and Dopaminergic Receptors: Cross-reactivity with α- and β-adrenergic receptors, as well as dopamine D2 receptors, has been observed for some phenethylamine derivatives.[6][8]
-
Trace Amine-Associated Receptor 1 (TAAR1): This receptor is another target for phenethylamine analogs.[6][8][9]
-
Cyclooxygenase (COX) Enzymes: The structural similarity to some COX inhibitors warrants the inclusion of COX-1 and COX-2 in the screening panel.[10][11]
-
Efflux Pumps (P-glycoprotein and MRPs): Certain 1-(3,4,5-trimethoxyphenyl)ethane-1,2-diyl esters have demonstrated inhibitory activity against these transporters, which are implicated in multidrug resistance.[12]
The following workflow illustrates a systematic approach to cross-reactivity analysis:
Caption: A phased approach to cross-reactivity analysis, from initial broad screening to detailed mechanistic studies.
Experimental Methodologies for Cross-Reactivity Assessment
A multi-tiered approach employing a combination of binding and functional assays is recommended to gain a comprehensive understanding of the cross-reactivity profile.
Competitive Radioligand Binding Assays
Competitive binding assays are a high-throughput and cost-effective method for initial screening against a broad panel of targets.[12] These assays measure the ability of a test compound to displace a radiolabeled ligand from its receptor, providing an inhibition constant (Ki) as a measure of binding affinity.
Protocol for a Typical Competitive Radioligand Binding Assay:
-
Preparation of Reagents:
-
Prepare a membrane preparation from cells expressing the target receptor.
-
Select a suitable radioligand with high affinity and specificity for the target receptor.
-
Prepare a series of dilutions of the this compound derivative.
-
-
Assay Setup:
-
In a 96-well plate, combine the membrane preparation, radioligand, and the test compound at various concentrations.
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled competing ligand).
-
-
Incubation:
-
Incubate the plate at a specific temperature for a defined period to allow the binding reaction to reach equilibrium.
-
-
Harvesting and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters to remove any unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition of radioligand binding for each concentration of the test compound.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Enzyme Inhibition Assays
For potential enzymatic off-targets like COX-1 and COX-2, enzyme inhibition assays are employed to determine the potency of the test compounds.[6]
Protocol for a Generic Enzyme Inhibition Assay:
-
Reagent Preparation:
-
Purify or obtain a commercially available source of the target enzyme.
-
Prepare a suitable substrate for the enzyme that produces a detectable signal (e.g., colorimetric, fluorescent).
-
Prepare serial dilutions of the test compound.
-
-
Assay Procedure:
-
In a microplate, add the enzyme and the test compound at various concentrations.
-
Allow for a pre-incubation period for the compound to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress over time by measuring the signal generated.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each concentration of the test compound.
-
Determine the percent inhibition of enzyme activity.
-
Calculate the IC50 value from the dose-response curve.
-
Cellular Functional Assays
Following the identification of binding hits, it is crucial to assess the functional consequences of these interactions.[8][9] Cell-based functional assays determine whether a compound acts as an agonist, antagonist, or inverse agonist at a particular receptor.
Example: cAMP Assay for Gs- or Gi-coupled GPCRs
-
Cell Culture:
-
Use a cell line stably expressing the GPCR of interest.
-
-
Compound Treatment:
-
Plate the cells in a 96-well plate and treat with various concentrations of the test compound.
-
To test for antagonist activity, co-incubate the test compound with a known agonist for the receptor.
-
-
cAMP Measurement:
-
After incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).
-
-
Data Analysis:
-
For agonist activity, plot the cAMP concentration against the test compound concentration to determine the EC50 value.
-
For antagonist activity, plot the inhibition of the agonist-induced cAMP response against the test compound concentration to determine the IC50 value.
-
Data Interpretation and Comparative Analysis (Hypothetical Data)
To illustrate the output of a cross-reactivity analysis, the following table presents hypothetical data for three derivatives of this compound.
| Target | Derivative A (Ki/IC50, µM) | Derivative B (Ki/IC50, µM) | Derivative C (Ki/IC50, µM) |
| Primary Target X | 0.05 | 0.08 | 0.03 |
| 5-HT2A Receptor | 2.5 | >10 | 1.8 |
| 5-HT2C Receptor | 5.8 | >10 | 3.2 |
| α1-Adrenergic Receptor | >10 | 8.5 | >10 |
| COX-1 | >10 | >10 | >10 |
| COX-2 | 9.1 | >10 | 7.5 |
| P-glycoprotein | >10 | 4.3 | >10 |
Interpretation of Hypothetical Data:
-
Derivative A: Shows good selectivity for the primary target over the tested off-targets, with the closest off-target activity at the 5-HT2A receptor being 50-fold less potent.
-
Derivative B: While potent at the primary target, it exhibits significant cross-reactivity with the α1-adrenergic receptor and P-glycoprotein, which could be a liability.
-
Derivative C: The most potent at the primary target, but also shows considerable activity at 5-HT2A, 5-HT2C, and COX-2, indicating a less desirable selectivity profile.
The following diagram illustrates the decision-making process based on the outcomes of the cross-reactivity screening:
Caption: A decision tree for interpreting cross-reactivity data and guiding subsequent drug discovery efforts.
Conclusion and Future Directions
A systematic and thorough cross-reactivity analysis is an indispensable component of modern drug discovery. For this compound derivatives, a well-designed screening cascade based on the known pharmacology of related structures is crucial for identifying potential off-target liabilities. The integration of binding, enzymatic, and cellular functional assays provides a comprehensive picture of a compound's selectivity profile. The insights gained from such studies are invaluable for guiding lead optimization, ensuring the selection of candidates with the highest probability of success in clinical development, and ultimately, delivering safer and more effective medicines to patients.
References
-
Rickli, A., et al. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology, 10, 1423. Available from: [Link]
-
Kolaczynska, K. E., et al. (2022). Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Frontiers in Pharmacology, 13, 1067234. Available from: [Link]
-
NanoTemper Technologies. Assay setup for competitive binding measurements. Available from: [Link]
-
Eurofins Discovery. GPCR Functional Assays, Understanding On/Off-target Activity. Available from: [Link]
- Hughes, J. P., et al. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239–1249.
-
Gifford Bioscience. Functional Assays. Available from: [Link]
-
Creative Biolabs. Receptor Ligand Binding Assay. Available from: [Link]
-
Vipergen. Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Available from: [Link]
-
Lee, K.-H., et al. (2012). 1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diyl esters, a novel compound class with potent chemoreversal activity. Bioorganic & Medicinal Chemistry Letters, 22(17), 5542-5546. Available from: [Link]
-
PubChem. 1,2-Ethanediol, 1-(4-hydroxy-3-methoxyphenyl)-, (R)-. Available from: [Link]
-
Song, Y., et al. (1999). Synthesis, structure-activity relationships, and in vivo evaluations of substituted di-tert-butylphenols as a novel class of potent, selective, and orally active cyclooxygenase-2 inhibitors. 1. Thiazolone and oxazolone series. Journal of Medicinal Chemistry, 42(7), 1151-1156. Available from: [Link]
-
Song, Y., et al. (1999). Synthesis, structure-activity relationships, and in vivo evaluations of substituted di-tert-butylphenols as a novel class of potent, selective, and orally active cyclooxygenase-2 inhibitors. 2. 1,3,4- and 1,2,4-thiadiazole series. Journal of Medicinal Chemistry, 42(7), 1157-1162. Available from: [Link]
-
Creative Diagnostics. Off-Target Effects Analysis. Available from: [Link]
-
Biobide. What is an Inhibition Assay? Available from: [Link]
-
National Center for Biotechnology Information. Mechanism of Action Assays for Enzymes. In: Assay Guidance Manual. Available from: [Link]
-
PatSnap. How can off-target effects of drugs be minimised? Available from: [Link]
-
Fabgennix International. Competition Assay Protocol. Available from: [Link]
-
Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell, 28(21), 2755–2759. Available from: [Link]
-
Zann, D., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352. Available from: [Link]
-
ResearchGate. The protocol of competitive binding assay. Available from: [Link]
-
ResearchGate. How should I start with Enzyme-Inhibitor kinetics assay? Available from: [Link]
-
Balys, M. M., et al. (2018). Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(9), 876-888. Available from: [Link]
-
Lominac, K. D., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Big Data, 2, 23. Available from: [Link]
-
Hughes, L. D., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3497. Available from: [Link]
-
Szymańska, E., et al. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 27(20), 6982. Available from: [Link]
-
PatSnap. How to meet FDA pharmacology data requirements for IND? Available from: [Link]
-
The FDA Group. Preparing an IND Application: 5 Best Practices from the Field. Available from: [Link]
-
U.S. Food and Drug Administration. Investigational New Drug Applications Prepared and Submitted by Sponsor-Investigators. Available from: [Link]
-
BioPharma Services Inc. The Role of IND-enabling Studies. Available from: [Link]
-
Auxochromofours. IND & NDA Submissions: Non-Clinical Toxicology Guide. Available from: [Link]
-
Labanauskas, L., et al. (2001). Synthesis of 3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-5-thiol and 2-amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole derivatives exhibiting anti-inflammatory activity. Pharmazie, 56(8), 617-619. Available from: [Link]
-
Kiec-Kononowicz, K., et al. (2016). Synthesis and Pharmacological Activity of a New Series of 1-(1H-Indol-4-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol Analogs. Archiv der Pharmazie, 349(3), 205-215. Available from: [Link]
-
Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. The Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-918. Available from: [Link]
-
U.S. Food and Drug Administration. Code of Federal Regulations Title 21. Available from: [Link]
Sources
- 1. Substituted dihydrobenzopyran and dihydrobenzofuran thiazolidine-2,4-diones as hypoglycemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, structure-activity relationships, and in vivo evaluations of substituted di-tert-butylphenols as a novel class of potent, selective, and orally active cyclooxygenase-2 inhibitors. 1. Thiazolone and oxazolone series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, structure-activity relationships, and in vivo evaluations of substituted di-tert-butylphenols as a novel class of potent, selective, and orally active cyclooxygenase-2 inhibitors. 2. 1,3,4- and 1,2,4-thiadiazole series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. 1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diyl Esters, a Novel Compound Class with Potent Chemoreversal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent | MDPI [mdpi.com]
A Comparative Guide to the Synthesis of (1R)-1-(3,4-Dimethoxyphenyl)-1,2-ethanediol: A Precursor Analysis
In the landscape of pharmaceutical synthesis, the chiral diol (1R)-1-(3,4-Dimethoxyphenyl)-1,2-ethanediol stands as a valuable building block, its stereochemistry crucial for the efficacy of numerous therapeutic agents. The selection of an appropriate synthetic precursor is a critical decision that profoundly impacts the overall efficiency, cost-effectiveness, and scalability of the manufacturing process. This guide provides a comparative analysis of three primary precursors—3,4-Dimethoxystyrene, 2-Hydroxy-1-(3,4-dimethoxyphenyl)ethan-1-one, and Veratraldehyde—offering an in-depth examination of their respective synthetic routes, supported by experimental data and field-proven insights.
The Strategic Importance of Precursor Selection
The ideal precursor for the synthesis of this compound should offer a convergent and stereoselective pathway to the target molecule. Key considerations in this selection process include:
-
Availability and Cost: The precursor must be readily available in bulk quantities at a commercially viable price point.
-
Synthetic Efficiency: The chosen route should involve a minimal number of steps with high yields and straightforward purification.
-
Stereochemical Control: The method must provide high enantioselectivity to ensure the desired (R)-configuration at the C1 position.
-
Process Safety and Scalability: The reagents and reaction conditions should be amenable to large-scale production with manageable safety protocols.
This guide will now delve into the specifics of each precursor, evaluating them against these critical criteria.
Route 1: Asymmetric Dihydroxylation of 3,4-Dimethoxystyrene
The direct dihydroxylation of an olefinic precursor is an attractive and atom-economical approach. 3,4-Dimethoxystyrene, readily prepared from the corresponding acetophenone, serves as a logical starting point for this strategy. The Sharpless Asymmetric Dihydroxylation is the premier method for this transformation, renowned for its high enantioselectivity and broad substrate scope.[1][2]
Mechanistic Rationale
The Sharpless Asymmetric Dihydroxylation employs a catalytic amount of osmium tetroxide in the presence of a chiral ligand, typically a derivative of the cinchona alkaloids dihydroquinidine (DHQD) or dihydroquinine (DHQ).[1] The chiral ligand coordinates to the osmium center, creating a chiral pocket that directs the facial selectivity of the syn-dihydroxylation of the alkene. For the synthesis of the (1R)-diol from 3,4-dimethoxystyrene, the use of a (DHQD)₂-based ligand system, such as in AD-mix-β, is predicted to yield the desired stereoisomer. The catalytic cycle is sustained by a stoichiometric co-oxidant, such as potassium ferricyanide(III) or N-methylmorpholine N-oxide (NMO).[1]
Experimental Protocol: Sharpless Asymmetric Dihydroxylation
A representative procedure for the asymmetric dihydroxylation of 3,4-dimethoxystyrene is as follows:
-
To a stirred solution of 3,4-dimethoxystyrene (1.0 equiv.) in a t-BuOH/H₂O (1:1) mixture at room temperature is added AD-mix-β (containing K₂OsO₂(OH)₄, (DHQD)₂PHAL, K₃Fe(CN)₆, and K₂CO₃).
-
The reaction mixture is stirred vigorously at room temperature until the starting material is consumed, as monitored by TLC.
-
Upon completion, the reaction is quenched by the addition of sodium sulfite.
-
The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Performance Analysis
While specific experimental data for the asymmetric dihydroxylation of 3,4-dimethoxystyrene is not abundantly available in the public domain, analogous reactions with substituted styrenes typically proceed with high yields and excellent enantioselectivities.
| Parameter | Route 1: 3,4-Dimethoxystyrene |
| Precursor Cost | Moderate[3][4][5][6] |
| Number of Steps | 1 (from styrene) |
| Typical Yield | >85% (estimated) |
| Enantiomeric Excess (ee) | >95% (estimated) |
| Key Reagents | AD-mix-β (OsO₄ catalyst, chiral ligand, co-oxidant) |
| Advantages | Direct, atom-economical, high enantioselectivity |
| Disadvantages | Cost and toxicity of osmium catalyst, availability of precursor |
Diagram of Synthetic Workflow from 3,4-Dimethoxystyrene
Caption: Synthetic route from 3,4-Dimethoxystyrene.
Route 2: Asymmetric Reduction of 2-Hydroxy-1-(3,4-dimethoxyphenyl)ethan-1-one
The asymmetric reduction of a prochiral ketone is a classic and highly effective method for the synthesis of chiral alcohols. In this approach, the α-hydroxy ketone, 2-hydroxy-1-(3,4-dimethoxyphenyl)ethan-1-one, serves as the immediate precursor to the target diol.
Mechanistic Rationale
This strategy relies on the use of a chiral reducing agent or a catalyst that can deliver a hydride to one face of the carbonyl group with high selectivity. Two primary methodologies are employed:
-
Catalytic Asymmetric Transfer Hydrogenation (ATH): This method utilizes a chiral transition metal catalyst, typically based on ruthenium or rhodium, with a chiral ligand. A readily available hydrogen source, such as isopropanol or formic acid, is used to transfer a hydride to the ketone.
-
Biocatalytic Reduction: The use of enzymes, particularly ketoreductases (KREDs), offers a green and highly selective alternative. These enzymes, often found in microorganisms like yeast, can reduce ketones with exceptional enantioselectivity under mild reaction conditions.[7]
For the synthesis of the (1R)-diol, a catalyst or enzyme that directs hydride addition to the Re-face of the carbonyl is required.
Experimental Protocol: Asymmetric Transfer Hydrogenation
A general procedure for the asymmetric transfer hydrogenation of 2-hydroxy-1-(3,4-dimethoxyphenyl)ethan-1-one is as follows:
-
A mixture of 2-hydroxy-1-(3,4-dimethoxyphenyl)ethan-1-one (1.0 equiv.) and a chiral Ru(II)-diamine catalyst (e.g., (R,R)-Ts-DPEN RuCl(p-cymene)) is prepared in a suitable solvent such as isopropanol or a formic acid/triethylamine mixture.
-
The reaction is heated to the optimal temperature and stirred until complete conversion of the starting material is observed by TLC or HPLC.
-
The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed, dried, and concentrated.
-
The crude product is purified by column chromatography to yield this compound.
Performance Analysis
Asymmetric reduction of α-hydroxy ketones is a well-established and reliable method, often providing high yields and excellent enantioselectivities.
| Parameter | Route 2: 2-Hydroxy-1-(3,4-dimethoxyphenyl)ethan-1-one |
| Precursor Cost | Moderate to High[8] |
| Number of Steps | 1 (from α-hydroxy ketone) |
| Typical Yield | >90% |
| Enantiomeric Excess (ee) | >98% |
| Key Reagents | Chiral Ru or Rh catalyst, H-source (isopropanol, HCOOH) or Ketoreductase |
| Advantages | High enantioselectivity, well-established methodology |
| Disadvantages | Cost of chiral catalysts, availability of precursor |
Diagram of Synthetic Workflow from 2-Hydroxy-1-(3,4-dimethoxyphenyl)ethan-1-one
Caption: Synthetic routes from the corresponding α-hydroxy ketone.
Route 3: Synthesis from Veratraldehyde
Veratraldehyde (3,4-dimethoxybenzaldehyde) is an economically attractive and widely available starting material.[9][10][11][12] However, its conversion to the target diol requires the formation of a new carbon-carbon bond and subsequent stereoselective reduction. A common strategy involves the formation of a cyanohydrin intermediate.
Mechanistic Rationale
The synthesis from veratraldehyde can be envisioned in two key steps:
-
Asymmetric Cyanohydrin Formation: Veratraldehyde is reacted with a cyanide source (e.g., HCN, TMSCN, or KCN) in the presence of a chiral catalyst to form an enantiomerically enriched cyanohydrin. Chiral Lewis bases or metal complexes are often employed as catalysts.
-
Reduction of the Cyanohydrin: The nitrile group of the cyanohydrin is then reduced to a primary amine, which can be subsequently hydrolyzed to a hydroxyl group, or more directly, the nitrile can be reduced to an aldehyde and then to the alcohol. Alternatively, the carbonyl group of the cyanohydrin can be reduced to a hydroxyl group, followed by reduction of the nitrile.
For the synthesis of the (1R)-diol, the initial cyanohydrin formation must favor the (R)-stereocenter.
Experimental Protocol: Asymmetric Cyanohydrin Formation and Reduction
A plausible, though not explicitly detailed in the provided search results, two-step protocol from veratraldehyde would be:
Step 1: Asymmetric Cyanohydrin Formation
-
To a solution of a chiral catalyst (e.g., a peptide-based catalyst or a chiral Lewis acid) in a suitable solvent is added veratraldehyde (1.0 equiv.).
-
A cyanide source, such as trimethylsilylcyanide (TMSCN), is added dropwise at a low temperature.
-
The reaction is stirred until completion and then quenched.
-
After workup and purification, the (R)-mandelonitrile derivative is obtained.
Step 2: Reduction
-
The obtained cyanohydrin is dissolved in a suitable solvent and treated with a reducing agent, such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H), to reduce the nitrile group.
-
The reaction is carefully quenched, and after workup and purification, this compound is isolated.
Performance Analysis
While this route benefits from an inexpensive starting material, it involves multiple steps, which can impact the overall yield and efficiency. The enantioselectivity is determined in the first step and must be high to be synthetically useful.
| Parameter | Route 3: Veratraldehyde |
| Precursor Cost | Low[9][10][11][12] |
| Number of Steps | 2 or more |
| Typical Yield | 60-80% (overall, estimated) |
| Enantiomeric Excess (ee) | >90% (dependent on cyanohydrin formation) |
| Key Reagents | Chiral catalyst for cyanohydrin formation, reducing agent (e.g., LiAlH₄) |
| Advantages | Inexpensive and readily available precursor |
| Disadvantages | Multi-step synthesis, use of hazardous reagents (cyanide, strong hydrides) |
Diagram of Synthetic Workflow from Veratraldehyde
Caption: A potential synthetic pathway starting from Veratraldehyde.
Comparative Summary and Recommendation
To facilitate a direct comparison, the key performance indicators for each precursor are summarized in the table below.
| Feature | Route 1: 3,4-Dimethoxystyrene | Route 2: 2-Hydroxy-1-(3,4-dimethoxyphenyl)ethan-1-one | Route 3: Veratraldehyde |
| Precursor Cost | Moderate[3][4][5][6] | Moderate to High[8] | Low [9][10][11] |
| Number of Steps | 1 | 1 | 2+ |
| Overall Yield | High (estimated) | High | Moderate (estimated) |
| Enantioselectivity | Excellent (estimated) | Excellent | High (dependent on first step) |
| Scalability | Good | Excellent | Moderate |
| Safety Concerns | Osmium toxicity | Flammable solvents | Cyanide, pyrophoric hydrides |
Recommendation:
For researchers and drug development professionals, the choice of precursor will ultimately depend on the specific project requirements and available resources.
-
For large-scale, cost-driven manufacturing, the route from Veratraldehyde is highly attractive due to the low cost and high availability of the starting material. However, significant process development would be required to optimize the multi-step sequence and ensure safe handling of hazardous reagents.
-
For rapid access to high-purity material on a laboratory to pilot scale, the asymmetric reduction of 2-hydroxy-1-(3,4-dimethoxyphenyl)ethan-1-one offers a reliable and highly enantioselective route. The primary drawback is the cost and availability of the precursor.
-
The asymmetric dihydroxylation of 3,4-dimethoxystyrene presents a compelling, atom-economical option. If the precursor can be sourced or synthesized cost-effectively, this one-step route to the final product is a strong contender, particularly given the well-established reliability of the Sharpless dihydroxylation.
Ultimately, a thorough cost-benefit analysis, coupled with in-house process development and optimization, will guide the final decision for the most suitable precursor in the synthesis of the valuable chiral intermediate, this compound.
References
-
Chem-Impex. Veratraldehyde. [Link]
-
AB Enterprises. 3,4-Dimethoxystyrene. [Link]
-
The Good Scents Company. 3,4-dimethoxystyrene. [Link]
-
Organic Chemistry Portal. Sharpless Dihydroxylation (Bishydroxylation). [Link]
-
Genprice. 2-Hydroxy-1-(4-methoxyphenyl)ethan-1-one. [Link]
-
Khan, I., et al. (2022). Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. Molecules, 27(15), 4983. [Link]
-
de Souza, R. O. M. A., et al. (2018). Plant-mediated asymmetric reduction of 1-(3,4-dimethylphenyl)ethanone. Biocatalysis and Biotransformation, 36(6), 445-452. [Link]
Sources
- 1. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 2. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bangchemicals.com [bangchemicals.com]
- 4. scbt.com [scbt.com]
- 5. 3,4-dimethoxystyrene, 6380-23-0 [thegoodscentscompany.com]
- 6. parchem.com [parchem.com]
- 7. researchgate.net [researchgate.net]
- 8. genprice.com [genprice.com]
- 9. chemimpex.com [chemimpex.com]
- 10. perfumersupplyhouse.com [perfumersupplyhouse.com]
- 11. vigon.com [vigon.com]
- 12. Veratraldehyde Price, 2026 Veratraldehyde Price Manufacturers & Suppliers | Made-in-China.com [made-in-china.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (1R)-1-(3,4-Dimethoxyphenyl)-1,2-ethanediol
This document provides essential procedural guidance for the safe and compliant disposal of (1R)-1-(3,4-Dimethoxyphenyl)-1,2-ethanediol. As drug development professionals and researchers, our responsibility extends beyond the bench to include the entire lifecycle of a chemical, ensuring the safety of personnel and the protection of our environment. This guide is structured to provide not just a set of instructions, but a framework for making informed safety decisions based on chemical properties and regulatory standards.
Hazard Assessment and Risk Mitigation
While this compound does not have an extensive, publicly available hazard profile, best practices in laboratory safety demand a conservative approach. We must infer potential hazards from its chemical structure—a substituted ethanediol—and from data on similar compounds. Structurally related chemicals, such as other diols and dimethoxyphenyl compounds, may cause skin, eye, and respiratory irritation.[1] Therefore, it is prudent to handle this compound as a potentially hazardous substance.
The foundation of safe disposal is a thorough understanding of the risks and the implementation of appropriate controls. All personnel handling this chemical waste must be familiar with the Occupational Safety and Health Administration's (OSHA) Hazard Communication Standard (HazCom 2012), which ensures that information about chemical hazards and associated protective measures is disseminated.[2]
Table 1: Hazard Profile & Personal Protective Equipment (PPE) Requirements
| Precautionary Measure | Specification & Rationale |
| Eye and Face Protection | Wear chemical safety goggles and, if there is a splash risk, a face shield compliant with ANSI Z87.1 standards.[1][3] This is critical to prevent contact with a potentially irritating substance. |
| Hand Protection | Use chemical-resistant gloves (e.g., Nitrile rubber). Inspect gloves for any signs of degradation or puncture before use. This provides a primary barrier against dermal exposure.[4] |
| Body Protection | A standard laboratory coat must be worn and kept fully buttoned. For tasks involving larger quantities or a higher risk of spills, a chemical-resistant apron is recommended.[4] |
| Respiratory Protection | Handle the compound and its waste in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the potential for inhaling dust or aerosols.[1] |
The Regulatory Framework: Adherence to EPA and OSHA Standards
The disposal of all chemical waste in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5] RCRA establishes a "cradle-to-grave" system for managing hazardous waste to ensure it is handled safely from the moment it is generated to its final disposal.[6]
As a waste generator, you are legally responsible for correctly characterizing your waste.[4] While this compound is not explicitly listed as a hazardous waste, any chemical waste must be evaluated for the four characteristics of hazardous waste: Ignitability, Corrosivity, Reactivity, and Toxicity.[7] In the absence of definitive data, it is best practice to manage it through your institution's hazardous chemical waste stream.
Chemical Waste Disposal Workflow
The following diagram outlines the decision-making process for the proper segregation and disposal of waste generated from this compound. This workflow ensures that each waste stream is handled in a compliant and safe manner.
Caption: Decision workflow for the disposal of this compound waste.
Step-by-Step Disposal Protocols
Adherence to a systematic protocol is essential for safety and compliance. Never dispose of this chemical down the drain or in the regular trash.[4][8]
Protocol 1: Waste Segregation and Containment
The principle of waste segregation is to prevent dangerous reactions and to facilitate proper treatment and disposal.[9]
-
Identify the Waste Stream: Determine if the waste is pure solid, a solution, or contaminated debris.
-
Select a Compatible Container:
-
Use the original container for unused solid chemical waste whenever possible.
-
For solutions, use a clean, empty container made of a material compatible with the solvent (e.g., glass or polyethylene). The container must have a secure, screw-top lid.[7]
-
Do not use laboratory glassware (e.g., beakers with parafilm) for waste accumulation.[7]
-
-
Segregate Incompatibles:
-
Solid Waste: Collect pure this compound waste separately from other solid chemical wastes.
-
Solution Waste: Do not mix different solvent waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office.[4] At a minimum, segregate halogenated and non-halogenated solvent waste into separate containers.[7][9]
-
Contaminated Debris: Collect gloves, weigh boats, and wipes contaminated with the chemical in a designated, lined container for solid chemical waste.
-
Protocol 2: Labeling and Storage
Proper labeling is a critical OSHA and EPA requirement. An unlabeled container is a significant safety risk and a compliance violation.
-
Affix a Hazardous Waste Label: As soon as the first drop of waste enters the container, affix a "Hazardous Waste" label, available from your EHS office.
-
Complete the Label: Clearly write the full chemical name: "this compound".[9] List all constituents, including solvents, with their approximate concentrations. Avoid using chemical formulas or abbreviations.
-
Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste.[8] This prevents the release of vapors and potential spills.
-
Store in a Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA within the laboratory. This area must be under the control of laboratory personnel. Use secondary containment (e.g., a plastic bin) for all liquid waste containers to contain potential leaks.[8]
Protocol 3: Arranging for Final Disposal
-
Consult Professionals: The final disposal of this compound must be handled by a licensed professional waste disposal service.[4]
-
Contact EHS: When the waste container is full (do not overfill) or you are finished generating this waste stream, contact your institution's EHS office to schedule a waste pickup.
-
Documentation: Maintain any records or manifests provided by the EHS office or the waste hauler, as this is part of the "cradle-to-grave" responsibility.
Spill and Decontamination Procedures
Accidents can happen, and a clear, rehearsed response plan is crucial.
Protocol 4: Small Spill Cleanup
-
Alert Personnel: Notify others in the immediate area.
-
Don Appropriate PPE: At a minimum, wear a lab coat, gloves, and safety goggles.
-
Contain the Spill: For a solid, gently sweep it up to avoid creating dust. For a liquid, cover with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Collect the Waste: Carefully place the absorbed material or swept-up solid into a designated container for hazardous waste.[1]
-
Clean the Area: Decontaminate the spill surface with a suitable solvent (e.g., soap and water, followed by a water rinse), collecting all cleaning materials as hazardous waste.
-
Label and Dispose: Seal and label the container with a hazardous waste tag and arrange for disposal via your EHS office.
Protocol 5: Decontamination of Glassware and Surfaces
-
Initial Rinse: Rinse the glassware or surface with a suitable solvent that can dissolve the compound. Collect this initial rinse as hazardous chemical waste.
-
Standard Cleaning: Wash the equipment thoroughly with laboratory detergent and hot water.[10]
-
Final Rinse: Rinse thoroughly with tap water, followed by a final rinse with deionized water.
-
Drying: Allow the equipment to air dry completely before reuse or storage.
Protocol 6: Disposal of Empty Containers
Empty containers that once held this compound must be handled with the same precautions as the chemical itself until properly cleaned.[4]
-
Triple Rinse: Rinse the empty container with a suitable solvent (e.g., methanol or ethyl acetate) three times.[9]
-
Collect Rinsate: The rinsate must be collected and disposed of as hazardous chemical waste.
-
Deface the Label: Completely remove or obliterate the original manufacturer's label.
-
Final Disposal: Once triple-rinsed and defaced, the container can typically be disposed of in the regular laboratory glassware or solid waste stream. Consult your institutional policy for final confirmation.
By adhering to these scientifically grounded and regulation-compliant procedures, you contribute to a culture of safety and environmental stewardship, building trust in our profession's commitment to responsible chemical management.
References
-
DuraLabel. (2025). OSHA Rules for Hazardous Chemicals. DuraLabel Resources. [Link]
-
CDMS. (2024). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. OSHA. [Link]
-
Creative Safety Supply. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Creative Safety Supply. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazardous Waste - Overview. OSHA. [Link]
-
Illinois Environmental Protection Agency. (n.d.). Non Hazardous Waste. Illinois EPA. [Link]
-
Emory University. (n.d.). Chemical Waste Disposal Guidelines. Emory University Department of Chemistry. [Link]
-
Angene Chemical. (2021). Safety Data Sheet. Angene Chemical. [Link]
-
U.S. Environmental Protection Agency (EPA). (2025). Resource Conservation and Recovery Act (RCRA) Regulations. EPA. [Link]
-
U.S. Environmental Protection Agency (EPA). (2025). Steps in Complying with Regulations for Hazardous Waste. EPA. [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Sustainable Materials Management: Non-Hazardous Materials and Waste Management Hierarchy. EPA. [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: ethanediol. Chemos. [Link]
-
IDR Environmental Services. (2020). How To Dispose Non-Hazardous Waste. IDR Environmental Services. [Link]
-
U.S. Environmental Protection Agency (EPA). (2019). Field Equipment Cleaning and Decontamination at the FEC. EPA. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Ethanediol. Carl ROTH. [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal. [Link]
-
The University of Texas at Austin. (n.d.). Chemical Waste. Environmental Health & Safety (EHS). [Link]
-
Defense Centers for Public Health. (n.d.). Hazardous Drugs: Surface Deactivation, Decontamination and Cleaning Standard Operating Procedure Guide. Defense Centers for Public Health. [Link]
-
Northwestern University. (n.d.). Hazardous Waste Disposal Guide. Northwestern University. [Link]
Sources
- 1. angenechemical.com [angenechemical.com]
- 2. resources.duralabel.com [resources.duralabel.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. epa.gov [epa.gov]
- 6. epa.gov [epa.gov]
- 7. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. epa.gov [epa.gov]
A Guide to Personal Protective Equipment for Handling (1R)-1-(3,4-Dimethoxyphenyl)-1,2-ethanediol
Introduction to (1R)-1-(3,4-Dimethoxyphenyl)-1,2-ethanediol
This compound is a chiral aromatic diol with applications in pharmaceutical research and development.[1][2] As with any chemical substance, understanding its potential hazards is the first step toward safe handling. While specific toxicological data for this compound is limited, its structure suggests that it should be handled with the care afforded to other biologically active molecules and substituted ethanediols.
Hazard Identification and Risk Assessment
Based on the hazard classifications of similar compounds, this compound should be treated as potentially harmful if swallowed and may cause irritation to the skin, eyes, and respiratory tract. A thorough risk assessment should be conducted before any handling of this compound.
Potential Hazards of Structurally Similar Compounds:
-
Harmful if swallowed: Acute toxicity (oral) is a concern with related ethanediols.[3]
-
Skin and eye irritation: Direct contact may cause irritation.
-
Respiratory tract irritation: Inhalation of dust or aerosols may cause respiratory irritation.[3]
Personal Protective Equipment (PPE) Selection
A multi-layered approach to PPE is essential to minimize exposure. The following table outlines the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Specifications and Best Practices |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield may be necessary for splash-prone procedures. | Must comply with ANSI Z87.1 standards. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Inspect gloves for tears or punctures before each use. For prolonged contact or immersion, consult glove manufacturer's chemical resistance data. Double-gloving is recommended for handling highly pure substances. |
| Body Protection | A fully buttoned laboratory coat. A chemical-resistant apron should be worn over the lab coat for procedures with a higher risk of splashes. | Ensure sleeves are of adequate length to protect the wrists. |
| Respiratory Protection | A NIOSH-approved respirator may be required if handling fine powders outside of a ventilated enclosure or if aerosols may be generated. | The type of respirator (e.g., N95, half-mask with appropriate cartridges) should be determined by a formal risk assessment. |
Safe Handling and Operational Workflow
Adherence to a strict operational workflow is critical for ensuring safety. The following diagram illustrates the key steps for the safe handling of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
Step-by-Step Handling Protocol
5.1. Preparation:
-
Risk Assessment: Before beginning work, conduct a thorough risk assessment for the planned experiment, considering the quantities of this compound to be used and the potential for exposure.
-
PPE Selection and Inspection: Based on the risk assessment, select the appropriate PPE as outlined in the table above. Visually inspect all PPE for defects, such as cracks in safety glasses or pinholes in gloves.
-
Donning PPE: Put on PPE in the correct order, typically starting with the lab coat, followed by respiratory protection (if required), eye protection, and finally gloves.
5.2. Handling:
-
Ventilation: Handle this compound in a well-ventilated area. A chemical fume hood is strongly recommended, especially when working with the solid form to avoid inhalation of dust particles.
-
Avoiding Contact: Exercise care to prevent direct contact with the skin and eyes. Use appropriate tools (spatulas, forceps) to handle the solid material.
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory.
5.3. Post-Handling and Waste Disposal:
-
Waste Collection: Collect all waste materials, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a clearly labeled, sealed container.
-
Decontamination: Clean the work area thoroughly after handling is complete.
-
Doffing PPE: Remove PPE in a manner that avoids self-contamination. Gloves should be removed first, followed by the lab coat and eye protection.
-
Hand Washing: Wash hands thoroughly with soap and water after removing PPE.
-
Disposal: Dispose of chemical waste through your institution's approved hazardous waste disposal program. Do not pour waste down the drain.
Emergency Procedures
In the event of an exposure or spill, follow these procedures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water. Seek immediate medical attention.
-
Spill: Evacuate the area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department.
Conclusion
While a specific Safety Data Sheet for this compound is not currently available, a cautious and well-informed approach based on the safety profiles of structurally related compounds is essential for its safe handling. By implementing the engineering controls, personal protective equipment, and procedural guidelines outlined in this document, researchers can minimize their risk of exposure and ensure a safe laboratory environment.
References
-
PubChem. (n.d.). 1-(3,4-Dimethoxyphenyl)ethane-1,2-diol. National Center for Biotechnology Information. Retrieved from [Link]
-
GSA. (n.d.). Safety Data Sheets for hazardous chemicals. Retrieved from [Link]
- ACROS ORGANICS. (n.d.). Material Safety Data Sheet (R,R)-(+)-1,2-Diphenyl-1,2-Ethanediol, 98+%.
-
ChemSupply Australia. (n.d.). Safety Data Sheet ETHANEDIOL. Retrieved from [Link]
-
Lab Alley. (n.d.). Chemical Safety Data Sheets (SDS). Retrieved from [Link]
-
PubChem. (n.d.). 1,2-Ethanediol, 1-(4-hydroxy-3-methoxyphenyl)-, (R)-. National Center for Biotechnology Information. Retrieved from [Link]
-
MDPI. (2021, February 22). 1,2-Diarylethanols—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. Retrieved from [Link]
-
PubChem. (n.d.). 1-(4-Methoxyphenyl)-1,2-ethanediol. National Center for Biotechnology Information. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (2025, September 16). 2,2-dimethoxy-1,2-diphenylethan-1-one - Brief Profile. Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
